Methylhydrazine dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
methylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH6N2.2ClH/c1-3-2;;/h3H,2H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAWQGONZIWLRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00203897 | |
| Record name | Hydrazine, methyl-, dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00203897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55330-60-4 | |
| Record name | Hydrazine, methyl-, dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055330604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrazine, methyl-, dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00203897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methylhydrazine dihydrochloride reaction mechanism with aldehydes
An In-Depth Technical Guide to the Reaction of Methylhydrazine Dihydrochloride with Aldehydes: Mechanism, Catalysis, and Practical Application
Executive Summary
The formation of hydrazones through the condensation of hydrazines with aldehydes and ketones is a cornerstone reaction in organic synthesis, with broad applications ranging from the synthesis of heterocyclic compounds to bioconjugation strategies in drug development.[1] This guide provides a detailed examination of the reaction between aldehydes and methylhydrazine, specifically when the latter is supplied as its dihydrochloride salt. We will dissect the core reaction mechanism, explore the critical influence of pH and catalysis, and provide field-proven experimental protocols for synthesis and characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this fundamental transformation.
Foundational Principles of Hydrazone Formation
The Nucleophilic Addition-Elimination Cascade
The reaction between an aldehyde and methylhydrazine to form a methylhydrazone is a classic example of a nucleophilic addition-elimination, or condensation, reaction.[2] In this process, two molecules combine to form a larger molecule with the concurrent loss of a small molecule, in this case, water.[2] The overall transformation involves the replacement of the carbonyl oxygen (=O) of the aldehyde with the methylhydrazinyl group (=N-NHCH₃).[1]
The Reactants: Aldehyde Electrophilicity and Methylhydrazine Nucleophilicity
The reaction is predicated on the inherent electronic properties of the reactants. The aldehyde's carbonyl carbon possesses a partial positive charge (δ+) due to the high electronegativity of the oxygen atom, making it an electrophilic center susceptible to nucleophilic attack.
Methylhydrazine (CH₃NHNH₂) features two nitrogen atoms, both with lone pairs of electrons. However, the terminal nitrogen (-NH₂) is more nucleophilic and is the one that initiates the attack on the carbonyl carbon. The adjacent methyl-substituted nitrogen is less nucleophilic due to steric hindrance and electronic effects.
The Role of this compound: A Stable Precursor
Free methylhydrazine is a flammable, hygroscopic, and toxic liquid, making it challenging to handle and store safely.[3][4] For this reason, it is often supplied and used as its dihydrochloride salt (CH₃NH₂NH₂·2HCl).[5] This salt is a stable, crystalline solid that is easier to weigh and manage.[5]
Crucially, in its protonated salt form, the methylhydrazine is not nucleophilic. The lone pairs on the nitrogen atoms are engaged in bonding with protons. Therefore, for the reaction to proceed, the methylhydrazine must be deprotonated in situ to liberate the free, nucleophilic base. This is typically achieved by adding a base (e.g., sodium acetate, triethylamine) or by conducting the reaction in a pH-controlled buffer system. This use of the salt provides a robust method for controlling the concentration of the active nucleophile.
The Core Reaction Mechanism
The formation of a methylhydrazone is a multi-step process that is highly dependent on the reaction's pH. The mechanism is most efficient under mildly acidic conditions (typically pH 4-6).[6]
Step-by-Step Mechanistic Walkthrough
The reaction proceeds through the following key steps, which are catalyzed by acid:
-
Activation of the Aldehyde: The carbonyl oxygen of the aldehyde is protonated by an acid catalyst (H-A). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weak nucleophile.
-
Nucleophilic Attack: The terminal nitrogen of the free methylhydrazine attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom. This can occur via an intramolecular shift or be mediated by the solvent, resulting in a carbinolamine intermediate.
-
Dehydration: The hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (H₂O).
-
Elimination: The lone pair on the adjacent nitrogen atom facilitates the elimination of a water molecule, forming a C=N double bond and regenerating the acid catalyst. The final product is the methylhydrazone.
Caption: Figure 1: Acid-Catalyzed Methylhydrazone Formation Mechanism
The Critical Role of pH
The rate of hydrazone formation is exquisitely sensitive to pH because of the conflicting requirements of the mechanistic steps.
-
At Low pH (Strongly Acidic): The methylhydrazine, being a base, becomes fully protonated (CH₃NHNH₃⁺). This protonation eliminates the lone pair on the terminal nitrogen, rendering it non-nucleophilic and halting the reaction.
-
At High pH (Neutral/Basic): While the methylhydrazine is in its free, nucleophilic form, there is an insufficient concentration of acid to effectively protonate the aldehyde's carbonyl group. The non-activated carbonyl carbon is less electrophilic, leading to a very slow rate of reaction.[7][8]
This delicate balance means the reaction rate is maximal in a mildly acidic "sweet spot," typically between pH 4 and 6, where there is a sufficient concentration of both the free nucleophile and the protonated aldehyde.
| pH Range | Concentration of Free Nucleophile | Carbonyl Activation (Protonation) | Overall Reaction Rate |
| < 3 (Strongly Acidic) | Very Low | High | Very Slow |
| 4 - 6 (Mildly Acidic) | Moderate | Moderate | Optimal |
| > 7 (Neutral/Basic) | High | Very Low | Very Slow |
| Table 1: The Influence of pH on the Rate of Methylhydrazone Formation |
Stereochemical Outcomes: Formation of (E/Z)-Isomers
The C=N double bond of the resulting methylhydrazone is stereogenic, meaning it can exist as two geometric isomers: (E) and (Z). Due to steric repulsion between the aldehyde's R-group and the methyl group on the hydrazine, the (E)-isomer is almost always the thermodynamically more stable and, therefore, the major or exclusive product formed.[9] The exclusive formation of (E)-diastereomers is a common finding in the structural characterization of similar N-acylhydrazones.[9]
Catalysis and Reaction Optimization
While pH control is paramount, specific catalysts can further accelerate the reaction, a critical consideration for applications like bioconjugation at physiological pH.[8]
General Acid Catalysis
Weak acids, such as acetic acid, can serve as effective general acid catalysts.[10] They facilitate the proton transfer steps, particularly the final dehydration of the carbinolamine intermediate, which is often the rate-limiting step of the overall process.
Nucleophilic Catalysis: The Aniline and Anthranilic Acid Paradigm
Aniline and its derivatives are well-established nucleophilic catalysts for hydrazone formation, especially at neutral pH.[7] The mechanism involves the rapid, reversible formation of a highly reactive protonated imine (a Schiff base) between the aniline catalyst and the aldehyde. This intermediate is then readily attacked by the hydrazine, displacing the aniline catalyst and forming the hydrazone product.
Studies have shown that anthranilic acids (which possess an ortho-carboxylic acid group) are superior catalysts to aniline.[7][11] The ortho-proton donor group is believed to facilitate intramolecular proton transfers, accelerating both the formation of the imine intermediate and the subsequent hydrazone.[7]
Impact of Substituents on Reaction Kinetics
The electronic nature of the aldehyde substrate significantly influences the reaction rate. Electron-withdrawing groups on the aldehyde's aromatic ring enhance the electrophilicity of the carbonyl carbon, leading to faster reaction rates. Conversely, electron-donating groups slow the reaction down.[8]
| Aldehyde | Substituent Type | Relative Rate (vs. Benzaldehyde) |
| 4-Nitrobenzaldehyde | Strong Electron-Withdrawing | ~4.5x faster[8] |
| Benzaldehyde | Neutral | 1.0 (Reference) |
| 4-Methoxybenzaldehyde | Strong Electron-Donating | Slower[8] |
| Table 2: Qualitative Effect of Aromatic Substituents on Hydrazone Formation Rates at pH 7.4. |
Experimental Protocols and Characterization
Protocol: General Synthesis of an Aldehyde Methylhydrazone
This protocol describes a standard laboratory procedure for the synthesis of a methylhydrazone from an aromatic aldehyde and this compound.
Causality Behind Choices:
-
Solvent: Ethanol is chosen as it readily dissolves the aldehyde and the reactants upon heating, and allows for easy crystallization of the product upon cooling.
-
Base: Sodium acetate is a weak base, perfect for neutralizing the HCl from the methylhydrazine salt to establish a mildly acidic buffered environment conducive to the reaction.
-
Molar Ratio: A slight excess of methylhydrazine is often used to ensure complete consumption of the aldehyde.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve the aldehyde (1.0 eq) in ethanol.
-
Preparation of Hydrazine Solution: In a separate beaker, dissolve this compound (1.1 eq) and sodium acetate (2.2 eq) in a minimal amount of warm water, then add ethanol.
-
Reaction: Add the methylhydrazine solution to the aldehyde solution. If a precipitate does not form immediately, add a few drops of glacial acetic acid to catalyze the reaction.
-
Heating: Heat the reaction mixture to reflux for 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Allow the mixture to cool to room temperature, then place it in an ice bath to maximize crystallization of the product.
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified methylhydrazone product in a vacuum oven.
-
Characterization: Determine the melting point and characterize the product using NMR, IR, and mass spectrometry.
Workflow: Product Synthesis and Verification
Caption: Figure 2: Experimental Workflow for Synthesis and Verification.
Characterization Techniques: An NMR-Centric Approach
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for confirming the formation and structure of the methylhydrazone product.[9][12][13]
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Notes |
| ¹H NMR | Imine H (-CH=N-) | 7.5 - 8.5 | A singlet, characteristic of the newly formed C=N bond. |
| Amine H (-NH-) | 9.0 - 11.0 | A broad singlet, which is exchangeable with D₂O. | |
| Methyl H (-N-CH₃) | 2.5 - 3.5 | A singlet integrating to 3 protons. | |
| ¹³C NMR | Imine C (-CH=N-) | 135 - 160 | The carbon of the C=N double bond, shifted downfield from typical alkene carbons. |
| Methyl C (-N-CH₃) | 30 - 40 | The carbon of the methyl group attached to nitrogen. | |
| Table 3: Typical ¹H and ¹³C NMR Spectroscopic Data for Aldehyde Methylhydrazones. |
Applications in Research and Drug Development
The methylhydrazone linkage is valuable in several scientific domains:
-
Bioconjugation: The reaction is used to link drugs to antibodies or other biomolecules, forming antibody-drug conjugates (ADCs). The stability of the hydrazone bond is often pH-dependent, allowing for drug release in the acidic environment of lysosomes.[1]
-
Synthesis of Heterocycles: Hydrazones are key intermediates in the synthesis of nitrogen-containing heterocyclic compounds like pyrazoles and indoles.[14]
-
Analytical Chemistry: The reaction with reagents like 2,4-dinitrophenylhydrazine (a related hydrazine) is a classic qualitative test for aldehydes and ketones, forming a brightly colored precipitate.[2]
Conclusion
The reaction of this compound with aldehydes is a robust and versatile method for forming methylhydrazones. A comprehensive understanding of the underlying nucleophilic addition-elimination mechanism, particularly its dependence on a carefully controlled mildly acidic environment, is essential for optimizing reaction outcomes. The use of the dihydrochloride salt provides a stable and manageable precursor, while the strategic application of acid or nucleophilic catalysts can significantly enhance reaction rates. Coupled with definitive characterization by NMR spectroscopy, this reaction remains a powerful tool in the arsenal of synthetic, medicinal, and analytical chemists.
References
- 1. Hydrazone - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. 60-34-4 CAS MSDS (Methylhydrazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Methylhydrazine | CH3NHNH2 | CID 6061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 55330-60-4: this compound [cymitquimica.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Importance of ortho proton donors in catalysis of hydrazone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Hydrazone synthesis [organic-chemistry.org]
An In-Depth Technical Guide to the Spectroscopic Data of Methylhydrazine Dihydrochloride (NMR, IR)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of methylhydrazine dihydrochloride. Due to the limited availability of direct experimental spectra for this compound in public databases, this document establishes a robust predictive framework. By critically examining the spectroscopic data of closely related compounds—methylhydrazine (free base), methylhydrazine monohydrochloride, and hydrazine dihydrochloride—we can confidently anticipate and interpret the spectral characteristics of the dihydrochloride salt. This approach not only offers valuable insights for the characterization of this compound but also serves as a methodological template for the analysis of similar small molecules where reference data is scarce.
The Rationale for a Predictive Approach
Methylhydrazine and its salts are important reagents and intermediates in organic synthesis and have been utilized in pharmaceutical and agrochemical research. Accurate spectroscopic characterization is paramount for confirming the identity and purity of these compounds. While extensive spectral libraries exist for a vast number of molecules, specific salts like this compound may not have readily available public data.
In such instances, a deep understanding of fundamental spectroscopic principles allows for the accurate prediction of spectral features. The protonation of the nitrogen atoms in methylhydrazine to form the mono- and dihydrochloride salts induces significant changes in the electronic environment of the molecule. These changes manifest as predictable shifts in NMR signals and alterations in the vibrational modes observed in IR spectroscopy. By analyzing the empirical data of the parent molecule and its singly protonated form, we can logically deduce the spectroscopic properties of the doubly protonated species.
This guide will first present the available experimental data for methylhydrazine and its monohydrochloride, followed by a detailed, reasoned prediction of the ¹H NMR, ¹³C NMR, and IR spectra of this compound.
Spectroscopic Analysis of Precursor and Related Compounds
A thorough understanding of the spectroscopic characteristics of methylhydrazine and its monohydrochloride is essential for predicting the data for the dihydrochloride.
Methylhydrazine (Free Base)
Chemical Structure:
Structure of Methylhydrazine
¹H NMR Spectroscopy: The proton NMR spectrum of methylhydrazine is characterized by signals corresponding to the methyl protons and the amine protons. The chemical shifts can vary depending on the solvent and concentration due to hydrogen bonding. In a non-protic solvent like CDCl₃, the following approximate chemical shifts are observed[1][2]:
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| -NH₂ | ~3.21 | Broad Singlet |
| -CH₃ | ~2.62 | Singlet |
| -NH- | Exchangeable | Broad Singlet |
¹³C NMR Spectroscopy: The carbon NMR spectrum of methylhydrazine is simple, showing a single resonance for the methyl carbon.
| Carbon | Chemical Shift (δ, ppm) |
| -CH₃ | ~40-45 |
Infrared (IR) Spectroscopy: The IR spectrum of methylhydrazine exhibits characteristic vibrational modes for N-H and C-H bonds[3][4][5].
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3400-3200 | N-H stretching (asymmetric and symmetric) |
| 2950-2850 | C-H stretching |
| 1600-1580 | N-H bending (scissoring) |
| 1460-1440 | C-H bending |
| 1100-1000 | C-N stretching |
Methylhydrazine Monohydrochloride
Chemical Structure:
References
Toxicity and safe handling of Methylhydrazine dihydrochloride
An In-Depth Technical Guide to the Toxicity and Safe Handling of Methylhydrazine Dihydrochloride
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Foreword: A Proactive Approach to Potent Compound Safety
This compound and its parent compound, methylhydrazine (MMH), are potent chemicals with invaluable applications in synthesis and research. However, their utility is matched by significant toxicity, including potential carcinogenicity, neurotoxicity, and hematotoxicity. This guide is structured not as a mere list of rules, but as a technical resource to empower researchers. By understanding the why—the mechanisms of toxicity and the rationale behind safety protocols—we can cultivate a laboratory environment where scientific advancement and personal safety are mutually reinforcing. This document provides the foundational knowledge and actionable procedures to handle this compound with the respect and caution it demands.
Section 1: Chemical & Physical Identity
This compound (CAS RN: 55330-60-4) is the dihydrochloride salt of methylhydrazine (CAS RN: 60-34-4).[1] As a salt, it possesses distinct physical properties from its parent base, which is a volatile, fuming liquid.[2][3] The salt form is a white, crystalline, hygroscopic solid that is highly soluble in water.[1] This solubility means that upon dissolution, the toxicologically active species, the protonated methylhydrazine cation, is readily available. Therefore, while the physical handling hazards differ (solid powder vs. volatile liquid), the systemic toxicological risks following absorption are attributable to the methylhydrazine moiety.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Synonyms | Monothis compound | [1] |
| CAS Number | 55330-60-4 | [1][4][5] |
| Molecular Formula | CH₈Cl₂N₂ | [1] |
| Molecular Weight | 118.99 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Solubility | Highly soluble in water | [1] |
Section 2: Toxicology and Health Hazards
Exposure to methylhydrazine can cause severe, multi-systemic toxicity. The effects can be acute, occurring shortly after a single exposure, or chronic, resulting from repeated exposures. It is considered a potential occupational carcinogen.[6]
Mechanism of Toxicity & Metabolism
The toxicity of methylhydrazine is intrinsically linked to its metabolism. In the body, hydrazine derivatives are biotransformed by enzymes such as cytochrome P450 and monoamine oxidase, leading to the formation of highly reactive free radical species, including methyl radicals.[7][8] These reactive intermediates are central to its toxic effects.
-
Genotoxicity & Carcinogenicity: The generated methyl radicals can covalently bind to DNA, forming DNA adducts. This damage to genetic material is the underlying mechanism for its mutagenic and carcinogenic properties.[9]
-
Neurotoxicity: Methylhydrazine is a potent convulsant that acts on the central nervous system (CNS), initially affecting the amygdala and subsequently the broader limbic system.[9] The primary mechanism is the depletion of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter. Hydrazines are known to inhibit pyridoxal kinase, an enzyme required to form pyridoxal-5-phosphate, the active form of vitamin B6. This coenzyme is essential for the synthesis of GABA. The resulting GABA deficiency leads to CNS hyperexcitability, tremors, and seizures.[10] Administration of pyridoxine (vitamin B6) has been shown to be an effective antidote for hydrazine-induced seizures.[10]
-
Hematotoxicity (Methemoglobinemia): A critical toxic effect is the induction of methemoglobinemia.[6] This occurs when the ferrous iron (Fe²⁺) in hemoglobin, which is capable of binding and transporting oxygen, is oxidized to ferric iron (Fe³⁺).[11] The resulting methemoglobin cannot carry oxygen.[12] Furthermore, its presence shifts the oxygen-hemoglobin dissociation curve to the left, meaning the remaining functional hemoglobin does not release oxygen effectively to the tissues, leading to functional anemia and cyanosis (a bluish discoloration of the skin).[11][13]
Caption: Metabolic activation of methylhydrazine leads to multi-organ toxicity.
Routes of Exposure and Health Effects
This compound is classified as highly toxic if swallowed, in contact with skin, or if inhaled.
-
Inhalation: Acute inhalation of dust can cause severe irritation to the nose, throat, and lungs, potentially leading to pulmonary edema (fluid in the lungs), a medical emergency.[6] Systemic effects mirror other exposure routes, including CNS effects and methemoglobinemia.[14]
-
Skin Contact: The compound is readily absorbed through the skin and can cause systemic toxicity.[6] It is corrosive and can cause severe skin irritation and burns.[3]
-
Eye Contact: Direct contact with the powder can cause severe irritation and potential permanent eye damage.[3][6]
-
Ingestion: Ingestion can be fatal.[15] Symptoms include nausea, vomiting, and systemic toxic effects on the CNS, liver, kidneys, and blood.[6]
Summary of Acute Toxicity Data (for Methylhydrazine)
| Route | Species | Value | Source |
| Oral LD₅₀ | Rat | 32-33 mg/kg | [7] |
| Dermal LD₅₀ | Rabbit | 95 mg/kg | [7] |
| Inhalation LC₅₀ | Rat | 78 ppm (4-hr) | [7] |
| Inhalation LC₅₀ | Mouse | 56 ppm (4-hr) | [7] |
Section 3: Occupational Exposure and Risk Management
Given its high toxicity and potential carcinogenicity, a multi-layered approach to risk management is mandatory. This follows the hierarchy of controls: Elimination (not possible if the chemical is required), Substitution (use a less hazardous alternative if feasible), Engineering Controls , Administrative Controls , and finally, Personal Protective Equipment (PPE) .
Occupational Exposure Limits (OELs) for Methylhydrazine
| Organization | Limit | Value | Notes |
| OSHA | PEL (Ceiling) | 0.2 ppm | Skin notation |
| NIOSH | REL (Ceiling) | 0.04 ppm (2-hr) | Potential occupational carcinogen |
| ACGIH | TLV (TWA) | 0.01 ppm | Skin notation |
Source: New Jersey Department of Health Hazardous Substance Fact Sheet[6] (PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; TWA: Time-Weighted Average; Ceiling: Concentration not to be exceeded at any time)
Risk Assessment and Control Hierarchy
All work with this compound must begin with a formal risk assessment and the implementation of a Hazard Control Plan.[16]
Caption: Risk assessment workflow applying the hierarchy of controls.
Engineering Controls
-
Chemical Fume Hood: All procedures involving open handling of this compound, including weighing, transfers, and solution preparation, must be conducted inside a properly functioning chemical fume hood.[17][18]
-
Designated Area: The area within the fume hood where the work is performed must be formally designated as a carcinogen work area. This area should be clearly marked.[17] The surfaces should be lined with absorbent, plastic-backed paper to contain any spills and simplify decontamination.[19]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected carefully.
-
Hand Protection: Double gloving is required. Wear two pairs of nitrile gloves (minimum 4mil thickness).[17][20] Dispose of the outer gloves immediately after the procedure or if contamination is suspected. Never wear gloves outside the laboratory.
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles if there is a significant splash hazard.[19]
-
Body Protection: A buttoned lab coat must be worn.[19] For procedures with a higher risk of contamination, disposable gowns or aprons are recommended. Clothing worn in the lab should cover the legs, and closed-toe shoes are required.[17]
-
Respiratory Protection: Work in a fume hood should prevent the need for respiratory protection. If a risk assessment determines that exposure limits could be exceeded (e.g., during a large spill), a NIOSH-approved respirator is required.[6] Use of a respirator requires enrollment in a respiratory protection program, including fit testing and medical clearance.[20]
Section 4: Standard Operating Procedures for Safe Handling
Adherence to detailed, written procedures is critical for minimizing exposure.
Protocol: Safe Weighing and Handling of this compound Powder
Objective: To safely weigh a precise amount of solid this compound for experimental use.
Causality: This protocol is designed to prevent inhalation of aerosolized powder and skin contact by using multiple layers of containment (fume hood, designated surface, sealed container) and appropriate PPE.
Methodology:
-
Preparation:
-
Don all required PPE: safety goggles, lab coat, and two pairs of nitrile gloves.
-
Set up a designated area within a chemical fume hood. Cover the work surface with plastic-backed absorbent paper.
-
Gather all necessary equipment: the stock container of this compound, a pre-labeled and pre-tared sealable container (e.g., a vial with a screw cap), spatulas, and waste bags.
-
-
Weighing (Taring Method):
-
Never weigh the powder on an open balance in the lab. [16]
-
Inside the fume hood, carefully open the stock container.
-
Using a clean spatula, transfer an approximate amount of the powder into the pre-tared, sealable container.
-
Securely close the lid on both the stock container and the new container.
-
Wipe the exterior of the sealed container with a damp paper towel to remove any residual powder. Dispose of the towel in a designated hazardous waste bag inside the hood.
-
Remove the sealed container from the fume hood and place it on the analytical balance. Record the weight.
-
If more or less material is needed, return the sealed container to the fume hood, make the adjustment, re-seal, decontaminate the exterior, and re-weigh. Repeat until the target weight is achieved.
-
-
Post-Handling & Decontamination:
-
Once the desired amount is weighed, return the stock container to its designated storage location.
-
Carefully wipe down the spatula and any other contaminated equipment with a suitable solvent (e.g., 70% ethanol) and paper towels. Dispose of the towels in the hazardous waste bag.
-
Fold the disposable bench liner inward, place it in the hazardous waste bag, and seal the bag.
-
Remove the outer pair of gloves and dispose of them in the hazardous waste bag.
-
With the inner gloves still on, transport the sealed container of weighed compound to the experimental area.
-
After completing the experiment, wash hands thoroughly with soap and water.[21]
-
Section 5: Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
First Aid Measures
-
Inhalation: Immediately move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[22]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[22]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]
Spill Response
For any spill, the first priority is personal safety. For large spills (>1 gram) or any spill outside of a fume hood, evacuate the area, alert others, and contact your institution's Environmental Health & Safety (EHS) department immediately.
Caption: Flowchart for responding to a this compound spill.
Protocol: Cleanup of a Small Spill (<1 gram) of Solid this compound
Objective: To safely clean and decontaminate a small spill of solid powder within a chemical fume hood.
Causality: This procedure prioritizes preventing the powder from becoming airborne, which is the primary inhalation risk during a spill cleanup.[22] Wetting the powder before absorption is a critical step.[23]
Methodology:
-
Alert & Secure: Alert personnel in the immediate area. Ensure the fume hood is operating correctly.
-
Don PPE: Put on full PPE, including safety goggles, a lab coat, and double nitrile gloves.
-
Prevent Aerosolization: Do not attempt to sweep the dry powder. Gently cover the spill with paper towels and carefully wet them with water to dissolve the powder and prevent it from becoming airborne.[22][23]
-
Absorb: Apply an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent, over the wetted material.[24]
-
Collect Waste: Using a plastic scoop or other non-sparking tool, carefully collect all the absorbed material.[24] Place it into a heavy-duty plastic bag or a designated, labeled hazardous waste container.
-
Decontaminate: Wipe the spill area with soap and water. Collect all cleaning materials (sponges, paper towels) as hazardous waste.[25] Because the compound is highly toxic, the rinse water should also be collected as hazardous waste.[25]
-
Final Disposal: Place all contaminated items, including the outer pair of gloves and any disposable PPE, into the hazardous waste container. Seal the container.
-
Report: Report the incident to your laboratory supervisor and EHS, as per institutional policy.
Section 6: Storage and Disposal
-
Storage: Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[1] The storage area should be in a secured location, clearly labeled as containing a carcinogen and highly toxic chemical.[20]
-
Disposal: All waste, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[19] Do not mix with other waste streams. Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's EHS department for specific procedures.
Section 7: References
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Thomas Jefferson University. (n.d.). Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. Retrieved from --INVALID-LINK--
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Deutsche Forschungsgemeinschaft (DFG). (2024). Monomethylhydrazine. In The MAK-Collection for Occupational Health and Safety. PUBLISSO. --INVALID-LINK--
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The University of Queensland. (n.d.). Working Safely with Carcinogens Guideline. UQ Policy and Procedure Library. Retrieved from --INVALID-LINK--
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University of Pennsylvania, Environmental Health & Radiation Safety. (2024). SOP: Carcinogens. Retrieved from --INVALID-LINK--
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Sigma-Aldrich. (2023). Risk Assessment for Carcinogenic Substances in the Lab. Retrieved from --INVALID-LINK--
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Yale University, Environmental Health & Safety. (2021). Standard Operating Procedure - Carcinogens. Retrieved from --INVALID-LINK--
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Weill Cornell Medicine, Environmental Health and Safety. (n.d.). Working with Carcinogens and Reproductive Toxins. Retrieved from --INVALID-LINK--
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Duke University, Occupational & Environmental Safety Office. (n.d.). Instructions for Cleaning Spills of Powdered Hazardous Drugs. Retrieved from --INVALID-LINK--
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Australian Industrial Chemicals Introduction Scheme (AICIS). (2014). Hydrazine, methyl-: Human health tier II assessment. Retrieved from --INVALID-LINK--
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U.S. Environmental Protection Agency (EPA). (n.d.). Methylhydrazine. Retrieved from --INVALID-LINK--
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CymitQuimica. (n.d.). CAS 55330-60-4: this compound. Retrieved from --INVALID-LINK--
-
abcr GmbH. (n.d.). AB442576 | CAS 55330-60-4. Retrieved from --INVALID-LINK--
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University of British Columbia, Safety & Risk Services. (2025). Hazardous Drugs Spill Clean Up. Retrieved from --INVALID-LINK--
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The University of Tennessee, Knoxville, Environmental Health & Safety. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound | 55330-60-4. Retrieved from --INVALID-LINK--
-
Wokai Biotechnology Co., Ltd. (n.d.). SAFETY DATA SHEET: this compound. Retrieved from --INVALID-LINK--
-
New Jersey Department of Health. (2005). Hazardous Substance Fact Sheet: Methyl Hydrazine. Retrieved from --INVALID-LINK--
-
University of California, San Diego, Environment, Health & Safety. (n.d.). Laboratory Safety Manual - Chapter 07: Highly Toxic Chemicals and Select Carcinogens. Retrieved from --INVALID-LINK--
-
Defense Technical Information Center. (1966). A Study of the Mechanism of Acute Toxic Effects of Hydrazine, UDMH, MMH, AND SDMH. Retrieved from --INVALID-LINK--
-
University of Bristol, School of Chemistry. (n.d.). Guidelines on Handling Chemical Carcinogens, Teratogens and Mutagens. Retrieved from --INVALID-LINK--
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Evaluating Hazards and Assessing Risks in the Laboratory. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Available from: --INVALID-LINK--
-
The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from --INVALID-LINK--
-
Cornell University, Environmental Health and Safety. (n.d.). 5.4 Chemical Spill Procedures. Retrieved from --INVALID-LINK--
-
Kadi, A. A., Al-Abdullah, N. H., Shehata, I. A., El-Tahir, K. E., & Al-Jaber, N. A. (2009). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. Journal of the Chilean Chemical Society, 54(4), 360–367. --INVALID-LINK--
-
LookChem. (n.d.). Cas 7339-53-9, Methylhydrazinehydrochloride. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2025). 1-Methylhydrazine Dihydrochloride | 55330-60-4. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6061, Methylhydrazine. Retrieved from --INVALID-LINK--
-
National Oceanic and Atmospheric Administration (NOAA). (n.d.). METHYLHYDRAZINE. CAMEO Chemicals. Retrieved from --INVALID-LINK--
-
National Research Council (US) Committee on Toxicology. (2008). Monomethylhydrazine. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 6. National Academies Press (US). Available from: --INVALID-LINK--
-
ChemBK. (2024). Methylhydrazine. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81793, Methylhydrazine hydrochloride. Retrieved from --INVALID-LINK--
-
National Oceanic and Atmospheric Administration (NOAA). (n.d.). METHYLHYDRAZINE. CAMEO Chemicals Datasheet. Retrieved from --INVALID-LINK--
-
Hawks, A., Hicks, R. M., Holsman, J. W., & Magee, P. N. (1969). Morphological and Biochemical Effects of 1,2-Dimethylhydrazine and 1-Methylhydrazine in Rats and Mice. British Journal of Cancer, 23(1), 147-155. --INVALID-LINK--
-
Rehman, H. U. (2001). Methemoglobinemia. Western Journal of Medicine, 175(3), 193–196. --INVALID-LINK--
-
Torka, P., & Sharma, S. (2023). Hydrazine Toxicology. In StatPearls. StatPearls Publishing. Available from: --INVALID-LINK--
-
Ludlow, J. T., & Wilkerson, R. G. (2025). Methemoglobinemia. Medscape. Retrieved from --INVALID-LINK--
-
MedlinePlus. (2024). Methemoglobinemia. Retrieved from --INVALID-LINK--
-
Med School. (2024). Methemoglobinemia and Methylene Blue. YouTube. Retrieved from --INVALID-LINK--
-
BC Drug and Poison Information Centre. (n.d.). Methemoglobinemia and Medications A to Z. Retrieved from --INVALID-LINK--
References
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The Solubility of Methylhydrazine Dihydrochloride in Organic Solvents: A Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction
Theoretical Framework: Predicting Solubility
The solubility of a salt-like methylhydrazine dihydrochloride in organic solvents is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. This compound is an ionic compound that readily dissociates in polar solvents. Its solubility is influenced by several key factors:
-
Polarity: As a salt, this compound is highly polar. Therefore, it is expected to exhibit greater solubility in polar solvents that can effectively solvate the methylhydrazinium and chloride ions.
-
Hydrogen Bonding: The presence of N-H bonds in the methylhydrazinium cation allows for hydrogen bonding with protic solvents (e.g., alcohols) and solvents with hydrogen bond acceptors (e.g., DMSO). This interaction can significantly contribute to its solubility.
-
Dielectric Constant: Solvents with a high dielectric constant are more effective at shielding the electrostatic attraction between the cation and anions, thus promoting dissolution.
Based on these principles, we can anticipate the following general solubility trends for this compound:
-
High Solubility: Expected in polar protic solvents like water and, to a lesser extent, short-chain alcohols (methanol, ethanol). Also likely to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
-
Limited Solubility: Expected in less polar solvents like acetone, ethyl acetate, and acetonitrile.
-
Insolubility: Expected in nonpolar solvents such as toluene, hexane, and diethyl ether.
The free base, methylhydrazine, is miscible with water, methanol, and ethanol, and soluble in hydrocarbons.[2][3] However, the dihydrochloride salt form dramatically alters these properties, generally reducing solubility in less polar organic solvents while enhancing it in highly polar media. For comparison, hydrazine sulfate is practically insoluble in ethanol, highlighting the profound impact of the salt form on solubility in organic solvents.[4][5]
Qualitative and Analogous Solubility Data
Direct quantitative solubility data for this compound in a wide array of organic solvents is sparse. However, available qualitative information and data from structurally similar compounds provide valuable insights for solvent selection.
| Compound | Solvent | Class | Quantitative Solubility | Qualitative Solubility | Source |
| This compound | Water | Polar Protic | Data not available | Highly Soluble | [1] |
| Methylhydrazine hydrochloride | Ethanol | Polar Protic | Data not available | Soluble (used in synthesis) | [6][7] |
| 1,2-Dithis compound | Ethanol (boiling, absolute) | Polar Protic | 1 g / 20 mL | Soluble | [8] |
| N,N'-Dithis compound | DMSO | Polar Aprotic | 175 mg/mL (with sonication) | Very Soluble | [9] |
| 1,2-Dithis compound | Water, Alcohol | Polar Protic | Data not available | Mixes with water and alcohol | [10] |
This data suggests that polar solvents, particularly DMSO and alcohols (especially at elevated temperatures), are promising candidates for dissolving this compound.
Experimental Protocol for Solubility Determination: A Self-Validating System
Given the limited availability of quantitative data, experimental determination of solubility is often necessary. The following protocol outlines the reliable shake-flask method, which measures the thermodynamic equilibrium solubility.
I. Materials and Equipment
-
This compound (of known purity)
-
Solvent of interest (analytical grade or higher)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Constant temperature orbital shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Validated analytical instrumentation (e.g., HPLC-UV, GC-MS, or a titrated method)
II. Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial.
-
Solvent Addition: Accurately add a known volume or mass of the organic solvent to the vial.
-
Equilibration: Securely cap the vials and place them in a constant temperature shaker. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the optimal equilibration time.
-
Phase Separation: After equilibration, cease agitation and allow the vials to remain at the constant temperature for at least 24 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.
-
Dilution: Quantitatively dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analysis: Analyze the concentration of the diluted sample using a pre-validated analytical method. A standard calibration curve should be prepared to ensure accurate quantification.
-
Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The result can be expressed in units such as mg/mL, g/100 mL, or mol/L.
III. Self-Validation and Controls
-
Visual Confirmation: Ensure undissolved solid remains at the end of the equilibration period.
-
Time to Equilibrium: Perform measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured solubility is constant, indicating that equilibrium has been reached.
-
Reproducibility: Conduct the experiment in triplicate to ensure the precision of the results.
Visualizing the Process
Factors Influencing Solubility
Caption: Key factors influencing the solubility of this compound.
Experimental Workflow for Solubility Determination
Caption: Shake-flask method workflow for determining solubility.
Conclusion
While comprehensive quantitative solubility data for this compound in organic solvents remains limited in publicly available literature, a theoretical understanding of its chemical properties, combined with qualitative data and information from analogous compounds, provides a strong foundation for solvent selection. Polar solvents, particularly DMSO and alcohols, are recommended as initial candidates for achieving significant solubility. For applications requiring precise concentration knowledge, the experimental determination of solubility is indispensable. The detailed shake-flask protocol provided in this guide offers a robust and reliable method for researchers to generate the specific data required for their work, ensuring the successful application of this compound in their synthetic endeavors.
References
- 1. CAS 55330-60-4: this compound [cymitquimica.com]
- 2. Methylhydrazine | CH3NHNH2 | CID 6061 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. hydrazine sulfate [chemister.ru]
- 6. CN105037196B - The new method of catalytic synthesis of methyl hydrazine under a kind of normal pressure - Google Patents [patents.google.com]
- 7. CN106543026B - A kind of preparation method of methyl hydrazine - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
An In-depth Technical Guide to the Thermal Stability of Methylhydrazine Dihydrochloride
Abstract
Methylhydrazine and its salts are compounds of significant interest in pharmaceutical development and as energetic materials.[1] As a potent reagent and potential carcinogen, a thorough understanding of its thermal stability is paramount for safe handling, storage, and application.[1] This guide provides a comprehensive technical overview of the thermal stability of Methylhydrazine Dihydrochloride (CH₃NH₂NH₂·2HCl). It synthesizes theoretical principles with practical, field-proven methodologies for thermal analysis, targeting researchers, scientists, and drug development professionals. This document delves into the causality behind experimental choices, outlines self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.
Introduction: The Nature of Methylhydrazine and its Dihydrochloride Salt
Methylhydrazine (MMH), a clear, colorless liquid with an ammonia-like odor, is a highly reactive reducing agent.[2] Its high energy content has led to its use as a rocket propellant, while its chemical reactivity makes it a valuable intermediate in organic synthesis, including the synthesis of experimental drug substances.[2][3] However, MMH is also recognized for its significant toxicity and is a suspected human carcinogen, necessitating stringent safety protocols during its handling.[1]
The formation of a dihydrochloride salt (CAS 55330-60-4) significantly alters the physical and chemical properties of the parent methylhydrazine.[3] It exists as a white crystalline solid that is highly soluble in water.[3] Salt formation generally increases the thermal stability of a compound compared to its free base form by lowering the vapor pressure and locking the reactive amine groups in a protonated state. This guide will explore the specifics of this stability and the conditions under which decomposition can occur.
Theoretical Framework of Thermal Decomposition
The thermal stability of a chemical compound refers to its resistance to decomposition upon heating. When a substance reaches its decomposition temperature, covalent bonds begin to break, leading to the formation of new, often gaseous, products. For energetic materials like hydrazine derivatives, this decomposition can be highly exothermic and can lead to a runaway reaction if not properly controlled.
The decomposition of methylhydrazine and its salts is a complex process. Studies on methylhydrazine (MMH) indicate that thermal degradation can produce hazardous products such as hydrogen cyanide (HCN), nitrogen (N₂), and ammonia (NH₃).[4] For the dihydrochloride salt, the combustion products are expected to also include hydrogen chloride gas, carbon monoxide (CO), and carbon dioxide (CO₂).[5]
The stability of hydrazine salts is influenced by several factors:
-
Temperature: The primary driver of decomposition.
-
Presence of Catalysts: Metal ions and surfaces can significantly lower the decomposition temperature.[6]
-
Atmosphere: The presence of oxidizers can lead to combustion rather than simple decomposition.
-
Heating Rate: Higher heating rates can shift decomposition to higher temperatures but can also reveal different kinetic pathways.[7]
Analytical Methodologies for Assessing Thermal Stability
To quantitatively assess the thermal stability of this compound, two primary thermoanalytical techniques are indispensable: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide complementary information on the thermal events a material undergoes as a function of temperature.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal events such as melting, crystallization, and decomposition. An exothermic peak indicates a release of energy, characteristic of decomposition, while an endothermic peak shows energy absorption, such as in melting or dehydration.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time. It is crucial for identifying the temperature ranges where decomposition occurs and for quantifying the mass loss associated with the release of volatile decomposition products.
The logical workflow for a comprehensive thermal stability assessment using these techniques is illustrated below.
Caption: Workflow for Thermal Stability Assessment.
Experimental Data and Interpretation
While specific, publicly available DSC/TGA data for pure this compound is scarce, valuable insights can be drawn from studies on closely related compounds.
Thermal Behavior of Methylhydrazinium Chloride Salts
A study on a three-dimensional perovskite incorporating methylhydrazinium lead chloride (MHyPbCl₃) reported that the compound decomposes at approximately 494 K (221 °C).[1] The observed weight loss of ~22.6% in the temperature range of 494 K to 620 K corresponds to the release of methylhydrazinium chloride.[1] This provides a crucial data point, suggesting the onset of significant thermal decomposition for the methylhydrazinium chloride moiety is in the range of 221 °C.
Further research on diprotonated methylhydrazinium dichloride monohydrate (MHyIICl₂·H₂O) identified initial mass losses accompanied by two endothermic peaks at approximately 359 K (86 °C) and 410 K (137 °C).[8] These are likely attributable to the loss of water of hydration followed by the initiation of decomposition.
Comparative Data for Methylhydrazine (MMH)
For context, studies on the parent compound, methylhydrazine (MMH), using DSC show a single, strong exothermic decomposition peak.[9] The kinetic analysis of this decomposition has been extensively studied, with apparent activation energy values calculated to be around 159 kJ·mol⁻¹.[9] The self-accelerating decomposition temperature (SADT) for MMH can be as low as 412.15 K (~139 °C) for a 100 kg package, highlighting its hazardous nature.[9]
The formation of the dihydrochloride salt is expected to significantly increase the thermal stability compared to the free base, pushing the onset of decomposition to a higher temperature, as suggested by the data from the perovskite study.[1]
Summary of Thermal Properties
| Compound | Technique | Key Thermal Events | Onset Temperature (approx.) | Reference |
| Methylhydrazinium Chloride (in MHyPbCl₃) | TGA | Decomposition with release of MHyCl | ~494 K (221 °C) | [1] |
| Diprotonated Methylhydrazinium Dichloride Monohydrate | DSC/TGA | Dehydration and initial decomposition | 359 K (86 °C) & 410 K (137 °C) | [8] |
| Methylhydrazine (MMH) | DSC | Strong exothermic decomposition | SADT as low as ~412 K (139 °C) | [9] |
Experimental Protocols
The following protocols are provided as a self-validating framework for the thermal analysis of this compound. The causality behind each step is explained to ensure robust and reliable data acquisition.
Protocol: DSC Analysis
Objective: To determine the onset temperature and enthalpy of decomposition.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium, zinc) to ensure data accuracy.
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum pan. The use of a hermetic pan is critical to contain any volatile decomposition products and prevent premature mass loss, ensuring the measured heat flow corresponds to the bulk decomposition.
-
Experimental Conditions:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to provide a controlled, non-oxidative atmosphere.
-
Heat the sample at a constant rate (e.g., 10 K/min) from ambient temperature to a temperature beyond the final decomposition event (e.g., 673 K / 400 °C).
-
-
Data Analysis:
-
Plot the heat flow (W/g) versus temperature (°C).
-
Determine the extrapolated onset temperature of any significant exothermic peaks, which represents the initiation of decomposition.
-
Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔHdec in J/g).
-
Caption: DSC Experimental Workflow.
Protocol: TGA Analysis
Objective: To determine the temperature-dependent mass loss profile.
Methodology:
-
Instrument Calibration: Calibrate the TGA balance using standard weights and verify temperature accuracy with magnetic transition standards (Curie point).
-
Sample Preparation: Weigh 3-5 mg of this compound into an open ceramic or aluminum pan. An open pan is used to allow decomposition gases to freely evolve and be detected by the microbalance.
-
Experimental Conditions:
-
Place the sample pan in the TGA furnace.
-
Purge with an inert gas (e.g., nitrogen at 50 mL/min).
-
Heat the sample at a constant rate (e.g., 10 K/min) over the same temperature range as the DSC experiment.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature (°C).
-
Identify the temperatures at which mass loss begins, the rate of mass loss is maximal (from the derivative curve, DTG), and the final residual mass.
-
Correlate the mass loss steps with the exothermic events observed in the DSC thermogram.
-
Caption: TGA Experimental Workflow.
Safety, Handling, and Storage Recommendations
Given the hazardous nature of methylhydrazine and its salts, stringent safety measures are imperative.
-
Handling: Always handle this compound in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]
-
Storage: Store the compound in a cool, dry, well-ventilated area away from incompatible materials, particularly strong oxidizing agents.[10] The container should be tightly sealed.
-
Decomposition Hazards: Be aware that thermal decomposition produces toxic and corrosive gases.[5] In a closed system, the pressure buildup from gaseous decomposition products can pose a significant explosion risk.
Conclusion
The thermal stability of this compound is a critical parameter for its safe application in research and development. While direct and comprehensive thermal analysis data for the pure compound is not widely published, analysis of related methylhydrazinium chloride salts indicates a decomposition onset temperature significantly higher than that of the parent methylhydrazine, likely in the range of 140-220 °C. The use of systematic and well-controlled analytical techniques such as DSC and TGA is essential for a precise determination of its thermal hazard profile. The protocols and data presented in this guide provide a robust framework for researchers to safely handle and characterize this energetic and toxicologically significant compound.
References
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- 9. Kinetic Characteristics of Thermal Decomposition and Thermal Safety for Methylhydrazine [energetic-materials.org.cn]
- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
Methylhydrazine Dihydrochloride (CAS 55330-60-4): A Comprehensive Technical Guide for Researchers
This guide provides an in-depth technical overview of methylhydrazine dihydrochloride, a versatile yet hazardous chemical compound. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes critical information on its properties, handling, and applications. In the spirit of scientific integrity, this guide also transparently identifies areas where publicly available data is limited, offering insights based on the properties of the parent compound, methylhydrazine, and related analogues.
Core Chemical and Physical Properties
This compound is the salt form of methylhydrazine, presenting as a white crystalline solid. This salt is highly soluble in water.[1] Due to its salt nature, it has a significantly higher melting point and lower vapor pressure compared to its free base, making it more stable for storage and handling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 55330-60-4 | [1] |
| Molecular Formula | CH₈Cl₂N₂ | [1] |
| Molecular Weight | 118.99 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 168 °C (decomposes) | ChemicalBook |
| Solubility | Highly soluble in water | [1] |
| Synonyms | Monothis compound, Hydrazine, methyl-, dihydrochloride | [1] |
Table 2: Reference Properties of Methylhydrazine (Free Base)
| Property | Value | Source(s) |
| CAS Number | 60-34-4 | [2] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 87.5 °C | [4] |
| Density | 0.875 g/mL at 20 °C | [2] |
| Flash Point | -8 °C (closed cup) | [2] |
| Vapor Pressure | 37.5 mmHg at 20 °C | [2] |
Synthesis and Handling
Synthetic Pathways
This compound is typically prepared by treating methylhydrazine with two equivalents of hydrochloric acid. The synthesis of the methylhydrazine precursor can be achieved through various methods, including the Raschig process, which involves the reaction of chloramine with monomethylamine.[5] Patents have described the methylation of hydrazine or its hydrochloride salts with reagents like methyl chloride or a methanol/HCl mixture to produce methylhydrazine hydrochloride, which can be further treated to yield the dihydrochloride.[6]
Illustrative Experimental Protocol: Synthesis of 1,2-Dithis compound
This protocol is adapted from a procedure in Organic Syntheses for a related compound and should be considered as an illustrative example.[7]
Step 1: Hydrolysis of the Dibenzoyl Precursor In a 2-liter flask equipped for reflux and situated in a fume hood, a mixture of 67 g (0.25 mole) of dibenzoyldimethylhydrazine and 250 mL of 32% hydrochloric acid is gently refluxed for two hours.[7]
Step 2: Removal of Benzoic Acid The reaction mixture is then subjected to steam distillation to remove the resulting benzoic acid until approximately 10 liters of distillate have been collected.[7]
Step 3: Isolation of the Dihydrochloride Salt The residual liquid from the distillation is evaporated to dryness under reduced pressure on a water bath. The resulting crystalline dihydrochloride is then treated with 25 mL of absolute ethyl alcohol, and the mixture is again evaporated to dryness under reduced pressure. This alcohol treatment is repeated to ensure the removal of any remaining water.[7]
Step 4: Purification The crude dihydrochloride is crushed with a mixture of 25 mL of absolute alcohol and 2-3 mL of concentrated hydrochloric acid, filtered, and washed with 10-15 mL of cold absolute alcohol. The product is then dried in a vacuum desiccator.[7] For further purification, the dihydrochloride can be recrystallized by dissolving it in boiling absolute ethyl alcohol (approximately 20 mL of alcohol per gram of product), adding a small amount of concentrated hydrochloric acid, and then, after slight cooling, adding about one-fifth of the volume of ether to induce crystallization.[7]
Handling and Storage
This compound is a hazardous substance and requires careful handling. It is classified as toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing cancer.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.[1]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and bases.[8] It is advisable to store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
-
Spills: In case of a spill, avoid generating dust. Carefully scoop the solid material into a suitable container for disposal.
Reactivity and Applications
This compound serves primarily as a stable precursor to methylhydrazine, which is a powerful reducing agent and a versatile building block in organic synthesis. The free base is typically generated in situ by neutralizing the dihydrochloride salt with a suitable base.
Application in Heterocyclic Synthesis: Pyrazole Formation
Methylhydrazine is a key reagent in the synthesis of pyrazoles, which are important scaffolds in medicinal chemistry. The following is a representative protocol from Organic Syntheses that demonstrates the use of methylhydrazine in a pyrazole synthesis.[9] Although this procedure starts with the free base, in a typical laboratory setting, the methylhydrazine would be generated from the dihydrochloride salt immediately before use.
Experimental Protocol: Synthesis of 5-Benzo[10]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole
Step 1: Formation of the Hydrazone In a 500-mL three-necked round-bottomed flask equipped with a mechanical stirrer, a condenser, and a rubber septum, 4-chlorobenzaldehyde (5.00 g, 35.5 mmol) is dissolved in methanol (200 mL). Methylhydrazine (1.9 mL, 1.66 g, 35.5 mmol) is then added dropwise via syringe over 3 minutes. The reaction mixture is stirred at room temperature for 2 hours to form the corresponding hydrazone.[9]
Step 2: Cycloaddition Reaction The rubber septum is removed, and 3,4-methylenedioxy-β-nitrostyrene (5.50 g, 28.5 mmol) is added as a solid in one portion. The reaction mixture is stirred at room temperature, open to the air, for 72 hours.[9]
Step 3: Product Isolation Water (60 mL) is added to the mixture over 20 minutes, and the resulting suspension is stirred for an additional hour. The yellow solid that forms is collected by vacuum filtration, washed with a 1:1 mixture of methanol and water, and dried overnight.[9]
Step 4: Purification The crude product is recrystallized from a minimum amount of boiling methanol to yield the pure pyrazole.[9]
Safety and Toxicology
The hazardous nature of methylhydrazine and its salts cannot be overstated. It is crucial for researchers to be fully aware of the risks and to implement appropriate safety measures.
-
Toxicity: Methylhydrazine and its derivatives are toxic by ingestion, inhalation, and skin absorption. They are known to be convulsants and can affect the central nervous system, liver, and blood.[8]
-
Carcinogenicity: Methylhydrazine is a suspected human carcinogen.[1]
Table 3: GHS Hazard and Precautionary Statements
| Code | Statement |
| H301+H311+H331 | Toxic if swallowed, in contact with skin or if inhaled |
| H350 | May cause cancer |
| H410 | Very toxic to aquatic life with long lasting effects |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection |
| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing |
Source: abcr Gute Chemie
Thermal Stability
DSC analysis of methylhydrazine shows a single, strong exothermic decomposition peak, indicating a significant release of energy upon decomposition.[11] The apparent activation energy for this decomposition has been calculated to be approximately 159 kJ·mol⁻¹.[11] It is important to note that the dihydrochloride salt is expected to have a different, likely higher, decomposition temperature due to its greater thermal stability.
Conclusion
This compound is a valuable chemical intermediate, providing a more stable and handleable source of methylhydrazine for applications in organic synthesis. However, its significant toxicity and potential carcinogenicity necessitate stringent safety protocols. This guide has provided a comprehensive overview of its known properties, handling procedures, and applications, while also highlighting the current gaps in publicly available experimental data. It is imperative that researchers consult the latest Safety Data Sheets (SDS) and conduct thorough risk assessments before working with this compound.
References
- 1. CAS 55330-60-4: this compound [cymitquimica.com]
- 2. Methylhydrazine CAS#: 60-34-4 [m.chemicalbook.com]
- 3. Methylhydrazine | CH3NHNH2 | CID 6061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. parchem.com [parchem.com]
- 5. A New Strategy for the Synthesis of Monomethylhydrazine Using the Raschig Process [scirp.org]
- 6. EP2042483A1 - Method for manufacturing monomethyl hydrazine - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. bjoka-vip.com [bjoka-vip.com]
- 11. Kinetic Characteristics of Thermal Decomposition and Thermal Safety for Methylhydrazine [energetic-materials.org.cn]
Methodological & Application
Application Notes and Protocols: Synthesis of Pyrazoles Using Methylhydrazine Dihydrochloride
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of 1-methyl-substituted pyrazoles utilizing methylhydrazine dihydrochloride as a key reagent. Pyrazoles are a fundamentally important class of heterocyclic compounds with broad applications in medicinal chemistry and drug development. This document offers an in-depth exploration of the Knorr pyrazole synthesis, focusing on the mechanistic rationale, practical execution, safety considerations, and troubleshooting when using the dihydrochloride salt of methylhydrazine. The protocols are designed for researchers, medicinal chemists, and process development scientists seeking a robust and reliable method for constructing the 1-methylpyrazole scaffold.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system is a privileged scaffold in modern pharmacology, forming the core of numerous approved drugs and clinical candidates.[1] Its unique structural and electronic properties allow it to act as a versatile pharmacophore, engaging in various biological interactions. Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[1] The ability to readily substitute the pyrazole ring at multiple positions allows for fine-tuning of a molecule's steric and electronic profile, making it an invaluable tool for lead optimization in drug discovery programs.
The Knorr pyrazole synthesis, first reported in 1883, remains one of the most straightforward and widely used methods for constructing this heterocyclic system.[2] The classical approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2] This guide specifically addresses the use of this compound, a stable and convenient source of methylhydrazine for the synthesis of N-methylated pyrazoles.
Reaction Mechanism and Rationale
The synthesis of pyrazoles from this compound and a 1,3-dicarbonyl compound, such as acetylacetone, proceeds via the Knorr synthesis pathway. The reaction is typically acid-catalyzed and involves a condensation-cyclization-dehydration sequence.[3][4]
The Role of this compound:
Methylhydrazine is a reactive and volatile liquid. The use of its dihydrochloride salt offers several practical advantages:
-
Stability: The salt is a stable, crystalline solid that is easier to handle and store than the free base.
-
Safety: It has a lower vapor pressure, reducing inhalation risks.
-
Controlled Release: In the reaction, the active methylhydrazine free base is generated in situ.
The presence of the hydrochloride necessitates consideration of the reaction's pH. The reaction is often carried out in a protic solvent like ethanol or methanol. While the initial condensation can be acid-catalyzed, the cyclization step benefits from the availability of the free nucleophilic nitrogen. Therefore, a weak base (e.g., sodium acetate) is sometimes added to neutralize the HCl and liberate the methylhydrazine.[5] Alternatively, the reaction can be run under acidic conditions followed by a basic workup.
Mechanistic Steps:
-
Hydrazone Formation: The more nucleophilic nitrogen of methylhydrazine (the one not attached to the methyl group) attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by the elimination of a water molecule to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the remaining carbonyl group.
-
Dehydration: The resulting cyclic intermediate, a hydroxyl-pyrazolidine, readily dehydrates under the reaction conditions to form the stable, aromatic pyrazole ring.
Caption: Figure 1: Mechanism of Knorr Pyrazole Synthesis
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of 1,3,5-trimethylpyrazole from this compound and acetylacetone. This procedure can be adapted for other 1,3-dicarbonyl compounds with appropriate modifications.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | e.g., Sigma-Aldrich |
| Acetylacetone (2,4-Pentanedione) | ≥99% | e.g., Sigma-Aldrich |
| Ethanol (EtOH) | Anhydrous | e.g., Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | e.g., VWR |
| Dichloromethane (DCM) | ACS Grade | e.g., VWR |
| Magnesium Sulfate (MgSO₄) | Anhydrous | e.g., VWR |
| Round-bottom flask (100 mL) | - | - |
| Reflux condenser | - | - |
| Magnetic stirrer and stir bar | - | - |
| Separatory funnel (250 mL) | - | - |
| Rotary evaporator | - | - |
Step-by-Step Synthesis Protocol
Caption: Figure 2: Experimental Workflow
-
Reagent Preparation:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5.0 g, 38.8 mmol) in 50 mL of ethanol.
-
Add acetylacetone (3.88 g, 38.8 mmol, 1.0 equivalent) to the solution.
-
-
Reaction Setup and Reflux:
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring.
-
Note: The use of the dihydrochloride salt provides the acidic catalysis necessary for the initial condensation.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
-
Aqueous Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the ethanolic solution into a beaker containing 100 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the hydrochloric acid and quench the reaction. Be cautious as gas evolution (CO₂) will occur.
-
Stir the mixture for 15-20 minutes.
-
-
Product Extraction:
-
Transfer the mixture to a 250 mL separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers.
-
-
Drying and Solvent Removal:
-
Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
-
Purification (Optional):
-
The crude 1,3,5-trimethylpyrazole is often of sufficient purity for many applications.
-
If further purification is required, vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) can be employed.
-
-
Product Analysis:
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Regioselectivity Considerations
When using unsymmetrical 1,3-dicarbonyl compounds, the formation of two regioisomeric pyrazoles is possible. The regiochemical outcome is influenced by:
-
Electronic Effects: The more electrophilic carbonyl carbon will preferentially be attacked by the more nucleophilic nitrogen of methylhydrazine.
-
Steric Effects: Bulky substituents on the dicarbonyl compound or the hydrazine can direct the reaction pathway.
-
pH: The acidity of the reaction medium can influence the nucleophilicity of the two nitrogen atoms in methylhydrazine, potentially altering the regioselectivity.[1]
In the case of methylhydrazine, the nitrogen atom not bearing the methyl group is generally more nucleophilic and will preferentially attack the more reactive carbonyl group. For example, in the reaction with benzoylacetone, the initial attack is more likely to occur at the acetyl carbonyl, leading to 1,5-dimethyl-3-phenylpyrazole as the major product. Careful analysis of the product mixture is crucial when using unsymmetrical substrates.
Safety Precautions
Methylhydrazine and its salts are toxic and should be handled with appropriate safety measures. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
Lab coat
-
-
Handling:
-
Waste Disposal:
-
Dispose of all chemical waste in accordance with local, state, and federal regulations.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Insufficient heating; inactive reagents. | Ensure the reaction is at a full reflux. Check the quality of the starting materials. A small amount of glacial acetic acid can be added to further catalyze the reaction.[5] |
| Formation of Impurities | Side reactions due to prolonged heating; unstable dicarbonyl. | Monitor the reaction closely by TLC and stop when the starting material is consumed. Purify the 1,3-dicarbonyl compound before use if it is old or discolored.[5] |
| Difficult Workup | Emulsion formation during extraction. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
| Poor Regioselectivity | Competing reaction pathways with unsymmetrical dicarbonyls. | Modify reaction conditions (solvent, temperature, pH). Consider using a milder base like sodium acetate to buffer the reaction. Separation of isomers may be necessary.[1] |
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jk-sci.com [jk-sci.com]
- 4. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Notes and Protocols for the Synthesis of 1,2,4-Triazoles Using Methylhydrazine Dihydrochloride
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1,2,4-triazole derivatives, with a specific focus on the strategic use of methylhydrazine dihydrochloride as a key building block. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its broad spectrum of biological activities and diverse applications. This document will delve into the mechanistic underpinnings of classical synthetic routes, provide detailed, step-by-step protocols for the preparation of 1-methyl-1,2,4-triazole derivatives, and address the critical safety and handling considerations associated with this compound. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile heterocyclic core in their scientific endeavors.
Introduction: The Enduring Significance of the 1,2,4-Triazole Nucleus
The 1,2,4-triazole ring system, a five-membered heterocycle containing three nitrogen atoms, is a cornerstone of modern heterocyclic chemistry.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a critical pharmacophore in a vast array of therapeutic agents.[2] From the widely used antifungal medications fluconazole and itraconazole to antiviral and anticancer agents, the 1,2,4-triazole moiety is a testament to the power of heterocyclic scaffolds in modulating biological activity.[3][4] The strategic introduction of substituents onto the triazole core allows for the fine-tuning of a molecule's pharmacological profile, making the development of robust and versatile synthetic methodologies a paramount objective in organic and medicinal chemistry.[5]
Methylhydrazine, and its more stable dihydrochloride salt, serves as a valuable C1-N-N synthon for the construction of N1-substituted 1,2,4-triazoles. The methyl group can impart significant changes in the physicochemical properties of the final compound, influencing its solubility, metabolic stability, and target-binding affinity. This guide will focus on established synthetic strategies that utilize this compound for the efficient and reliable synthesis of this important class of compounds.
Core Synthetic Strategies: The Pellizzari and Einhorn-Brunner Reactions
Two classical named reactions have historically dominated the landscape of 1,2,4-triazole synthesis: the Pellizzari and Einhorn-Brunner reactions. Both methods offer reliable pathways to the triazole core and can be adapted for the use of substituted hydrazines like methylhydrazine.
The Pellizzari Reaction: Condensation of Amides and Acylhydrazides
The Pellizzari reaction, first described in 1911, involves the condensation of an amide with an acylhydrazide to form a 1,2,4-triazole.[3][4] The reaction typically requires high temperatures and proceeds through the formation of a diacylhydrazine intermediate, which then undergoes cyclodehydration.[3]
Mechanism: The reaction is initiated by the nucleophilic attack of the hydrazine on the amide carbonyl, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 1,2,4-triazole ring.
Caption: Generalized Pellizzari Reaction scheme.
A key consideration in the Pellizzari reaction is the potential for the formation of isomeric mixtures if unsymmetrical amides and acylhydrazides are used.[3] However, by carefully selecting the starting materials, this can often be controlled. The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields in many cases.[3]
The Einhorn-Brunner Reaction: Cyclization of Diacylamines with Hydrazines
The Einhorn-Brunner reaction provides an alternative and often more regioselective route to 1,2,4-triazoles. This method involves the reaction of a diacylamine (imide) with a substituted hydrazine in the presence of a weak acid.
Mechanism: The reaction is believed to proceed via the formation of a hydrazone-like intermediate, followed by intramolecular cyclization and dehydration to furnish the aromatic 1,2,4-triazole. The regioselectivity is generally governed by the relative electrophilicity of the two carbonyl groups in the diacylamine, with the hydrazine preferentially attacking the more electron-deficient carbonyl carbon.
Caption: Generalized Einhorn-Brunner Reaction scheme.
The Einhorn-Brunner reaction often provides better control over the regiochemical outcome compared to the Pellizzari reaction, making it a valuable tool for the synthesis of specifically substituted 1,2,4-triazoles.
Application Protocol: Synthesis of 1-Methyl-3,5-diphenyl-1,2,4-triazole via the Einhorn-Brunner Reaction
This protocol details a representative procedure for the synthesis of a 1-methyl-1,2,4-triazole derivative using this compound. The use of the dihydrochloride salt necessitates the in-situ generation of the free methylhydrazine using a suitable base.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| N,N-Dibenzoylhydrazine | ReagentPlus®, ≥98% | Sigma-Aldrich |
| This compound | 98% | Acros Organics |
| Sodium Acetate (anhydrous) | ≥99% | Fisher Chemical |
| Glacial Acetic Acid | ACS Grade | J.T. Baker |
| Ethanol (200 proof) | Anhydrous | Decon Labs |
| Diethyl Ether | ACS Grade | EMD Millipore |
| Sodium Bicarbonate (Saturated aq. soln.) | Laboratory Grade | VWR Chemicals |
| Anhydrous Magnesium Sulfate | Laboratory Grade | Alfa Aesar |
| Round-bottom flask (100 mL) | - | Pyrex |
| Reflux condenser | - | Kimble |
| Magnetic stir plate and stir bar | - | Corning |
| Heating mantle | - | Glas-Col |
| Büchner funnel and filter flask | - | - |
| Thin Layer Chromatography (TLC) plates | Silica Gel 60 F254 | Merck |
Experimental Workflow
Caption: Experimental workflow for the synthesis of 1-methyl-3,5-diphenyl-1,2,4-triazole.
Detailed Step-by-Step Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N,N-dibenzoylhydrazine (2.40 g, 10.0 mmol), this compound (1.19 g, 10.0 mmol), and anhydrous sodium acetate (1.64 g, 20.0 mmol).
-
Solvent Addition: Add 30 mL of glacial acetic acid to the flask.
-
Reaction Execution: Stir the mixture at room temperature for 10 minutes, then heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle.
-
Reaction Monitoring: Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 3:7 v/v) as the eluent. The reaction is complete when the starting N,N-dibenzoylhydrazine spot has been consumed.
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into a beaker containing 200 mL of ice-cold water with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).
-
The crude product will precipitate as a solid. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with copious amounts of cold water (3 x 50 mL) and then with a small amount of cold diethyl ether (2 x 20 mL).
-
-
Purification: The crude product can be purified by recrystallization from ethanol to yield fine, colorless crystals of 1-methyl-3,5-diphenyl-1,2,4-triazole.
-
Drying and Yield Calculation: Dry the purified crystals in a vacuum oven at 50 °C to a constant weight. Calculate the final yield of the product.
Characterization
The identity and purity of the synthesized 1-methyl-3,5-diphenyl-1,2,4-triazole can be confirmed by standard analytical techniques:
-
Melting Point: Determine the melting point of the purified product and compare it to the literature value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, CDCl₃): Expect signals corresponding to the methyl protons and the aromatic protons of the phenyl rings.
-
¹³C NMR (100 MHz, CDCl₃): Expect signals for the methyl carbon, the triazole ring carbons, and the carbons of the phenyl rings.
-
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=N and C-N stretching vibrations of the triazole ring, as well as the aromatic C-H and C=C stretching vibrations, should be observed.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product.
Safety and Handling of this compound
Methylhydrazine and its salts are toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.
-
Inhalation: Avoid inhaling the dust or vapors. Methylhydrazine is a suspected carcinogen and can cause severe respiratory irritation.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Incomplete reaction- Insufficient base- Decomposition of starting materials | - Extend the reaction time and monitor by TLC.- Ensure the use of anhydrous sodium acetate.- Consider using a milder base or lower reaction temperature. |
| Formation of Side Products | - Impure starting materials- High reaction temperature | - Purify starting materials before use.- Optimize the reaction temperature; lower temperatures may reduce side reactions. |
| Difficult Purification | - Product is an oil- Impurities co-crystallize with the product | - Attempt purification by column chromatography on silica gel.- Try different recrystallization solvents or solvent mixtures. |
Conclusion
The synthesis of 1,2,4-triazoles using this compound via classical methods like the Einhorn-Brunner reaction remains a robust and reliable strategy for accessing this important heterocyclic scaffold. By understanding the underlying reaction mechanisms and adhering to proper experimental and safety protocols, researchers can efficiently generate a diverse range of 1-methyl-1,2,4-triazole derivatives for further investigation in drug discovery and materials science. The detailed protocol provided herein serves as a practical guide for the successful synthesis and characterization of these valuable compounds.
References
Application Note: A Modern Approach to the Wolff-Kishner Reduction Using Methylhydrazine Derivatives for the Deoxygenation of Carbonyls
For: Researchers, scientists, and drug development professionals.
Abstract
The Wolff-Kishner reduction is a cornerstone reaction in organic synthesis for the deoxygenation of aldehydes and ketones to their corresponding alkanes.[1][2][3] This application note provides a detailed guide to the Wolff-Kishner reduction with a focus on modern modifications that employ safer alternatives to the traditionally used, highly toxic hydrazine hydrate. Specifically, we will explore the use of methylhydrazine derivatives, which offer a more practical and safer approach for laboratory and industrial applications. This guide will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and offer expert insights into troubleshooting and optimization.
Introduction: The Enduring Relevance of the Wolff-Kishner Reduction
First reported by Nikolai Kischner in 1911 and Ludwig Wolff in 1912, the Wolff-Kishner reduction has remained an indispensable tool for the conversion of carbonyl functionalities into methylene groups.[1] This reaction is particularly valuable in multi-step syntheses where a carbonyl group is used to activate a molecule for a preceding reaction and then needs to be removed.[1] The classical Wolff-Kishner reduction involves the formation of a hydrazone from the carbonyl compound and hydrazine, followed by decomposition of the hydrazone under strongly basic conditions at high temperatures to yield the alkane and nitrogen gas.[3][4][5]
The harsh reaction conditions, particularly the use of highly toxic and potentially explosive hydrazine hydrate, have prompted the development of several modifications. The Huang-Minlon modification, for instance, introduced the use of a high-boiling solvent like diethylene glycol, allowing for the removal of water and excess hydrazine by distillation, which in turn reduces reaction times and improves yields.[1][6] However, the intrinsic hazards of hydrazine remain a significant concern.
This application note focuses on a contemporary approach that mitigates these safety concerns by utilizing methylhydrazine derivatives. These reagents offer a safer and more manageable alternative without compromising the efficiency of the reduction. We will provide a comprehensive overview of the reaction mechanism, detailed protocols, and practical guidance for researchers in academic and industrial settings.
Mechanistic Insights: The Journey from Carbonyl to Alkane
The Wolff-Kishner reduction proceeds through a well-established two-stage mechanism.[7]
Stage 1: Hydrazone Formation
The initial step involves the nucleophilic addition of hydrazine or a hydrazine derivative to the carbonyl group of an aldehyde or ketone. This is followed by the elimination of a water molecule to form a hydrazone intermediate.[8] This reaction can be catalyzed by either acid or base.
Stage 2: Reduction and Nitrogen Extrusion
Under strongly basic conditions and elevated temperatures, the hydrazone undergoes a series of proton transfers and rearrangements. The key steps are:
-
Deprotonation of the terminal nitrogen: A strong base, typically an alkoxide, deprotonates the terminal nitrogen of the hydrazone to form a hydrazone anion.[1][9]
-
Protonation of the carbon: The resulting anion undergoes a tautomerization where the carbon atom is protonated by a solvent molecule.[4][9]
-
Second deprotonation and nitrogen elimination: A second deprotonation at the nitrogen atom leads to the formation of a diimide anion, which then collapses with the evolution of nitrogen gas to form a carbanion.[1][4] This step is the driving force of the reaction due to the high stability of the extruded dinitrogen molecule.
-
Final protonation: The highly reactive carbanion is rapidly protonated by the solvent to yield the final alkane product.[4][9]
The rate-determining step of the Wolff-Kishner reduction is generally considered to be the initial deprotonation of the hydrazone.[1][4]
Methylhydrazine Dihydrochloride: A Safer Reagent
While the core mechanism remains the same, the use of this compound offers significant practical advantages, primarily concerning safety and handling. Methylhydrazine is a flammable, corrosive, and toxic substance that should be handled with extreme caution.[10][11][12] However, its dihydrochloride salt is a more stable, solid material that is easier to handle and store. The active methylhydrazine can be generated in situ under the basic reaction conditions.
Advantages of this compound:
-
Improved Safety: As a salt, it has lower volatility and is less prone to accidental ignition compared to free methylhydrazine.
-
Ease of Handling: Being a solid, it is easier to weigh and dispense accurately.
-
Stability: The dihydrochloride salt is more stable for long-term storage.
Experimental Protocol: Wolff-Kishner Reduction of a Model Ketone
This protocol provides a general procedure for the Wolff-Kishner reduction of a ketone using this compound. Researchers should optimize the reaction conditions for their specific substrate.
4.1. Materials and Reagents
| Material | Grade | Supplier | Notes |
| Ketone Substrate | Reagent | Sigma-Aldrich | --- |
| This compound | ≥95% | Thermo Fisher Scientific | Handle with care in a fume hood.[13] |
| Potassium hydroxide (KOH) | ACS Reagent | VWR | --- |
| Diethylene glycol | Anhydrous | MilliporeSigma | High-boiling solvent. |
| Diethyl ether | Anhydrous | EMD Millipore | For extraction. |
| Hydrochloric acid (HCl) | 1 M aq. | J.T. Baker | For workup. |
| Magnesium sulfate (MgSO₄) | Anhydrous | Fisher Scientific | For drying. |
4.2. Equipment
-
Round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Heating mantle with a temperature controller.
-
Magnetic stirrer.
-
Separatory funnel.
-
Rotary evaporator.
4.3. Step-by-Step Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the ketone (1.0 equiv), this compound (1.5 equiv), and diethylene glycol (5-10 mL per gram of ketone).
-
Hydrazone Formation: Heat the mixture to 100-120 °C under a nitrogen atmosphere and stir for 1-2 hours.
-
Base Addition: Cool the reaction mixture to room temperature. Carefully add potassium hydroxide (4.0 equiv) in portions to control the initial exothermic reaction.
-
Reduction: Slowly heat the mixture to 180-200 °C. The evolution of nitrogen gas should be observed. Maintain this temperature for 3-6 hours, or until the reaction is complete (monitored by TLC or GC-MS).
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice-cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with 1 M HCl (2 x 50 mL) to remove any remaining basic compounds, followed by a wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by distillation, depending on the properties of the product.
Workflow Visualization
Caption: Workflow of the Wolff-Kishner reduction using this compound.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Sterically hindered ketone.- Inactive base. | - Increase reaction time and/or temperature.- Use a stronger base (e.g., potassium tert-butoxide in DMSO for the Cram modification).[1]- Ensure the base is fresh and anhydrous. |
| Low Yield | - Formation of azine byproducts.[1]- Product volatility.- Incomplete extraction. | - Use pre-formed hydrazones to minimize azine formation.[1][9]- Ensure the condenser is efficient and the workup is performed at low temperatures.- Perform additional extractions. |
| Formation of Alcohols | - Presence of water during the reduction step. | - Ensure anhydrous conditions, especially after hydrazone formation. The Huang-Minlon modification helps by distilling off water.[1][6] |
| Side Reactions with Other Functional Groups | - The strongly basic conditions can affect base-sensitive groups like esters, lactams, and amides.[6] | - Protect sensitive functional groups prior to the reduction.- Consider alternative reduction methods like the Clemmensen reduction for acid-stable, base-sensitive substrates.[1][3] |
Safety Considerations: Handling Methylhydrazine and its Salts
Methylhydrazine and its salts are hazardous materials and must be handled with appropriate safety precautions.[10][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10][13] A face shield is recommended when handling larger quantities.[10]
-
Ventilation: All work should be conducted in a well-ventilated chemical fume hood.[13]
-
Exposure: Methylhydrazine is toxic if inhaled, ingested, or absorbed through the skin.[10][12] It is also a suspected carcinogen.[10] In case of exposure, seek immediate medical attention.[11][13]
-
Fire Hazard: Methylhydrazine is a flammable liquid.[10] Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media (dry chemical, CO₂, or alcohol-resistant foam).[10]
-
Spills: In case of a spill, absorb the material with an inert, non-combustible absorbent and dispose of it as hazardous waste.[11]
-
Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.[13]
Conclusion
The Wolff-Kishner reduction remains a powerful and relevant transformation in modern organic synthesis. The use of this compound presents a safer and more practical alternative to traditional methods employing hydrazine hydrate, making this valuable reaction more accessible for routine laboratory use. By understanding the underlying mechanism and adhering to the detailed protocols and safety guidelines presented in this application note, researchers can confidently and effectively perform this important deoxygenation reaction.
References
- 1. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 2. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Wolff-Kishner Reduction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Wolff-Kishner Reduction, Mechanism & Application - Lesson | Study.com [study.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. byjus.com [byjus.com]
- 10. nj.gov [nj.gov]
- 11. METHYLHYDRAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. nextsds.com [nextsds.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
HPLC methods for quantification of Methylhydrazine dihydrochloride
An Application Note and Protocol for the Quantification of Methylhydrazine Dihydrochloride by a Stability-Indicating HPLC Method
Introduction
Methylhydrazine (MMH) and its salts, such as this compound, are reactive chemical intermediates used in various synthetic processes. However, due to its classification as a potential genotoxic impurity (GTI), regulatory bodies mandate strict control and accurate quantification of its residual levels in active pharmaceutical ingredients (APIs) and drug products. The inherent chemical properties of methylhydrazine—a small, highly polar molecule with no significant UV chromophore—present a considerable analytical challenge for direct quantification by High-Performance Liquid Chromatography (HPLC).[1][2]
This application note addresses this challenge by presenting a robust, sensitive, and stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantification of methylhydrazine. The core of this method lies in a pre-column derivatization step, which converts the non-chromophoric methylhydrazine into a stable, UV-active derivative, enabling precise and accurate measurement at trace levels. The entire method, including a comprehensive validation protocol, is designed to meet the stringent requirements of international regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[3][4]
Principle of the Method: Pre-Column Derivatization
Direct analysis of methylhydrazine by RP-HPLC with UV detection is impractical due to its poor retention on non-polar stationary phases and lack of a suitable chromophore. To overcome these limitations, a derivatization strategy is employed.[1] This method utilizes salicylaldehyde as the derivatizing agent. Salicylaldehyde reacts with the primary amine group of methylhydrazine to form a stable Schiff base, specifically a methylhydrazone derivative. This reaction, outlined below, attaches a chromophoric moiety to the analyte, rendering it readily detectable by a standard UV detector.[5][6]
Reaction: Methylhydrazine + Salicylaldehyde → Salicylaldehyde Methylhydrazone (UV-active)
This derivatization not only enhances detection sensitivity but also improves the chromatographic behavior of the analyte on a reversed-phase column, allowing for effective separation from the API, excess derivatizing reagent, and potential degradation products.[5]
Materials and Methods
Reagents and Chemicals
-
This compound Reference Standard (Sigma-Aldrich or equivalent)
-
Salicylaldehyde, 98% (Sigma-Aldrich or equivalent)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ammonium Dihydrogen Phosphate (Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Water (HPLC Grade or Milli-Q)
-
Hydrochloric Acid (Analytical Grade)
-
Sodium Hydroxide (Analytical Grade)
-
Hydrogen Peroxide (30%, Analytical Grade)
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis Detector. (e.g., Agilent 1260/1290 Infinity II, Waters Alliance).
-
Analytical Balance
-
pH Meter
-
Vortex Mixer
-
Water Bath or Heating Block
Chromatographic Conditions
| Parameter | Condition |
| Column | Inertsil ODS-3V C18, 250 x 4.6 mm, 5 µm (or equivalent) |
| Mobile Phase A | 10 mM Ammonium Dihydrogen Phosphate Buffer, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min (75% A), 5-25 min (75%→30% A), 25-30 min (30% A), 30-32 min (30%→75% A), 32-40 min (75% A) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 360 nm |
| Injection Volume | 20 µL |
| Run Time | 40 minutes |
Rationale for Choices: A C18 column is chosen for its excellent retention of the relatively non-polar hydrazone derivative.[6] A phosphate buffer provides good pH control for consistent retention times, and a gradient elution is necessary to ensure separation of the analyte from early-eluting polar impurities and late-eluting non-polar compounds, which is critical for a stability-indicating assay.[7][8] The detection wavelength of 360 nm is selected based on the absorbance maximum of the salicylaldehyde methylhydrazone derivative, providing high sensitivity and selectivity.[6]
Experimental Protocols
Workflow Overview
Caption: High-level workflow from solution preparation to final quantification.
Preparation of Solutions
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Mobile Phase A: Dissolve 1.15 g of Ammonium Dihydrogen Phosphate in 1000 mL of HPLC water. Adjust pH to 3.0 ± 0.05 with diluted Orthophosphoric Acid. Filter and degas.
-
Derivatizing Reagent (0.1% Salicylaldehyde): Dissolve 100 mg of Salicylaldehyde in 100 mL of the Diluent.
-
Methylhydrazine (MMH) Stock Standard (100 µg/mL): Accurately weigh approximately 13.0 mg of this compound (equivalent to 10.0 mg of MMH) into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Working Standard Solutions: Prepare a series of working standards by diluting the Stock Standard to concentrations appropriate for the intended analytical range (e.g., 0.1 µg/mL to 2.0 µg/mL).
Derivatization Protocol
-
Pipette 1.0 mL of each standard solution, sample solution, and a diluent blank into separate, appropriately labeled vials.
-
To each vial, add 1.0 mL of the 0.1% Salicylaldehyde derivatizing reagent.
-
Cap the vials securely and vortex for 30 seconds.
-
Place the vials in a water bath or heating block set to 60°C for 20 minutes to ensure complete reaction.[5]
-
Remove the vials and allow them to cool to room temperature before HPLC analysis. The derivatized solutions are typically stable for at least 24 hours at room temperature.[9]
System Suitability Test (SST)
Before commencing any sample analysis, the suitability of the chromatographic system must be verified.
-
Prepare a mid-range concentration working standard (e.g., 1.0 µg/mL) and derivatize it as described above.
-
Inject this solution six replicate times.
-
Evaluate the results against the acceptance criteria below.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Areas | ≤ 2.0% for 6 replicate injections |
| % RSD of Retention Times | ≤ 1.0% for 6 replicate injections |
Rationale: The SST ensures that the analytical system is performing with adequate sensitivity, efficiency, and reproducibility on the day of analysis, which is a foundational element of a trustworthy protocol.[10]
Method Validation Protocol (per ICH Q2(R2))
A comprehensive validation is required to demonstrate that the analytical procedure is fit for its intended purpose.[4][11]
Caption: Key parameters for analytical method validation as per ICH guidelines.
Specificity and Stability-Indicating Properties
Specificity is the ability to assess the analyte unequivocally in the presence of other components.[10] This is demonstrated through forced degradation studies.
-
Protocol: Subject the API (spiked with a known amount of MMH) to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105°C for 48 hours (solid state).
-
Photolytic: Expose to UV/Vis light (ICH Q1B conditions).
-
-
Analysis: Analyze the stressed samples alongside an unstressed control. The method is considered stability-indicating if the peak for the MMH derivative is pure and free from co-elution with any degradation products formed. Peak purity analysis using a DAD is essential.[7]
Linearity and Range
-
Protocol: Prepare at least five concentrations of MMH across the desired range (e.g., from the Limit of Quantitation to 150% of the target concentration). Derivatize and inject each concentration in triplicate.
-
Acceptance Criteria:
-
Plot a graph of mean peak area versus concentration.
-
The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy (Recovery)
-
Protocol: Spike the drug product or API matrix with MMH at three different concentration levels (e.g., 50%, 100%, and 150% of the target level). Prepare each level in triplicate. Analyze and calculate the percentage recovery.
-
Acceptance Criteria:
-
The mean recovery should be within 90.0% to 110.0% for trace impurity analysis.
-
Precision
-
Repeatability (Intra-assay Precision): Prepare and analyze six independent samples of the API spiked at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Ruggedness): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria:
-
The Relative Standard Deviation (%RSD) for the set of six measurements should be ≤ 10.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ = standard deviation of the y-intercept of the regression line and S = slope of the calibration curve.
-
-
Verification: The LOQ should be confirmed by analyzing samples at this concentration and demonstrating acceptable precision (%RSD ≤ 10%) and accuracy.[12]
Robustness
-
Protocol: Introduce small, deliberate variations to the method parameters and assess the impact on the results.
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 5°C)
-
Mobile Phase pH (± 0.2 units)
-
-
Acceptance Criteria: The system suitability parameters must still be met, and the results should not significantly deviate from the nominal conditions.
Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the MMH derivative. Peak purity must pass. |
| Linearity (r²) | ≥ 0.999 |
| Range | Demonstrated linearity, accuracy, and precision across the range. |
| Accuracy (% Recovery) | 90.0% – 110.0% |
| Precision (% RSD) | Repeatability & Intermediate Precision: ≤ 10.0% |
| LOQ Precision (% RSD) | ≤ 10.0% |
| Robustness | System suitability criteria are met under varied conditions. |
Conclusion
The HPLC method detailed in this application note, centered on pre-column derivatization with salicylaldehyde, provides a sensitive, specific, and reliable solution for the quantification of this compound. The inclusion of forced degradation studies confirms its stability-indicating nature, making it suitable for use in quality control, stability studies, and regulatory submissions within the pharmaceutical industry. The comprehensive validation protocol ensures that the method is robust and fit for its intended purpose, providing trustworthy data for the control of this critical genotoxic impurity.
References
- 1. researchgate.net [researchgate.net]
- 2. ANALYTICAL METHODS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. ijtsrd.com [ijtsrd.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate - Google Patents [patents.google.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. qbdgroup.com [qbdgroup.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Products from Methylhydrazine Dihydrochloride Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methylhydrazine dihydrochloride. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of purifying products from reactions involving this versatile but challenging reagent. Our focus is on providing practical, field-proven insights grounded in solid chemical principles to ensure the integrity and success of your experiments.
Section 1: Critical Safety Precautions
Before initiating any experiment, a thorough understanding of the hazards associated with methylhydrazine is paramount. Methylhydrazine is highly toxic, flammable, and a suspected carcinogen.[1][2][3] All manipulations should be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE) is mandatory.
| PPE & Safety Equipment | Specifications & Best Practices |
| Gloves | Wear solvent-resistant gloves (e.g., Tychem® 10000 or Responder®).[4] Always double-glove. |
| Eye Protection | Use indirect-vent, impact and splash-resistant goggles along with a face shield.[4] Contact lenses should not be worn.[4] |
| Lab Coat | A flame-resistant lab coat is recommended. Immediately remove any clothing that becomes wet with methylhydrazine.[5] |
| Emergency Equipment | Ensure immediate access to an emergency shower and eyewash station.[4] |
| Ventilation | All work must be performed in a certified chemical fume hood.[6] |
| Spill & Waste | Have a spill kit ready containing absorbent, non-combustible material like sand or earth.[5] Dispose of all waste in accordance with local hazardous waste regulations.[1] |
In case of exposure:
-
Skin Contact: Immediately flush with plenty of water for at least 15 minutes while removing contaminated clothing.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[1]
-
In all cases, seek immediate medical attention. [1]
Section 2: FAQs on Handling and Stoichiometry
This section addresses common preliminary questions regarding the use of this compound in synthesis.
Q1: My protocol calls for methylhydrazine, but I only have this compound. How do I use it?
A1: this compound is a stable salt form. To use it in a reaction that requires the free base, you must first neutralize the two hydrochloride equivalents with a suitable base. This in situ neutralization is a common and effective strategy.
Q2: What base should I use to neutralize this compound, and how much?
A2: You will need two equivalents of a base to neutralize the dihydrochloride salt. The choice of base depends on your reaction conditions.
-
For reactions sensitive to strong, nucleophilic bases: Use weaker bases like sodium bicarbonate (NaHCO₃) or sodium acetate (CH₃COONa).[7] These are often sufficient to liberate the free methylhydrazine for the reaction to proceed.
-
For reactions requiring a non-aqueous, organic-soluble base: Triethylamine (Et₃N) is a common choice.[7] It will form triethylamine hydrochloride, which may precipitate or can be removed during workup.
-
Calculation: For every 1 mole of this compound, you must add 2 moles of your chosen base.
Q3: Can I pre-isolate the free methylhydrazine from its dihydrochloride salt?
A3: While possible, it is generally not recommended in a standard laboratory setting. Free methylhydrazine is a volatile, flammable, and highly toxic liquid.[2][5] It is safer to generate it in situ within the reaction mixture, where it will be consumed as it is formed.
Section 3: Troubleshooting Purification Workflows
This section provides solutions to specific problems you may encounter during the purification of your reaction products.
Initial Work-up & Quenching
Q4: My reaction is complete, but I have excess methylhydrazine. How do I safely quench it before extraction?
A4: Unreacted methylhydrazine must be neutralized before proceeding with aqueous workup. Simply adding water or acid can be hazardous due to the heat generated.[5] A safer method is to react the excess methylhydrazine with an aldehyde or ketone.
Protocol for Quenching Excess Methylhydrazine:
-
Cool the reaction mixture in an ice bath.
-
Slowly add an excess (2-3 equivalents relative to the excess methylhydrazine) of a simple ketone like acetone.[8] This will form the corresponding hydrazone, which is generally more stable and less hazardous.[8]
-
Stir the mixture at room temperature for 1-2 hours to ensure the reaction is complete.
-
You can now proceed with your standard aqueous workup.
Q5: I've quenched my reaction, and now I have a complex mixture of my product, salts, and the hydrazone. What's the best general approach to purification?
A5: A multi-step purification strategy is often necessary. The optimal workflow depends on the properties of your desired product (acidic, basic, or neutral). An acid-base extraction is a powerful first step to separate components based on their differing solubilities in aqueous and organic phases at various pH levels.[9][10][11]
Diagram: General Purification Workflow Below is a decision-making workflow for purifying your product after quenching the reaction.
Caption: A general workflow for product purification.
Acid-Base Extraction Issues
Q6: I'm trying to perform an acid-base extraction, but my product seems to be stuck in the wrong layer or at the interface. What's happening?
A6: This is a common issue that can arise from several factors:
-
Incorrect pH: Ensure the pH of the aqueous layer is appropriate to either protonate (for basic products) or deprotonate (for acidic products) your compound fully. Use a pH meter or pH paper to verify. For basic products, a pH of ~2 (using dilute HCl) is typically sufficient.[10] For acidic products, a pH of ~12 (using dilute NaOH) is a good target.[10]
-
Insufficient Mixing: The two phases must be mixed thoroughly to allow for the transfer of the compound. Invert the separatory funnel gently but repeatedly.
-
Emulsion Formation: Vigorous shaking can lead to emulsions, especially if your product has surfactant-like properties. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) or letting the funnel stand for an extended period.[11]
-
Low Solubility of the Salt Form: The salt of your product might have limited solubility in the aqueous phase, causing it to precipitate at the interface. If this occurs, you may need to add more water to the aqueous layer or consider a different extraction solvent.
Protocol for Acid-Base Extraction of a Basic Product: This protocol assumes your desired product is basic, and you are separating it from neutral or acidic impurities.
-
Dilute the reaction mixture with an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate) and transfer it to a separatory funnel.[9]
-
Add an equal volume of dilute aqueous acid (e.g., 1M HCl).[10]
-
Stopper the funnel, invert it, and vent frequently to release any pressure.
-
Shake the funnel for 1-2 minutes to ensure thorough mixing.
-
Allow the layers to separate. Your protonated basic product will now be in the aqueous layer as a salt.[9][12] The neutral and acidic impurities will remain in the organic layer.
-
Drain the lower (aqueous) layer into a clean flask.
-
To recover your product, cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 10M NaOH) until the solution is strongly basic (pH > 12).[10]
-
Your neutral basic product should precipitate out. If it is an oil, you can extract it back into an organic solvent.
-
Collect the solid product by filtration or perform a back-extraction with an organic solvent.
Post-Extraction Purification
Q7: I've isolated my crude product after extraction, but it's still impure. What are my next steps?
A7: The next step depends on the physical state of your product.
-
For Solid Products: Recrystallization is an excellent technique for purification.[13] The key is to find a suitable solvent system where your product is soluble at high temperatures but insoluble at low temperatures, while the impurities remain soluble. Common solvents for recrystallization include ethanol, ethyl acetate, and hexane, or mixtures thereof.
-
For Oily or Liquid Products: Column chromatography is the method of choice.[14] Silica gel is most common for normal-phase chromatography. You will need to develop a solvent system (eluent) that provides good separation of your product from impurities, often monitored by Thin-Layer Chromatography (TLC).[15]
Q8: I'm concerned about residual hydrazine in my final product. How can I detect it?
A8: Trace levels of hydrazine can be detected using sensitive analytical techniques.
-
TLC Staining: Hydrazines can often be visualized on a TLC plate using specific stains. For example, a p-dimethylaminobenzaldehyde solution can react with hydrazines to form a colored spot.[16]
-
GC-MS: For quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective. Hydrazines are often derivatized before analysis to improve their volatility and stability for GC.[8][17]
Section 4: References
-
METHYLHYDRAZINE - CAMEO Chemicals - NOAA. National Oceanic and Atmospheric Administration. --INVALID-LINK--
-
METHYL HYDRAZINE HAZARD SUMMARY. New Jersey Department of Health. --INVALID-LINK--
-
SAFETY DATA SHEET - Methylhydrazine Sulfate. TCI Chemicals. --INVALID-LINK--
-
Material Safety Data Sheet - Methylhydrazine, 98%. Cole-Parmer. --INVALID-LINK--
-
Acid–base extraction. Wikipedia. --INVALID-LINK--
-
Methylhydrazine sulfate - SAFETY DATA SHEET. Fisher Scientific. --INVALID-LINK--
-
Separation of Acidic, Basic and Neutral Compounds. Magritek. --INVALID-LINK--
-
Acid-Base Extraction. University of Colorado Boulder. --INVALID-LINK--
-
4.8: Acid-Base Extraction. Chemistry LibreTexts. --INVALID-LINK--
-
Hydrazine, methyl-, sulfate - Organic Syntheses Procedure. Organic Syntheses. --INVALID-LINK--
-
Separation of Organic Compounds by Acid-Base Extraction Techniques. Vernier. --INVALID-LINK--
-
Research Module 2021 Methylhydrazine and N-Arylation Draft 1. Minnesota State University Moorhead. --INVALID-LINK--
-
(PDF) Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate. --INVALID-LINK--
-
Any idea how to neutralize the hydrazine dihydrochloride, I need to neutralize it to perform the synthesis of a triazole from benzoyl isothiocyanate? ResearchGate. --INVALID-LINK--
-
CN109503418A - A kind of preparation process of methyl hydrazine. Google Patents. --INVALID-LINK--
-
Study of the Interaction of Hydrazine, Methylhydrazine, and Unsym-Dimethylhydrazine with Porphyrins, Metalloporphyrins and Some. DTIC. --INVALID-LINK--
-
Hydrazine hydrate removal by column chromatography. Reddit. --INVALID-LINK--
-
The Reactions of Methylhydrazine and unst/m-Dimethylhydrazine with Esters and Anhydrides of Carboxylic Acids. ElectronicsAndBooks. --INVALID-LINK--
-
CN106543026B - A kind of preparation method of methyl hydrazine. Google Patents. --INVALID-LINK--
-
Synthesis of methylhydrazine in nonaqueous solvents. American Chemical Society. --INVALID-LINK--
-
How to quench excess hydrazine monohydrate. Reddit. --INVALID-LINK--
-
Thin-Layer Chromatographic Determination of Hydrazine in Aqueous and Alcoholic Media. datapdf.com. --INVALID-LINK--
-
CN118638029A - A safe vacuum distillation process for methylhydrazine to prevent impaction. Google Patents. --INVALID-LINK--
-
Methylhydrazine | CH3NHNH2 | CID 6061. PubChem - NIH. --INVALID-LINK--
-
CN102516117A - Process for producing methyl hydrazine with hydrazine hydrate method. Google Patents. --INVALID-LINK--
-
EP0153216B1 - Process for the purification of aqueous hydrazine hydrate solutions. Google Patents. --INVALID-LINK--
-
Discovery of Triazone Derivatives Containing Acylhydrazone and Phenoxypyridine Motifs as Novel Insecticidal and Antiphytopathogenic Fungus Agents. MDPI. --INVALID-LINK--
-
US20170113086A1 - Methods and systems for neutralization of hydrazine. Google Patents. --INVALID-LINK--
-
CN109503418B - Preparation process of methylhydrazine. Google Patents. --INVALID-LINK--
-
Methylhydrazine reaction with acetone. ResearchGate. --INVALID-LINK--
-
The reactions of methylhydrazine with various 2-substituted 4, 6-dimethoxy - 5 - nitropyrimidines. ProQuest. --INVALID-LINK--
-
CAS 55330-60-4: this compound. CymitQuimica. --INVALID-LINK--
-
1,2-Dimethylhydrazine | H3CNHNHCH3 | CID 1322. PubChem - NIH. --INVALID-LINK--
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. Methylhydrazine | CH3NHNH2 | CID 6061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 55330-60-4: this compound [cymitquimica.com]
- 4. nj.gov [nj.gov]
- 5. METHYLHYDRAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. magritek.com [magritek.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. reddit.com [reddit.com]
- 15. electronicsandbooks.com [electronicsandbooks.com]
- 16. datapdf.com [datapdf.com]
- 17. researchgate.net [researchgate.net]
Common side reactions and byproducts of Methylhydrazine dihydrochloride
Welcome to the technical support center for Methylhydrazine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its use. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific issues, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound during storage?
This compound is susceptible to degradation, primarily through oxidation and thermal decomposition.
-
Oxidation: Exposure to air and oxidizing agents can lead to a variety of byproducts. The aqueous oxidation of methylhydrazine can produce methanol, nitromethane, and the carcinogenic N-nitrosodimethylamine.[1] Incomplete oxidation, for instance with hypochlorite, can also yield N-nitrosoamines.[2] Methylhydrazine is known to ignite spontaneously in the presence of strong oxidizing agents or on large porous surfaces exposed to air.[3]
-
Thermal Decomposition: At elevated temperatures, methylhydrazine undergoes decomposition. The primary decomposition products are typically methane, ammonia, hydrogen, and nitrogen.[4] Detailed studies have shown that the thermal decomposition of monomethylhydrazine (MMH) is a complex process with a strong exothermic peak, and the main reaction pathways involve N-N and C-N bond scission.[1][2]
To minimize degradation, it is crucial to store this compound in a cool, dry place, under an inert atmosphere (e.g., nitrogen or argon), and away from light and oxidizing agents.
Q2: I observe an unexpected peak in my mass spectrum when using this compound in a reaction with a ketone. What could it be?
When reacting methylhydrazine with a ketone (or aldehyde), the expected product is a methylhydrazone. However, the formation of an azine is a common side reaction.[5][6] Azines have the general structure R₂C=N-N=CR₂.
This occurs when the initially formed hydrazone reacts with a second molecule of the carbonyl compound.[5] The presence of excess carbonyl compound or prolonged reaction times can favor azine formation. Azines are often more stable than the corresponding hydrazones and can be readily identified by mass spectrometry due to their higher molecular weight compared to the hydrazone.
Q3: My reaction to form a methylhydrazone is sluggish and gives a low yield. What are the potential causes and how can I improve it?
Several factors can contribute to a sluggish or low-yielding hydrazone formation:
-
Steric Hindrance: Highly sterically hindered ketones or aldehydes can react slowly with methylhydrazine.[7]
-
pH of the reaction medium: Hydrazone formation is pH-sensitive. The reaction is generally catalyzed by acid, but if the pH is too low, the methylhydrazine will be fully protonated and non-nucleophilic. The optimal pH is typically mildly acidic.[8]
-
Hydrolysis of the Product: Hydrazones are susceptible to hydrolysis, which is the reverse of their formation reaction.[5][9][10] The presence of excess water in the reaction mixture can shift the equilibrium back towards the starting materials, especially under acidic conditions.[9][10]
-
Competing Side Reactions: As mentioned in Q2, the formation of azines can consume the starting materials and reduce the yield of the desired hydrazone.
To improve the reaction, consider optimizing the pH, using a dehydrating agent or a Dean-Stark apparatus to remove water, and adjusting the stoichiometry of the reactants to minimize azine formation. For sterically hindered substrates, increasing the reaction temperature and time may be necessary.
Troubleshooting Guides
Guide 1: Impurity Profile in this compound Synthesis
Problem: You have synthesized this compound and your analytical data (GC-MS, NMR) shows the presence of significant impurities.
Causality: The synthesis of methylhydrazine can lead to several byproducts, primarily due to over-methylation or side reactions of the starting materials.
Common Impurities and Their Formation:
| Impurity | Formation Mechanism | Analytical Signature |
| Dimethylhydrazine and Trimethylhydrazine | Over-methylation of hydrazine or methylhydrazine. This is more prevalent if the methylating agent is in excess or if reaction conditions are not carefully controlled.[11] | Higher molecular weight peaks in MS. Distinct methyl signals in NMR. |
| Unreacted Hydrazine Dihydrochloride | Incomplete reaction of the starting materials. | Can be detected by various analytical methods, including chromatography. |
| Benzalazine (if using the benzaldehyde route) | In the synthesis of methylhydrazine sulfate from benzalazine and dimethyl sulfate, incomplete hydrolysis of the intermediate will leave benzalazine as an impurity.[12] | Characteristic yellow needles with a melting point of 92-93°C.[12] |
Troubleshooting Protocol:
-
Reaction Monitoring:
-
Utilize Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the progress of the reaction. This will help determine the optimal reaction time to maximize the formation of the desired product and minimize over-methylation.
-
-
Control of Stoichiometry:
-
Carefully control the molar ratio of the methylating agent to the hydrazine source. A slight excess of the hydrazine source can help minimize the formation of di- and tri-methylated byproducts.
-
-
Purification:
-
Recrystallization: this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to remove less soluble or more soluble impurities.
-
Distillation (for the free base): If preparing the free base, fractional distillation can be effective in separating methylhydrazine from its more volatile or less volatile impurities.
-
-
Characterization:
-
Confirm the identity and purity of the final product using a combination of techniques such as NMR, MS, and melting point analysis.
-
Workflow for Minimizing Synthesis Byproducts:
Caption: Workflow for minimizing byproduct formation during this compound synthesis.
Guide 2: Unwanted Side Reactions with Carbonyl Compounds
Problem: Your reaction of this compound with an aldehyde or ketone yields a mixture of products, including the expected hydrazone and a significant amount of an unknown byproduct.
Causality: The primary side reaction in this context is the formation of an azine. This occurs when the intermediate hydrazone reacts with a second molecule of the carbonyl compound.
Mechanism of Azine Formation:
The reaction proceeds in two steps:
-
Hydrazone Formation: The nucleophilic methylhydrazine attacks the electrophilic carbonyl carbon, followed by dehydration to form the methylhydrazone.
-
Azine Formation: The remaining -NH₂ group of the hydrazone can then react with a second molecule of the carbonyl compound through a similar mechanism to form the stable azine.[5][6]
Troubleshooting Protocol:
-
Adjust Stoichiometry:
-
Use a slight excess of this compound relative to the carbonyl compound. This will favor the formation of the hydrazone and reduce the availability of the carbonyl compound for the second reaction step.
-
-
Control Reaction Time and Temperature:
-
Monitor the reaction closely by TLC or GC. Stop the reaction as soon as the starting carbonyl compound is consumed to prevent further reaction of the hydrazone.
-
Lowering the reaction temperature can sometimes help to control the rate of the second step more effectively than the first.
-
-
Order of Addition:
-
Consider adding the carbonyl compound slowly to a solution of this compound. This maintains a high concentration of the hydrazine relative to the carbonyl compound throughout the reaction.
-
-
Purification:
-
Hydrazones and azines often have different physical properties (e.g., polarity, solubility, crystal structure). They can typically be separated by column chromatography or recrystallization.
-
Logical Relationship of Product Formation:
Caption: Reaction pathway showing the formation of methylhydrazone and the subsequent side reaction to form an azine.
Guide 3: Product Degradation During Workup or Purification
Problem: You have successfully formed your desired product, but it appears to be degrading during aqueous workup or purification by chromatography.
Causality: Products derived from methylhydrazine, particularly hydrazones, can be susceptible to hydrolysis, especially under acidic or basic conditions.
Mechanism of Hydrazone Hydrolysis:
Hydrazone hydrolysis is the reverse of its formation and is often acid-catalyzed.[9][10] The mechanism involves protonation of the nitrogen atom, followed by nucleophilic attack of water on the imine carbon, leading to a carbinolamine intermediate which then breaks down to the carbonyl compound and methylhydrazine.[9][13]
Troubleshooting Protocol:
-
Neutral Workup:
-
If possible, perform the aqueous workup under neutral pH conditions. Use deionized water and avoid acidic or basic washes if your product is sensitive.
-
-
Anhydrous Conditions:
-
Minimize the exposure of your product to water. Dry organic extracts thoroughly with a drying agent (e.g., MgSO₄, Na₂SO₄) before solvent evaporation.
-
-
Chromatography Considerations:
-
Silica Gel: Standard silica gel is slightly acidic and can promote the hydrolysis of sensitive compounds. To mitigate this, you can use deactivated silica gel (by adding a small percentage of water or triethylamine to the eluent) or switch to a less acidic stationary phase like alumina.
-
Eluent Choice: Avoid using highly acidic or basic additives in your chromatography eluent.
-
-
Stability Test:
-
To confirm if your product is degrading, dissolve a small sample in the solvent system you plan to use for workup or chromatography and monitor it by TLC or LC-MS over time.
-
Decision Tree for Workup and Purification:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kinetic Characteristics of Thermal Decomposition and Thermal Safety for Methylhydrazine [energetic-materials.org.cn]
- 3. METHYLHYDRAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Hydrazone - Wikipedia [en.wikipedia.org]
- 6. Azine Formation [quimicaorganica.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Methylhydrazine Dihydrochloride
Welcome to the technical support guide for Methylhydrazine Dihydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. As a highly reactive and hazardous material, a thorough understanding of its properties and handling requirements is paramount for both safety and experimental success.
Part 1: Critical Safety & Handling - Your First Priority
Methylhydrazine and its salts are highly hazardous.[1][2] Before any experimental work, it is imperative to read and understand the Safety Data Sheet (SDS) and implement all required safety protocols.
Q: What are the primary hazards associated with this compound and its free base, methylhydrazine?
A: Both the salt and the free base present significant risks. Methylhydrazine is extremely flammable, corrosive, and toxic by inhalation, ingestion, and skin absorption.[1][3][4] It is classified as a potential carcinogen.[1][5] The free base can ignite spontaneously in air, especially when in contact with porous materials or strong oxidizing agents.[3] Acute exposure can cause severe irritation and burns to the skin, eyes, and respiratory tract, and may affect the central nervous system, liver, blood, and kidneys.[1][2][6]
Q: What are the mandatory Personal Protective Equipment (PPE) and engineering controls for handling this reagent?
A: All work must be conducted in a certified chemical fume hood with high-efficiency ventilation to minimize inhalation exposure.[7] Mandatory PPE includes:
-
Gloves: Impervious gloves (e.g., appropriate-rated nitrile or neoprene) must be worn.
-
Eye Protection: Chemical safety goggles and a full-face shield are required.[4]
-
Lab Coat: A flame-resistant lab coat and protective clothing are necessary to prevent skin contact.[4][7]
-
Respiratory Protection: In case of ventilation failure or spill, a self-contained breathing apparatus (SCBA) is required.[7]
All equipment used for handling, such as spatulas and transfer containers, must be properly grounded to prevent ignition from static electricity.[3]
Q: How should I properly store this compound?
A: Store this compound in a cool, dry, well-ventilated location, away from sources of ignition and incompatible materials.[8] Incompatible materials include strong oxidizing agents, peroxides, metal oxides, and materials with a high surface area like rags or sawdust.[8] The container should be kept tightly closed, and for the free base, storage under an inert nitrogen blanket is recommended.[8][9]
Q: What is the correct procedure for quenching unreacted methylhydrazine and disposing of waste?
A: Due to its hazardous nature, waste disposal must comply with all local, state, and federal regulations for hazardous waste.[8] Unreacted methylhydrazine in a reaction mixture can be carefully quenched by slowly adding a dilute solution of a weak acid, like acetic acid, while cooling the reaction vessel in an ice bath to neutralize the basic hydrazine. Subsequently, a solution of sodium hypochlorite (bleach) can be added slowly to oxidize the neutralized hydrazine. This should only be performed by trained personnel in a fume hood, as the reaction can be exothermic and release gases. All waste, including quenched solutions and contaminated materials, must be disposed of as hazardous waste.[8]
Part 2: General Reaction Setup & Key Parameters
The dihydrochloride salt is a stable, solid form of the volatile and hazardous free base. Understanding how to use it is key to successful and reproducible chemistry.
Q: I am using this compound. Do I need to add a base to my reaction?
A: Yes, in most cases. This compound (CH₃NH₂NH₂²⁺·2Cl⁻) is the fully protonated salt. For reactions where methylhydrazine acts as a nucleophile (such as in hydrazone or pyrazole formation), you must add a base to liberate the free, unprotonated methylhydrazine (CH₃NHNH₂) in situ. The presence of an acid may be necessary for some specific recyclization reactions, but this is less common.[10]
Q: How do I choose the right type and amount of base?
A: The choice of base is critical. You need a base strong enough to deprotonate the methylhydrazinium ion but one that will not interfere with your reaction.
-
Stoichiometry: You will need at least two equivalents of base for every one equivalent of this compound to neutralize both HCl molecules. It is often advisable to use a slight excess (e.g., 2.1-2.2 equivalents).
-
Base Type: Non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. Inorganic bases like sodium carbonate or potassium carbonate can also be used, particularly in polar solvents where they have sufficient solubility. Avoid strong nucleophilic bases like hydroxides if you have base-sensitive functional groups in your substrate.
Q: How many equivalents of methylhydrazine should I use?
A: The stoichiometry of methylhydrazine can significantly impact reaction rate, yield, and even selectivity.
-
General Reactions: A slight excess, typically 1.1 to 1.5 equivalents relative to the limiting reagent, is a good starting point to drive the reaction to completion.
-
Optimizing Selectivity: In complex reactions, such as the synthesis of substituted pyrazoles, the number of equivalents can drastically alter the ratio of isomers formed. In one study, increasing methylhydrazine from 5 to 20 equivalents was found to be crucial for achieving high selectivity for the desired N2 isomer.[11]
Workflow for Initiating a Reaction with this compound
References
- 1. Methylhydrazine | CH3NHNH2 | CID 6061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nj.gov [nj.gov]
- 3. METHYLHYDRAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. CAS 55330-60-4: this compound [cymitquimica.com]
- 6. epa.gov [epa.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. abdurrahmanince.net [abdurrahmanince.net]
- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 10. researchgate.net [researchgate.net]
- 11. Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions with Methylhydrazine Dihydrochloride
Welcome to the technical support center for the safe and effective use of Methylhydrazine Dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals. Our goal is to provide you with in-depth technical guidance, troubleshooting advice, and critical safety information to help you manage the potential exothermic nature of reactions involving this versatile but hazardous reagent.
Introduction to this compound and its Reactive Hazards
This compound (CH₈Cl₂N₂) is a white, crystalline, water-soluble solid that serves as a precursor to methylhydrazine (MMH) in various chemical syntheses.[1] While the salt form offers greater stability and ease of handling compared to the free base, it is crucial to recognize that the reactive potential of methylhydrazine is unlocked during its use. Reactions involving methylhydrazine and its derivatives are often highly exothermic and require careful management to prevent thermal runaways.[2]
This guide will provide a structured approach to understanding and controlling these exothermic events, ensuring the safety and success of your experiments.
Frequently Asked Questions (FAQs)
What are the primary hazards associated with this compound?
This compound is a hazardous substance that requires careful handling. The primary concerns are:
-
Toxicity: It is recognized for its toxicity and potential as a carcinogen.[1] Proper personal protective equipment (PPE), including gloves, lab coat, and eye protection, along with adequate ventilation, are essential when handling this compound.[1]
-
Reactivity: Its reactivity can lead to the formation of various derivatives, making it a valuable compound in chemical research.[1] However, this reactivity also means it can undergo rapid and highly exothermic reactions, particularly with oxidizing agents.[3][4]
-
Gas Evolution: Reactions can produce gaseous byproducts, which can lead to pressure buildup in closed systems.
How does the dihydrochloride salt differ from methylhydrazine (MMH) free base in terms of reactivity?
Methylhydrazine (MMH) is a flammable, hygroscopic liquid.[5] The dihydrochloride is a more stable solid. In most synthetic applications, the active reagent is the free base, which is typically generated in situ by the addition of a base to the dihydrochloride salt. This initial acid-base neutralization is itself an exothermic process that must be controlled.
What are the key factors that can influence the exothermicity of a reaction involving this compound?
Several factors can impact the rate of heat generation:
-
Rate of addition: Rapid addition of reagents can lead to a rapid increase in temperature.
-
Concentration: Higher concentrations of reactants will result in a more significant exotherm.
-
Solvent: The choice of solvent can affect heat dissipation.
-
Presence of catalysts: Certain metals and metal oxides can catalyze the decomposition of hydrazines, leading to a rapid release of energy.[6]
-
Mixing: Inadequate mixing can create localized "hot spots" where the reaction rate is significantly higher.
Troubleshooting Guide for Exothermic Reactions
This section provides practical advice for common issues encountered during reactions with this compound.
Scenario 1: The reaction temperature is rising too quickly.
Question: I've started my reaction, and the temperature is increasing much faster than anticipated. What should I do?
Answer:
-
Stop the addition of any further reagents immediately.
-
Increase the efficiency of your cooling system. If you are using an ice bath, ensure it is well-stired and has sufficient ice. For larger-scale reactions, consider a cryostat for more precise temperature control.
-
If necessary, add a pre-chilled, inert solvent to dilute the reaction mixture and help absorb the excess heat. Ensure the solvent is compatible with all components of your reaction.
-
Maintain vigorous stirring to ensure even heat distribution and prevent localized overheating.
-
If the temperature continues to rise uncontrollably, be prepared to execute an emergency quench. This should be a pre-planned procedure. A common method is to add a large volume of a cold, non-reactive solvent or a quenching agent. For hydrazines, a dilute solution of sodium hypochlorite can be used for neutralization, but this should be done with extreme caution as the neutralization itself can be exothermic.[3] A safer alternative for quenching a runaway reaction is often a large volume of cold water or a suitable alcohol, provided it is compatible with the reaction.
Scenario 2: I am observing unexpected gas evolution.
Question: My reaction is producing a significant amount of gas, and I'm concerned about pressure buildup. What could be the cause, and how should I manage it?
Answer:
Gas evolution can occur for several reasons:
-
Decomposition: Uncontrolled temperature increases can lead to the decomposition of methylhydrazine, which produces nitrogen and ammonia gases.[6][7]
-
Side Reactions: The desired reaction may have side pathways that produce gaseous byproducts.
Management Strategy:
-
Ensure the reaction is conducted in an open or well-vented system to prevent pressure buildup. Never run reactions with the potential for gas evolution in a sealed container.
-
Monitor the reaction temperature closely. If the gas evolution is accompanied by a rapid temperature rise, it is a sign of a potential runaway reaction. Follow the steps outlined in Scenario 1.
-
Consider the reaction stoichiometry and mechanism to anticipate the formation of gaseous products.
Scenario 3: How can I proactively design my experiment to minimize the risk of a thermal event?
Question: I am planning a new synthesis using this compound. What are the best practices for setting up the experiment safely?
Answer:
A proactive approach to safety is critical. Consider the following:
-
Start with a small-scale reaction. Before scaling up, perform the reaction on a small scale to understand its thermal profile.
-
Use a reaction calorimeter. For process development, reaction calorimetry is an invaluable tool for quantifying the heat of reaction and determining the rate of heat release.[8] This data allows for the safe design of larger-scale experiments.
-
Controlled addition of reagents. Use a syringe pump or a dropping funnel for the slow, controlled addition of reagents, particularly the base used to generate the free methylhydrazine.
-
Maintain adequate cooling. Have a robust cooling system in place before starting the reaction. An ice bath is the minimum for small-scale reactions.
-
Choose an appropriate solvent. A solvent with a higher boiling point can provide a larger temperature window for the reaction. The solvent should also have good heat transfer properties.
-
Ensure efficient stirring. Mechanical stirring is preferred over magnetic stirring for larger volumes or viscous reaction mixtures to ensure uniform temperature.
Experimental Protocols and Visualizations
Protocol: General Procedure for a Reaction Involving in situ Generation of Methylhydrazine
-
Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a thermometer, an addition funnel, and a nitrogen inlet. Place the flask in a cooling bath (e.g., an ice-water bath).
-
Initial Charge: Charge the flask with this compound and the chosen solvent.
-
Inert Atmosphere: Purge the system with an inert gas like nitrogen or argon.
-
Cooling: Cool the mixture to the desired initial temperature (e.g., 0 °C).
-
Base Addition: Slowly add the base (e.g., triethylamine, sodium carbonate) solution via the addition funnel, ensuring the internal temperature does not exceed the set limit.
-
Substrate Addition: Once the base addition is complete and the temperature is stable, add the other reactant(s) at a controlled rate.
-
Monitoring: Monitor the reaction progress and temperature throughout the experiment.
-
Workup: Once the reaction is complete, carefully quench any remaining reactive species before proceeding with the workup.
Diagram: Workflow for Managing Exothermic Reactions
Caption: A logical workflow for the safe planning, execution, and troubleshooting of potentially exothermic reactions.
Quantitative Data Summary
| Parameter | Value | Source |
| Methylhydrazine (MMH) Thermal Decomposition | ||
| Onset Temperature (DSC) | ~150 °C (Varies with heating rate) | [9] |
| Activation Energy (Kissinger Method) | 159.13 kJ·mol⁻¹ | [9] |
| Activation Energy (Ozawa Method) | 158.89 kJ·mol⁻¹ | [9] |
| Self-Accelerating Decomposition Temperature (SADT) for 50 kg package | 413.15 K (140 °C) | [9] |
| General Hydrazine Properties | ||
| Flammability Limits in Air | 4.7–100% | [6] |
| Heat of Combustion (MMH) | -12,178 Btu/lb | [10] |
Note: The thermal decomposition data is for methylhydrazine (MMH), not the dihydrochloride salt. The salt is expected to be more thermally stable, but will generate the less stable free base in reaction mixtures.
Conclusion
This compound is a valuable reagent in chemical synthesis, but its use demands a thorough understanding of its potential hazards and a proactive approach to managing exothermic reactions. By following the guidelines and troubleshooting advice provided in this technical support center, researchers can significantly enhance the safety and success of their experiments. Always prioritize a small-scale trial for new reactions and consider reaction calorimetry for process development and scale-up.
References
- 1. CAS 55330-60-4: this compound [cymitquimica.com]
- 2. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. arxada.com [arxada.com]
- 4. METHYLHYDRAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Kinetic Characteristics of Thermal Decomposition and Thermal Safety for Methylhydrazine [energetic-materials.org.cn]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. syrris.com [syrris.com]
- 9. Kinetic Characteristics of Thermal Decomposition and Thermal Safety for Methylhydrazine [energetic-materials.org.cn]
- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
Technical Support Center: Methylhydrazine Dihydrochloride Solutions
An authoritative guide for researchers on the preparation, handling, and troubleshooting of Methylhydrazine Dihydrochloride solutions to ensure experimental integrity and reproducibility.
As a Senior Application Scientist, I've frequently collaborated with research teams working with hydrazine derivatives. A recurring challenge that can derail experiments is the instability of reagent solutions, and this compound is no exception. While the dihydrochloride salt form offers enhanced stability and handling safety compared to the free base, its behavior in solution over time is a critical parameter that demands careful management.[1]
This guide is structured to provide direct answers and actionable protocols to the common challenges you might face. We will move from foundational questions to specific troubleshooting workflows, ensuring your experiments are built on a reliable and reproducible foundation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its salt form used?
This compound is the salt of methylhydrazine and hydrochloric acid, appearing as a white, crystalline solid that is highly soluble in water.[2] The dihydrochloride form is preferred in research and synthesis because it stabilizes the reactive methylhydrazine backbone, making it safer to handle and store compared to the volatile and air-sensitive free base.
Q2: What are the primary degradation pathways for this compound in solution?
Like most hydrazine derivatives, methylhydrazine is susceptible to degradation, primarily through oxidation.[3][4] Even in its more stable salt form, aqueous solutions can degrade over time, a process often accelerated by several factors. The presence of atmospheric oxygen, exposure to light, elevated temperatures, and catalysis by trace metal ions (like Cu(II)) are significant contributors to its degradation.[4][5]
Q3: What are the visible signs of solution degradation?
The most common sign of degradation is a change in the solution's appearance. A freshly prepared solution of this compound in high-purity water should be colorless. The development of a yellow or reddish tint is often indicative of oxidation or the formation of impurities.[6] Another critical, though less visible, sign is a decline in experimental performance, such as reduced reaction yields or inconsistent results.
Q4: How long can I store a stock solution?
There is no universal expiration date, as stability is highly dependent on preparation and storage conditions. As a general best practice, solutions should be prepared fresh for each experiment or, at a minimum, on a weekly basis. For highly sensitive applications, daily preparation is recommended. If storage is necessary, it must be done under optimal conditions to minimize degradation.
Troubleshooting Guide: Inconsistent Experimental Results
Inconsistent results are a frustrating reality in research. When using this compound solutions, reagent stability is a primary suspect. This guide will walk you through a logical process to diagnose and resolve the issue.
Problem: My reaction yield has dropped, or I'm seeing unexpected side products.
This is a classic symptom of reagent degradation. The concentration of active methylhydrazine may be lower than calculated, or degradation byproducts could be interfering with your reaction.
Troubleshooting Workflow
Caption: Workflow for troubleshooting inconsistent experimental results.
Data Summary & Recommended Protocols
Table 1: Storage Conditions for this compound Solutions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows the rate of chemical degradation.[7] |
| Light Exposure | Protect from light (Amber vials or foil-wrapped) | Prevents photodegradation.[4] |
| Atmosphere | Tightly sealed container; Inert gas for long-term | Minimizes exposure to atmospheric oxygen.[8] |
| Container | Glass, tightly sealed | Prevents contamination and evaporation. |
| pH | As prepared (acidic); avoid buffering to neutral/basic | The acidic nature of the dihydrochloride salt contributes to its stability. |
Protocol 1: Preparation of a Standardized Aqueous Solution
This protocol details the steps for preparing a stable, reliable stock solution.
Materials:
-
This compound (high-purity)
-
High-purity, deionized water (18 MΩ·cm)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Amber glass storage bottle with a tight-fitting cap
Procedure:
-
Calculate Mass: Determine the required mass of this compound for your desired concentration and volume.
-
Weighing: Accurately weigh the solid compound in a clean, dry weighing boat. Handle this compound in a fume hood, wearing appropriate PPE (gloves, goggles, lab coat).[9][10]
-
Dissolution: Add the weighed solid to a volumetric flask of the appropriate size.
-
Add Solvent: Fill the flask approximately halfway with deionized water. Swirl gently to dissolve the solid completely.
-
Dilute to Volume: Once fully dissolved, carefully add deionized water until the bottom of the meniscus aligns with the calibration mark on the flask.
-
Mixing: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Storage: Immediately transfer the solution to a labeled amber glass bottle. For maximum stability, you can gently sparge the solution and the bottle's headspace with an inert gas (e.g., nitrogen or argon) before sealing. Store at 2-8°C.[4]
Protocol 2: Quality Control via UV-Vis Spectrophotometry
This protocol provides a method to verify the concentration of your solution, which is crucial if you suspect degradation. It relies on derivatization to create a compound that can be measured by a spectrophotometer.[11][12]
Principle: Methylhydrazine reacts with certain aldehydes, such as 5-nitro-2-furaldehyde, to form a colored hydrazone derivative.[12] The absorbance of this derivative is proportional to the concentration of methylhydrazine in the sample, allowing for quantification via Beer's Law.
Procedure:
-
Prepare Standards: Create a series of calibration standards by performing serial dilutions of a freshly prepared, accurately known stock solution of this compound.
-
Prepare Derivatizing Agent: Prepare a solution of the derivatizing agent (e.g., 5-nitro-2-furaldehyde) in a suitable solvent as per established literature methods.[12]
-
Reaction: In separate vials, mix a known volume of each standard (and your "unknown" sample) with an excess of the derivatizing agent solution. Allow the reaction to proceed for the time and at the temperature specified in the literature to ensure completion.[12]
-
Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each reacted standard and your sample at the wavelength of maximum absorbance (λmax) for the hydrazone derivative. Use a reagent blank (water + derivatizing agent) to zero the instrument.
-
Analysis:
-
Plot the absorbance of the standards versus their known concentrations to create a calibration curve.
-
Use the equation of the line from the linear regression of your calibration curve to calculate the concentration of your unknown sample based on its absorbance.
-
Potential Degradation Pathway
The following diagram illustrates the general concept of oxidative degradation, which is a primary stability concern.
References
- 1. Exploring the Dual Nature of 1,2-Dithis compound: Applications and Toxicity in Chemical Synthesis_Chemicalbook [chemicalbook.com]
- 2. CAS 55330-60-4: this compound [cymitquimica.com]
- 3. 182.160.97.198:8080 [182.160.97.198:8080]
- 4. qbdgroup.com [qbdgroup.com]
- 5. Methylhydrazine | CH3NHNH2 | CID 6061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. cdn.chemservice.com [cdn.chemservice.com]
- 8. kishida.co.jp [kishida.co.jp]
- 9. nj.gov [nj.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Wolff-Kishner Reduction with Methylhydrazine Dihydrochloride
Welcome to the technical support guide for the Wolff-Kishner reduction, with a specific focus on protocols utilizing methylhydrazine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful deoxygenation reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you diagnose issues, optimize conditions, and ensure the success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: Why would I choose the Wolff-Kishner reduction over other deoxygenation methods like the Clemmensen reduction?
The choice between the Wolff-Kishner and Clemmensen reductions hinges on the functional group tolerance of your substrate.[1][2] The Wolff-Kishner reduction is performed under strongly basic conditions, making it ideal for substrates that are sensitive to strong acids.[2][3] Conversely, the Clemmensen reduction uses a zinc-mercury amalgam in concentrated hydrochloric acid and is suited for base-sensitive compounds. If your molecule contains acid-labile protecting groups (e.g., acetals, silyl ethers) or functional groups like pyrroles, the Wolff-Kishner is the superior choice.[1][2]
Q2: What is the specific role of this compound? Why not use hydrazine hydrate?
While hydrazine hydrate is the classic reagent, methylhydrazine offers distinct advantages in certain contexts. The primary reason for its use is often related to physical properties and handling. Methylhydrazine is less volatile than hydrazine, and its dihydrochloride salt is a stable, crystalline solid that is easier to handle and weigh accurately compared to fuming, corrosive hydrazine hydrate.
Crucially, the "dihydrochloride" designation means that two equivalents of base are required to neutralize the salt and generate the free methylhydrazine in situ before it can react with the carbonyl. This must be factored into your stoichiometric calculations.
Q3: What is the fundamental mechanism of the Wolff-Kishner reduction?
The reaction proceeds in two main stages:
-
Hydrazone Formation: The carbonyl compound (an aldehyde or ketone) condenses with hydrazine to form a hydrazone intermediate.[2][4][5]
-
Reduction and Elimination: Under high heat and strong basic conditions, the hydrazone is deprotonated. A series of proton transfer steps and tautomerization leads to a diimide intermediate, which then collapses, irreversibly releasing thermodynamically stable nitrogen gas (N₂) to form a carbanion.[1][2][4][6] This carbanion is then rapidly protonated by the solvent to yield the final alkane product.[4][6][7] The evolution of nitrogen gas is the primary driving force for the reaction.[1][8][9]
Troubleshooting Guide
This section addresses common problems encountered during the Wolff-Kishner reduction. Each issue is analyzed by potential cause, followed by actionable solutions.
Problem 1: Low or No Conversion of Starting Material
Your reaction stalls, and analysis (TLC, LC-MS) shows predominantly unreacted ketone or aldehyde.
| Potential Cause | Scientific Rationale | Suggested Solution |
| Insufficient Base | This compound is an acid salt and requires two equivalents of a strong base for neutralization before it can act as a nucleophile. A common error is using only one equivalent, which is consumed by the salt, leaving no free base to drive the reduction. | Ensure at least 2.0 equivalents of base (e.g., KOH, NaOH) are used relative to the this compound, plus the catalytic amount needed for the reduction itself (typically 3-6 equivalents total). |
| Low Reaction Temperature | The deprotonation of the hydrazone and subsequent elimination of N₂ are often the rate-limiting steps and have high activation energies.[1][2] Temperatures are typically required to be in the 180-200 °C range. | Use a high-boiling solvent like diethylene glycol (DEG) or triethylene glycol to safely reach the necessary temperatures.[4][5][8] Ensure your heating mantle and condenser setup can maintain a stable reflux at this temperature. |
| Presence of Water | Water generated during the initial hydrazone formation can lower the boiling point of the reaction mixture, preventing it from reaching the optimal temperature for the reduction step.[2][4] This is the basis of the Huang-Minlon modification. | Implement the Huang-Minlon modification: After an initial heating period to form the hydrazone (e.g., 1-2 hours at 130-150 °C), remove the low-boiling components (water and excess hydrazine) by distillation until the reaction temperature rises to ~200 °C, then continue heating.[2][3][4] |
| Sterically Hindered Carbonyl | Extremely bulky groups around the carbonyl can sterically hinder the initial attack of methylhydrazine, preventing hydrazone formation.[2][3][4] | For highly hindered substrates, consider the Barton modification, which involves adding the pre-formed hydrazone to a hot solution of potassium tert-butoxide in a polar aprotic solvent like DMSO. This can facilitate the reaction under slightly milder conditions. |
Problem 2: Reaction Stalls at the Hydrazone Intermediate
You observe complete consumption of the starting material, but the main product is the methylhydrazone, with little to no desired alkane.
| Potential Cause | Scientific Rationale | Suggested Solution |
| Insufficient Temperature or Time | While hydrazone formation can occur at lower temperatures, the elimination step requires significantly more thermal energy to overcome its activation barrier. | Once hydrazone formation is confirmed, ensure the reaction is heated to the target temperature (190-200 °C) and held there for a sufficient duration (typically 3-6 hours).[3][4] Monitor the reaction progress periodically. |
| Base Strength/Solubility | The base (e.g., KOH) may not be sufficiently soluble or potent in the solvent at the reaction temperature to effectively deprotonate the hydrazone's N-H bond (pKa ≈ 21).[1] | For stubborn cases, switching to a stronger base system like potassium tert-butoxide in DMSO can be effective. The increased basicity and solvating power of DMSO can accelerate the deprotonation step. |
Problem 3: Significant Formation of Side Products
Your desired product is contaminated with significant impurities.
| Potential Cause | Scientific Rationale | Suggested Solution |
| Azine Formation | A common side reaction involves a second molecule of the starting carbonyl reacting with the hydrazone intermediate to form a symmetrical azine (R₂C=N-N=CR₂).[4][10] This is more likely if there is a high concentration of the carbonyl relative to the hydrazine. | Add the carbonyl substrate slowly to the heated solution of methylhydrazine and base. This keeps the instantaneous concentration of the carbonyl low, favoring hydrazone formation over azine formation. Using a slight excess of methylhydrazine can also suppress this pathway. |
| Reduction to Alcohol | If water is present, the strong base can hydrolyze the hydrazone back to the ketone. The base (e.g., potassium hydroxide acting as an alkoxide in glycol) can then reduce the regenerated ketone to the corresponding alcohol (a Meerwein-Ponndorf-Verley-type reduction). | Ensure rigorous exclusion of water, especially during the high-temperature reduction phase. Using anhydrous solvents and reagents can minimize this side reaction. The Huang-Minlon modification is again beneficial here.[3][4] |
| Substrate Decomposition | The harsh conditions (high temperature, strong base) can degrade sensitive substrates. Base-labile groups like esters, amides, and lactones will be hydrolyzed.[4] α,β-Unsaturated ketones may undergo undesired side reactions like pyrazole formation.[3] | The Wolff-Kishner is generally incompatible with base-sensitive functional groups.[2] If your substrate has such groups, they must be protected, or an alternative reduction method (e.g., Clemmensen for acid-stable groups, or tosylhydrazone reduction with NaBH₄ for milder conditions) should be considered.[1][3] |
General Experimental Protocol (Huang-Minlon Modification)
This protocol is a general guideline and should be adapted based on the specific substrate and scale.
-
Reagent Setup: In a round-bottom flask equipped with a distillation head and a reflux condenser, add diethylene glycol (solvent), potassium hydroxide pellets (4-6 equivalents), and this compound (1.5-2.0 equivalents).
-
Initial Heating: Begin stirring and heat the mixture to dissolve the base.
-
Substrate Addition: Slowly add the aldehyde or ketone substrate (1.0 equivalent) to the mixture.
-
Hydrazone Formation: Heat the reaction mixture to ~130-150 °C for 1-2 hours. You may observe water beginning to distill.
-
Distillation: Increase the temperature and remove the distillation head's stopcock (or switch to a distillation setup) to allow for the removal of water and any excess methylhydrazine. Continue heating until the internal temperature of the reaction mixture reaches 190-200 °C.
-
Reduction: Once the target temperature is reached, place the reflux condenser back on and maintain heating for 3-6 hours. Monitor the reaction by TLC or LC-MS until the hydrazone intermediate is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully and slowly quench by pouring it into a beaker of ice and acidifying with cold, dilute HCl (e.g., 1-2 M) to neutralize the excess base.[11]
-
Extraction & Purification: Extract the aqueous mixture with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or distillation as needed.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. byjus.com [byjus.com]
- 7. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]
- 8. Wolff-Kishner Reduction, Mechanism & Application - Lesson | Study.com [study.com]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Preventing the formation of azines in hydrazone synthesis
Welcome to the Technical Support Center for Hydrazone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of hydrazone synthesis, with a particular focus on preventing the common side reaction of azine formation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your syntheses are both successful and reproducible.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of hydrazone formation, and how does azine formation compete with it?
Hydrazone formation is a condensation reaction between a carbonyl compound (an aldehyde or a ketone) and a hydrazine derivative. The reaction is typically acid-catalyzed and proceeds through a tetrahedral intermediate. The rate-limiting step is often the acid-catalyzed dehydration of this intermediate to form the C=N double bond of the hydrazone. The overall reaction is reversible.[1]
Azine formation is a subsequent reaction where the initially formed hydrazone (specifically one derived from hydrazine itself, NH₂NH₂) acts as a nucleophile and reacts with a second molecule of the carbonyl compound.[2] This is more likely to occur if there is an excess of the carbonyl compound or if the reaction is heated for a prolonged period.[2]
Q2: What is the optimal pH for hydrazone synthesis, and why is it so critical?
The rate of hydrazone formation is highly pH-dependent, with the optimal pH typically falling in a slightly acidic range of 4-6.[2][3][4] This is a critical parameter to control for two main reasons:
-
Activation of the Carbonyl: A mildly acidic medium protonates the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This makes it more susceptible to nucleophilic attack by the hydrazine.[3]
-
Availability of the Nucleophile: If the pH is too low (typically below 3), the hydrazine, being basic, will be protonated.[1] This protonated form is no longer nucleophilic, and the reaction will slow down or stop completely.
Therefore, maintaining the pH in the optimal range is a balancing act to ensure the carbonyl is sufficiently activated while the hydrazine remains a potent nucleophile.
Q3: How does stoichiometry influence the formation of azines?
Stoichiometry is a key factor in suppressing azine formation. Since the azine is formed from the reaction of a hydrazone with a second equivalent of the carbonyl compound, using an excess of the carbonyl will drive the equilibrium towards the azine byproduct. To favor the formation of the hydrazone, it is recommended to use a slight excess of the hydrazine derivative (e.g., 1.1 to 1.2 equivalents).[2]
Troubleshooting Guides
Issue 1: My reaction is producing a significant amount of azine byproduct.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the hydrazine reagent.[2] | This ensures that the carbonyl compound is the limiting reagent, minimizing its availability to react with the newly formed hydrazone. |
| Rapid Addition of Carbonyl | Add the carbonyl compound slowly (dropwise) to a solution of the hydrazine.[2][5] | This maintains a low concentration of the carbonyl compound throughout the reaction, further disfavoring the second condensation step that leads to the azine. |
| Prolonged Heating | Monitor the reaction closely by TLC or LC-MS and avoid unnecessarily long reaction times, especially at elevated temperatures. | High temperatures can provide the activation energy needed for the less favorable azine formation to occur. |
| Reaction Concentration | Performing the reaction under high dilution conditions can also disfavor the bimolecular reaction leading to the azine.[5] | Lowering the concentration of reactants reduces the probability of the hydrazone and a second carbonyl molecule encountering each other. |
Issue 2: My hydrazone is decomposing during purification on a silica gel column.
Possible Cause & Solution:
Hydrazones can be sensitive to the acidic nature of standard silica gel, leading to hydrolysis back to the starting materials.[6][7]
Strategies to Mitigate Decomposition:
-
Deactivated Stationary Phase:
-
Base-Treated Silica: Prepare a slurry of silica gel in a solvent containing 1% triethylamine before packing the column. The triethylamine will neutralize the acidic sites on the silica.[6]
-
Basic Alumina: Use basic alumina as an alternative stationary phase, which is inherently basic and suitable for acid-sensitive compounds.[6]
-
-
Dope the Mobile Phase: Add a small amount of a tertiary base, such as triethylamine (~1%), to your elution solvent system. This will continuously neutralize the acidity of the silica gel as the solvent passes through.[6]
-
Alternative Purification Methods:
Issue 3: My hydrazone synthesis is very slow or gives a low yield.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Suboptimal pH | Buffer the reaction mixture to maintain a pH of approximately 4.5.[1] A few drops of acetic acid can often serve as a catalyst.[3] | As discussed in the FAQs, a slightly acidic pH is crucial for activating the carbonyl without deactivating the hydrazine nucleophile. |
| Unreactive Starting Materials | For sterically hindered or electron-rich (less reactive) carbonyls, increase the reaction temperature or prolong the reaction time.[9] | These substrates have a higher activation energy for the reaction, which can be overcome with additional thermal energy or longer reaction times. |
| Lack of a Catalyst | For slow reactions, consider adding a nucleophilic catalyst such as aniline or its derivatives (e.g., anthranilic acids).[10][11][12] | Aniline forms a highly reactive protonated Schiff base intermediate with the carbonyl, which is then rapidly attacked by the hydrazine, accelerating the overall reaction rate.[11][13] |
| Product Hydrolysis | During workup, use a neutral or slightly basic wash (e.g., saturated sodium bicarbonate solution) to remove any excess acid catalyst.[2] | Residual acid can catalyze the reverse reaction (hydrolysis) during workup and storage, leading to lower yields. |
Experimental Protocols
Protocol 1: General Synthesis of a Hydrazone with Azine Suppression
-
Dissolve Hydrazine: In a round-bottom flask, dissolve the hydrazine derivative (1.2 equivalents) in a suitable solvent (e.g., ethanol, methanol).
-
Slow Addition of Carbonyl: Dissolve the aldehyde or ketone (1.0 equivalent) in the same solvent in a separate dropping funnel.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the hydrazine solution.
-
Reaction: Add the carbonyl solution dropwise to the stirred hydrazine solution at room temperature over 15-30 minutes.[2]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate under reduced pressure to obtain the crude hydrazone.
-
Purification: Purify the crude product by recrystallization or column chromatography using a deactivated stationary phase or a doped mobile phase as described in the troubleshooting guide.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which the hydrazone is soluble at high temperatures but sparingly soluble at low temperatures. Common choices include ethanol, methanol, acetonitrile, or mixtures like hexane/ethyl acetate.[3]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude hydrazone in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Slow cooling is crucial for forming large, pure crystals.[14]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Data and Characterization
Distinguishing between the desired hydrazone and the azine byproduct is crucial. Spectroscopic methods are invaluable for this purpose.
| Spectroscopic Technique | Hydrazone (R₂C=N-NHR') | Symmetrical Azine (R₂C=N-N=CR₂) |
| ¹H NMR | Shows a characteristic N-H proton signal (often broad). The chemical shifts of the CH=N protons are also diagnostic. | Lacks the N-H proton signal. Due to symmetry, often shows fewer signals in the aromatic/aliphatic region compared to the corresponding hydrazone. |
| ¹³C NMR | A single C=N signal. | A single C=N signal, but the chemical shift may differ from the hydrazone. |
| IR Spectroscopy | Displays a characteristic N-H stretching vibration (typically in the 3200-3400 cm⁻¹ region). Also shows a C=N stretch. | The N-H stretch is absent. A strong C=N stretching vibration is present. |
| Mass Spectrometry | The molecular ion peak will correspond to the mass of one carbonyl and one hydrazine unit (minus water). | The molecular ion peak will correspond to the mass of two carbonyl units and one hydrazine unit (minus two water molecules). |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Nucleophilic catalysis of hydrazone formation and transimination: implications for dynamic covalent chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nucleophilic catalysis of p -substituted aniline derivatives in acylhydrazone formation and exchange - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00871D [pubs.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Navigating the Scale-Up of Reactions Involving Methylhydrazine Dihydrochloride
Introduction
Methylhydrazine and its salts, such as the dihydrochloride form (CAS 55330-60-4), are highly reactive and versatile intermediates in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] However, their hazardous nature presents significant challenges when transitioning from laboratory-scale experiments to pilot-plant or industrial-scale production.[3][4] Scaling up reactions is rarely a linear process of simply increasing reagent volumes.[5] Issues related to heat management, mass transfer, safety, and impurity profiles that are negligible at the bench scale can become critical at larger volumes.[5]
This guide provides researchers, scientists, and drug development professionals with a technical support framework to anticipate, troubleshoot, and manage the complexities associated with scaling up reactions involving Methylhydrazine dihydrochloride. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure a safe, efficient, and reproducible scale-up process.
Safety First: A Non-Negotiable Pillar for Scale-Up
Methylhydrazine and its derivatives are classified as highly toxic, flammable, and suspected carcinogens.[6][7][8][9] Therefore, a robust safety protocol is the most critical aspect of any scale-up campaign.
Core Safety Principles:
-
Engineering Controls are Primary: Always handle this compound in a well-ventilated area, preferably within a fume hood or a fully enclosed and ventilated system for larger quantities.[7][10] Local exhaust ventilation at the point of chemical release is crucial to minimize airborne concentrations.[7]
-
Personal Protective Equipment (PPE) is Mandatory: A comprehensive PPE ensemble is required. This includes, but is not limited to:
-
Gloves: Wear appropriate chemical-resistant gloves.[10]
-
Eye/Face Protection: Use chemical safety goggles and a face shield.[7][10]
-
Body Protection: Wear protective work clothing. For larger scales or in case of potential splashes, a chemical-resistant suit is recommended.[7]
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH-approved self-contained breathing apparatus (SCBA) is necessary.[7]
-
-
Emergency Preparedness: Ensure immediate access to emergency eyewash stations and safety showers.[7] All personnel must be trained on emergency procedures, including spill response and first aid.[11]
-
Material Incompatibility: Store this compound away from strong oxidizing agents, strong acids, and metals like copper and iron, as violent reactions can occur.[7][12] It is also hygroscopic and moisture-sensitive, requiring storage in tightly closed containers under an inert atmosphere.[9][12]
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound that impact scale-up?
This compound is a white crystalline solid that is highly soluble in water.[1] Its parent compound, methylhydrazine, is a colorless, hygroscopic liquid with an ammonia-like odor and is miscible with water, ethanol, and ether.[12][13][14] This high solubility in polar solvents is advantageous for reaction setup but can complicate product isolation if the product is also water-soluble. The dihydrochloride salt form is less volatile than the free base, which can be a handling advantage. However, it requires neutralization to liberate the reactive free base, adding a step to the process that can influence reaction kinetics and exotherms.
Q2: What is the primary thermal hazard associated with Methylhydrazine and its reactions?
The thermal decomposition of methylhydrazine is highly exothermic.[15][16] This presents a significant risk of a runaway reaction during scale-up if heat is not efficiently removed.[5] The self-accelerating decomposition temperature (SADT) is a critical parameter that must be understood for the specific reaction mixture and scale.[15][16] Factors like reactant concentration, vessel size, and agitation efficiency all influence heat transfer and must be carefully controlled.
Q3: How does the solubility of this compound affect solvent choice at scale?
While highly soluble in water, using aqueous media is not always ideal due to potential side reactions and challenges in product isolation. It is also soluble in polar organic solvents like methanol and ethanol.[17] When scaling up, it's crucial to select a solvent system where both the methylhydrazine salt (or its free base) and the other reactants have adequate solubility to ensure a homogeneous reaction. Poor solubility can lead to slow or incomplete reactions and batch-to-batch variability. It is recommended to perform solubility studies in various solvents early in the development process.
Q4: What are common by-products in reactions involving Methylhydrazine, and how do they change with scale?
Side reactions that are minor at the lab scale can become significant sources of impurities during scale-up.[5] Incomplete reactions or reactions with oxidizing agents can lead to by-products like N-nitrosoamines, which are often highly carcinogenic.[8] The synthesis of methylhydrazine itself can sometimes produce 1,2-dimethylhydrazine as a side product, which could be a contaminant in the starting material.[18] It is essential to have a robust analytical method to detect and quantify these impurities.
Troubleshooting Guide for Scale-Up Reactions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Runaway Reaction / Poor Exotherm Control | 1. Inefficient heat removal due to decreased surface-area-to-volume ratio at scale.[5] 2. Rate of reagent addition is too fast. 3. High concentration of reactants. 4. Inadequate mixing leading to localized "hot spots".[5] | 1. Use a jacketed reactor with a suitable heat transfer fluid. 2. Implement a slow, controlled addition of the limiting reagent via a syringe pump or dosing pump. 3. Perform the reaction in a more dilute solution. 4. Ensure proper agitator design (e.g., impeller type and speed) for the vessel geometry to ensure efficient mixing. |
| Low or Inconsistent Yield | 1. Poor solubility of this compound or other reagents in the chosen solvent. 2. Inefficient mixing or mass transfer limitations. 3. Thermal degradation of reactants or products due to poor temperature control. 4. Incomplete liberation of the methylhydrazine free base from the dihydrochloride salt. | 1. Screen alternative solvents or solvent mixtures.[17] 2. Optimize stirring rate and consider baffles in the reactor to improve mixing. 3. Maintain strict temperature control throughout the reaction. 4. Ensure stoichiometric or slight excess of base is used for neutralization and monitor the pH or reaction progress. |
| Increased Impurity Profile | 1. Formation of thermal decomposition products.[19] 2. Side reactions due to prolonged reaction times or elevated temperatures. 3. Presence of impurities in starting materials that become significant at scale. | 1. Lower the reaction temperature, even if it extends the reaction time. 2. Monitor the reaction closely and quench it as soon as it reaches completion to avoid over-reaction. 3. Implement stringent quality control on all incoming raw materials. |
| Difficult Product Isolation / Work-up | 1. The product is highly soluble in the aqueous phase after work-up. 2. Formation of emulsions during extraction. 3. The product precipitates as an oil or intractable solid. | 1. Use a continuous liquid-liquid extractor or select a more effective organic solvent for extraction. 2. Add brine to the aqueous layer to break emulsions; avoid vigorous shaking. 3. Optimize the crystallization/precipitation process by controlling the rate of cooling or anti-solvent addition. |
Key Experimental Protocols
Protocol 1: Shake-Flask Method for Solubility Determination
This protocol provides a reliable method to determine the thermodynamic solubility of this compound in various solvents, which is critical for process development.
Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, airtight flask. The excess solid should be clearly visible.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) using a shaker or stir plate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Preparation: Allow the mixture to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove all undissolved solids.
-
Analysis: Quantitatively dilute the filtered sample with a suitable solvent. Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV with a standard curve.[20]
-
Calculation: Calculate the original concentration in the saturated solution to determine the solubility in units such as mg/mL or mol/L.
Protocol 2: Reaction Monitoring by GC-MS with Acetone Derivatization
Due to its high reactivity and potential for residual presence, monitoring the consumption of methylhydrazine is crucial. A GC-MS method is effective for detecting trace levels.[2]
Objective: To monitor the disappearance of methylhydrazine during a reaction by converting it to a more stable, volatile derivative.
Methodology:
-
Sample Quenching & Derivatization: At specified time points, withdraw a small aliquot of the reaction mixture. Immediately quench it in a vial containing acetone. Acetone serves as both a quenching agent and a derivatizing agent, reacting with methylhydrazine to form the more stable acetone methylhydrazone.[2][21]
-
Sample Preparation: If necessary, perform a liquid-liquid extraction to transfer the acetone methylhydrazone derivative into a solvent suitable for GC analysis (e.g., dichloromethane or ethyl acetate).
-
GC-MS Analysis: Inject the prepared sample into a GC-MS system.
-
Chromatography: Use a GC column and temperature program that provides good separation of the acetone methylhydrazone from other reaction components.
-
Mass Spectrometry: Use Selected Ion Monitoring (SIM) mode for the mass spectrometer, targeting the characteristic m/z ions of acetone methylhydrazone (e.g., m/z 86) to achieve high sensitivity and specificity.[2]
-
-
Quantification: Correlate the peak area of the derivative to the concentration of methylhydrazine in the reaction mixture, typically by using a pre-established calibration curve.
Visualizations
Troubleshooting Workflow for Low Reaction Yield
The following diagram outlines a logical decision-making process for troubleshooting low yields when scaling up reactions involving this compound.
Caption: A decision tree for troubleshooting low yield in scale-up.
References
- 1. CAS 55330-60-4: this compound [cymitquimica.com]
- 2. Developing a trace level GC-MS method for detecting methylhydrazine in an experimental drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 4. primescholars.com [primescholars.com]
- 5. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. nj.gov [nj.gov]
- 8. Methylhydrazine | CH3NHNH2 | CID 6061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. aksci.com [aksci.com]
- 12. Methylhydrazine CAS#: 60-34-4 [m.chemicalbook.com]
- 13. scent.vn [scent.vn]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. Kinetic Characteristics of Thermal Decomposition and Thermal Safety for Methylhydrazine [energetic-materials.org.cn]
- 16. Kinetic Characteristics of Thermal Decomposition and Thermal Safety for Methylhydrazine [energetic-materials.org.cn]
- 17. solubilityofthings.com [solubilityofthings.com]
- 18. CN106543026B - A kind of preparation method of methyl hydrazine - Google Patents [patents.google.com]
- 19. apps.dtic.mil [apps.dtic.mil]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Methylhydrazine Dihydrochloride Impurities
Introduction: The Criticality of Controlling Methylhydrazine
Methylhydrazine (MMH) is a highly reactive and toxic substance, classified as a probable human carcinogen.[1][2] Its use as a synthetic intermediate in the pharmaceutical industry necessitates stringent control of its presence as an impurity in drug substances like Methylhydrazine Dihydrochloride. The potential genotoxic nature of hydrazine-related compounds requires analytical methods capable of detecting and quantifying them at trace levels, often in the parts-per-million (ppm) range.[3]
This guide provides an in-depth comparison of validated analytical methodologies for the determination of methylhydrazine impurities. We will move beyond procedural lists to explore the scientific rationale behind method selection, the intricacies of sample preparation, and the rigorous validation required to ensure data integrity, aligning with global regulatory standards such as the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines.[4][5][6]
The Analytical Challenge: Why Derivatization is Essential
Methylhydrazine presents a significant analytical challenge due to its physicochemical properties. It is a small, highly polar molecule with a low molecular weight and, crucially, lacks a significant chromophore, making it nearly invisible to standard UV-Vis detectors used in High-Performance Liquid Chromatography (HPLC).[3] Furthermore, its high polarity leads to poor retention on conventional reversed-phase HPLC columns.
To overcome these limitations, a derivatization step is almost universally employed. This chemical modification serves two primary purposes:
-
To introduce a chromophore: The derivatizing agent reacts with methylhydrazine to form a new molecule (a hydrazone) that strongly absorbs UV or visible light, dramatically enhancing detection sensitivity.[3][7]
-
To improve chromatographic behavior: The resulting derivative is typically larger, less polar, and more volatile than the parent molecule, making it amenable to separation by either HPLC or Gas Chromatography (GC).[1][3]
The choice of derivatization strategy is a critical decision that dictates the subsequent chromatographic approach.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with In-Situ Derivatization
Gas Chromatography is a powerful technique for separating volatile and thermally stable compounds. When coupled with a Mass Spectrometry (MS) detector, it offers exceptional specificity and sensitivity, making it a robust choice for trace-level impurity analysis.
Expertise & Experience: The Rationale for Acetone Derivatization
For the GC-MS analysis of methylhydrazine, a particularly elegant and efficient approach involves using acetone as both the sample solvent and the derivatizing agent.[1][2][8] This strategy is scientifically sound for several reasons:
-
Simplicity and Efficiency: The reaction of methylhydrazine with acetone to form acetone methylhydrazone is rapid and quantitative at room temperature.[1] This eliminates the need for a separate, time-consuming derivatization step and subsequent sample cleanup or extraction, allowing for direct injection of the sample solution.[1][8]
-
Favorable Chromatographic Properties: Acetone methylhydrazone is significantly more volatile and less polar than methylhydrazine, making it well-suited for GC analysis.
-
High Specificity with MS Detection: The mass spectrometer can be operated in Selected Ion Monitoring (SIM) mode to look for the specific molecular ion (m/z 86 for acetone methylhydrazone).[1] This provides an extremely high degree of specificity, effectively filtering out interferences from the drug substance matrix and ensuring the peak corresponds only to the derivative.[1]
Experimental Workflow: GC-MS with Acetone Derivatization
Caption: Workflow for GC-MS analysis of methylhydrazine via in-situ derivatization.
Detailed Experimental Protocol: GC-MS
-
Standard Preparation: Prepare a stock standard solution of methylhydrazine in a suitable solvent (e.g., water). Prepare a working standard by diluting the stock solution in acetone to a final concentration of approximately 1 ng/µL (equivalent to 1 ppm in a 10 mg/mL sample solution).
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a GC vial. Add 1.0 mL of acetone.
-
Derivatization: Cap the vial and vortex for 1 minute to dissolve the sample. Allow the vial to stand at room temperature for at least 15 minutes to ensure the derivatization reaction is complete.
-
GC-MS Conditions:
-
Injector: Splitless, 250°C
-
Column: Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Oven Program: Initial temperature 50°C, hold for 1 min, ramp to 250°C at 15°C/min, hold for 5 min.
-
MS Detector: Electron Ionization (EI), Selected Ion Monitoring (SIM) mode.
-
Monitored Ion: m/z 86 (molecular ion of acetone methylhydrazone).[1]
-
-
Analysis: Inject 1 µL of the prepared sample and standard solutions.
-
Quantification: Compare the peak area of the acetone methylhydrazone derivative in the sample to that of the standard to determine the concentration of methylhydrazine impurity.
Validation Data Summary: GC-MS Method
| Validation Parameter | Typical Performance | Rationale / Reference |
| Specificity | No interference from matrix at the retention time of the derivative. Confirmed by MS fragmentation. | SIM mode provides high specificity.[1] |
| Limit of Detection (LOD) | ~0.3 ppm | Based on a Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | ~1.0 ppm | Sufficient for controlling a potentially genotoxic impurity.[1] |
| Linearity | 1.0 ppm to 10 ppm (r² > 0.99) | Demonstrates a direct proportional response to concentration. |
| Accuracy (Recovery) | 90% - 110% | Spiked recovery studies confirm the method accurately measures the analyte.[1] |
| Precision (%RSD) | < 10% at LOQ | Demonstrates repeatability and intermediate precision.[1] |
Method 2: High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization
HPLC is the workhorse of the pharmaceutical quality control laboratory. For methylhydrazine, its application hinges on a successful pre-column derivatization to add a UV-active moiety.
Expertise & Experience: Selecting an HPLC Derivatizing Agent
Unlike the GC-MS method where the solvent can double as the reagent, HPLC requires a more deliberate choice of derivatizing agent. The ideal reagent should react specifically and completely with methylhydrazine under mild conditions to produce a single, stable derivative with a high molar absorptivity at a wavelength where matrix components do not interfere.
A common and effective choice is an aromatic aldehyde, such as 2-Hydroxy-1-Naphthaldehyde (HNA) .[3] The causality behind this choice is:
-
High Sensitivity: The resulting hydrazone derivative possesses an extensive conjugated system, leading to a strong UV absorbance at a high wavelength (e.g., 406/424 nm).[3]
-
Enhanced Selectivity: Most drug substances and their related impurities absorb in the lower UV range (190-380 nm).[3] By monitoring at a wavelength >400 nm, interference from the matrix is virtually eliminated, providing excellent selectivity even without a mass spectrometer.[3]
-
Improved Chromatography: The derivative is significantly less polar than methylhydrazine, allowing for good retention and separation on standard C18 reversed-phase columns.
Experimental Workflow: HPLC-UV with HNA Derivatization
Caption: Workflow for HPLC-UV analysis of methylhydrazine via pre-column derivatization.
Detailed Experimental Protocol: HPLC-UV
-
Reagent Preparation (HNA): Prepare a 1.0 mg/mL solution of 2-Hydroxy-1-Naphthaldehyde in methanol.
-
Standard Preparation: Prepare a stock standard of methylhydrazine. Create a working standard (e.g., 0.25 µg/mL) in a suitable diluent (e.g., 50:50 water:methanol). Transfer 1.0 mL of this standard to a reaction vial, add 1.0 mL of the HNA reagent, and proceed with the derivatization step.
-
Sample Preparation: Accurately weigh ~25 mg of the this compound sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with diluent. Transfer 1.0 mL of this solution to a reaction vial.
-
Derivatization: Add 1.0 mL of the HNA reagent to the sample vial. Cap the vial and heat in a water bath or heating block at 60°C for 30 minutes. Allow to cool to room temperature.
-
HPLC Conditions:
-
Column: Zorbax Eclipse Plus C18, 150 mm x 4.6 mm, 5 µm (or equivalent)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector: UV-Vis at 410 nm
-
-
Analysis: Inject 20 µL of the derivatized sample and standard solutions.
-
Quantification: Compare the peak area of the HNA-methylhydrazone derivative in the sample to that of the standard.
Validation Data Summary: HPLC-UV Method
| Validation Parameter | Typical Performance | Rationale / Reference |
| Specificity | No interference from matrix or derivatizing agent at the derivative's retention time. Confirmed by analysis of spiked and un-spiked placebo. | High detection wavelength minimizes matrix interference.[3] |
| Limit of Detection (LOD) | ~0.1 ppm | |
| Limit of Quantitation (LOQ) | ~0.25 ppm | High sensitivity achieved due to the strong chromophore.[3] |
| Linearity | 0.25 ppm to 5 ppm (r² > 0.995) | Covers the expected range for impurity quantification. |
| Accuracy (Recovery) | 95% - 105% | Demonstrates the method's ability to accurately quantify the impurity. |
| Precision (%RSD) | < 5% at LOQ | Excellent repeatability for a trace-level method. |
Comparison of Analytical Methods
The choice between GC-MS and HPLC-UV depends on laboratory instrumentation, desired sensitivity, and sample throughput. Both methods are validatable and fit for the intended purpose of controlling methylhydrazine impurities.
| Feature | GC-MS with Acetone Derivatization | HPLC-UV with HNA Derivatization |
| Principle | Separation of volatile compounds | Separation of soluble compounds |
| Detector | Mass Spectrometer (MS) | UV-Vis Spectrophotometer |
| Specificity | Very High (based on mass-to-charge ratio) | High (based on selective wavelength) |
| Sensitivity (LOQ) | Good (~1.0 ppm) | Excellent (~0.25 ppm) |
| Sample Prep | Simple & Fast (in-situ derivatization) | More complex (separate heating step) |
| Instrumentation | Requires GC-MS system | Requires standard HPLC system |
| Key Advantage | High confidence in peak identity; simple prep. | Higher sensitivity; uses common lab equipment. |
| Key Disadvantage | Lower sensitivity than optimized HPLC method. | Derivatization step is more involved. |
Regulatory Framework: Foundational Pillars of Validation
All analytical methods used in a GMP environment must be validated to demonstrate their suitability. The core validation characteristics are defined by the ICH Q2(R2) guideline and USP General Chapter <1225>.[4][6][9][10]
| Parameter | Objective |
| Specificity | To demonstrate that the signal measured is unambiguously from the analyte of interest, without interference from diluents, matrix, or other impurities.[5][11] |
| Linearity | To show that the method's response is directly proportional to the concentration of the analyte over a defined range.[12] |
| Range | The interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[13] |
| Accuracy | The closeness of the test results to the true value, typically assessed by spiked recovery experiments.[12][13] |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (assessed at repeatability and intermediate precision levels). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[14] |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, temperature). |
Conclusion
The validation of analytical methods for this compound impurities is a critical activity in pharmaceutical development and quality control. Both GC-MS with in-situ acetone derivatization and HPLC-UV with pre-column HNA derivatization offer robust, reliable, and sensitive solutions. The GC-MS method provides unparalleled specificity and a streamlined workflow, while the HPLC method can achieve a lower limit of quantitation using more common analytical instrumentation. The selection of the most appropriate method should be based on a risk assessment, available resources, and the specific sensitivity requirements for the drug product. In all cases, a thorough validation that adheres to ICH and USP guidelines is mandatory to ensure patient safety and data integrity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Developing a trace level GC-MS method for detecting methylhydrazine in an experimental drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. uspbpep.com [uspbpep.com]
- 6. database.ich.org [database.ich.org]
- 7. Issue's Article Details [indiandrugsonline.org]
- 8. researchgate.net [researchgate.net]
- 9. USP <1225> Method Validation - BA Sciences [basciences.com]
- 10. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. m.youtube.com [m.youtube.com]
- 14. scielo.br [scielo.br]
A Comparative Guide for Synthetic Chemists: Hydrazine vs. Methylhydrazine Dihydrochloride
For the discerning researcher in organic synthesis and drug development, the choice of a nitrogen source is a critical decision that profoundly impacts reaction outcomes, from yield and purity to regioselectivity. Among the myriad of reagents available, hydrazine and its derivatives remain indispensable tools. This guide provides an in-depth comparative analysis of two prominent reagents: the workhorse Hydrazine (typically used as its hydrate) and the more nuanced Methylhydrazine, often supplied as its dihydrochloride salt.
This document moves beyond a simple cataloging of reactions to offer a field-proven perspective on when and why to choose one over the other. We will delve into the mechanistic underpinnings of their reactivity, provide quantitative comparisons where available, and furnish detailed experimental protocols to ensure your syntheses are both successful and self-validating.
At a Glance: Key Physicochemical and Handling Properties
A foundational understanding of the physical and handling characteristics of these reagents is paramount for their safe and effective use in the laboratory.
| Property | Hydrazine Hydrate (N₂H₄·H₂O) | Methylhydrazine Dihydrochloride (CH₃NHNH₂·2HCl) |
| Appearance | Colorless, fuming liquid with a faint ammonia-like odor.[1] | White to off-white crystalline solid.[2] |
| Molecular Weight | 50.06 g/mol | 118.99 g/mol |
| Boiling Point | ~119 °C[1] | Decomposes at 168 °C |
| Solubility | Miscible with water and alcohols; insoluble in chloroform and ether.[1] | Highly soluble in water.[2] Solubility in organic solvents like methanol and ethanol is generally good, facilitating its use in various reaction media. |
| Basicity | Weak base | The free base (methylhydrazine) is a weak base. The dihydrochloride salt is acidic and requires neutralization for reactions requiring the free base. |
| Handling & Safety | Highly toxic, corrosive, and a suspected carcinogen.[3][4] Should be handled in a fume hood with appropriate personal protective equipment (PPE).[3][4] | Toxic and a potential carcinogen.[2] As a solid, it poses a lower inhalation risk than fuming hydrazine hydrate, but appropriate PPE is still essential.[2] |
Core Applications in Synthesis: A Head-to-Head Comparison
The true divergence in the utility of hydrazine and this compound becomes evident when examining their performance in key synthetic transformations.
The Synthesis of Pyrazoles: A Study in Regioselectivity
The construction of the pyrazole ring, a privileged scaffold in medicinal chemistry, is a cornerstone application for both reagents. The reaction with a 1,3-dicarbonyl compound is a classic approach, yet the introduction of a methyl group on the hydrazine nucleus introduces a critical element of regiochemical control.
The Causality Behind Regioselectivity:
The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can theoretically yield two regioisomers. The outcome is a delicate interplay of electronic and steric factors. With methylhydrazine, the methyl group enhances the nucleophilicity of the nitrogen atom to which it is attached.[1][5] This increased nucleophilicity often dictates the initial site of attack on the dicarbonyl substrate, leading to a predictable major regioisomer.[1][5] In contrast, with unsubstituted hydrazine, the two nitrogen atoms are equivalent, and the regioselectivity is primarily governed by the electronic and steric nature of the dicarbonyl compound itself.
Experimental Insights:
Studies have shown that in the reaction of acetylenic ketones with methylhydrazine, the more nucleophilic, methyl-bearing nitrogen atom preferentially undergoes a Michael addition, leading to a high regioselectivity (typically 93:7 to 97:3).[1][5] Conversely, aryl hydrazines often exhibit the opposite regioselectivity.[1][5]
Furthermore, the choice of solvent can dramatically influence the regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to significantly enhance the regioselectivity in the formation of N-methylpyrazoles, often favoring the production of a single isomer.[6]
Experimental Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazoles
This protocol details a general, one-pot regioselective synthesis of substituted pyrazoles from N-monosubstituted hydrazones and nitro-olefins.
Caption: Workflow for the one-pot synthesis of 1,3,5-trisubstituted pyrazoles.
Methodology:
-
To a solution of the aldehyde or ketone (1.0 eq) in methanol, add methylhydrazine (1.0-1.2 eq) dropwise at room temperature.
-
Stir the mixture for 1-2 hours until the formation of the hydrazone is complete (monitor by TLC).
-
To this solution, add the corresponding nitro-olefin (1.0 eq).
-
Continue stirring at room temperature for 24-72 hours until the reaction is complete.
-
Upon completion, add water to precipitate the crude product.
-
Collect the solid by filtration and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 1,3,5-trisubstituted pyrazole.
Reductive Transformations: Beyond the Wolff-Kishner
The Wolff-Kishner Reduction:
The Wolff-Kishner reduction is a powerful method for the deoxygenation of aldehydes and ketones to their corresponding alkanes.[2][3][7][8][9][10] The classical reaction conditions involve the use of hydrazine hydrate and a strong base at high temperatures.[2][9] While there are modified procedures, the core reagent remains hydrazine. The use of substituted hydrazines, such as methylhydrazine, in a classical Wolff-Kishner reaction is not prevalent, as the mechanism relies on the presence of N-H protons on both nitrogen atoms for the formation of the diimide intermediate and subsequent expulsion of nitrogen gas.[7][9] Safer alternatives to hydrazine, such as methyl hydrazinocarboxylate, have been developed, which generate the required hydrazone intermediate in situ.[11][12]
Caption: Simplified mechanism of the Wolff-Kishner reduction.
Reduction of Nitroarenes:
While hydrazine hydrate in the presence of a catalyst like Pd/C is a well-established system for the reduction of nitroarenes to anilines,[13] methylhydrazine has emerged as a competent reducing agent in its own right. A notable example is the use of methylhydrazine in combination with a cobalt(III) complex for the chemoselective reduction of nitroarenes to arylamines in excellent yields.[1] This catalytic system demonstrates the potential for methylhydrazine to be employed in milder and more selective reduction protocols compared to some traditional methods.[1][14]
Experimental Data: Reduction of Nitroarenes
| Substrate | Reducing System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Nitrotoluene | Hydrazine hydrate, Pd/C | Methanol | 80 | 0.08 | >95 | [13] |
| 4-Nitrotoluene | Methylhydrazine, Co(III) complex | Methanol | 70 | 2 | >99 | [1] |
This data highlights that while both systems are highly effective, the methylhydrazine-based catalytic system operates at a slightly lower temperature, albeit for a longer reaction time. The key advantage of the latter lies in its potential for enhanced chemoselectivity with more complex, functionalized substrates.
Experimental Protocol: Reduction of a Nitroarene using Methylhydrazine
Methodology:
-
In a sealed tube, dissolve the nitroarene (1.0 eq) and the tris(N-heterocyclic thioamidate) Co(III) complex catalyst (0.05 eq) in methanol.
-
Add methylhydrazine (5.0 eq) to the mixture.
-
Seal the tube and stir the reaction mixture at 70 °C for 2 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the corresponding aniline.
Practical Considerations: Working with this compound
This compound is a crystalline solid, which offers handling advantages over the fuming liquid hydrazine hydrate. However, its use in reactions requiring the free methylhydrazine base necessitates a neutralization step.
In Situ Neutralization:
For many applications, particularly in the synthesis of heterocycles, the dihydrochloride salt can be neutralized in situ. This is typically achieved by the addition of a suitable base to the reaction mixture. The choice of base and solvent is crucial and should be tailored to the specific reaction conditions. Common bases include triethylamine, potassium carbonate, or sodium hydroxide. The stoichiometry of the base should be carefully calculated to neutralize both equivalents of HCl.
Conclusion: Making the Right Choice
The decision to employ hydrazine or this compound is not merely a matter of reagent availability but a strategic choice based on the desired synthetic outcome.
-
For classical Wolff-Kishner reductions and when a simple, unsubstituted hydrazine is required, hydrazine hydrate remains the reagent of choice. Its high reactivity and well-established protocols make it a reliable, albeit hazardous, option.
-
When regioselectivity is a primary concern, particularly in the synthesis of substituted pyrazoles, this compound offers a distinct advantage. The directing effect of the methyl group provides a powerful tool for controlling the isomeric outcome of the reaction.
-
In the realm of reductive transformations, methylhydrazine is proving to be a versatile reagent, especially within the framework of modern catalytic systems. Its application in the chemoselective reduction of nitroarenes showcases its potential for milder and more functional-group-tolerant methodologies.
Ultimately, a thorough understanding of the mechanistic nuances and practical handling requirements of both reagents will empower the synthetic chemist to make an informed decision, leading to more efficient, selective, and successful syntheses.
References
- 1. mdpi.com [mdpi.com]
- 2. jk-sci.com [jk-sci.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. Pyrazole synthesis [organic-chemistry.org]
- 12. Methyl Hydrazinocarboxylate as a Practical Alternative to Hydrazine in the Wolff-Kishner Reaction [organic-chemistry.org]
- 13. ijcrt.org [ijcrt.org]
- 14. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the NMR Analysis of Methylhydrazine Dihydrochloride: A Comparative Approach
For researchers, scientists, and drug development professionals, the precise characterization of reactive intermediates is a cornerstone of robust chemical synthesis and safety. Methylhydrazine and its salts are potent reducing agents and energetic materials, but their toxicity and reactivity present significant analytical challenges.[1][2] This guide provides an in-depth technical analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of methylhydrazine dihydrochloride (CH₆N₂·2HCl), a common salt form that enhances stability for storage and handling.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offers a comparative analysis with alternative techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FT-IR) spectroscopy, and is grounded in authoritative references to ensure scientific integrity.
The Analytical Challenge of Methylhydrazine
Methylhydrazine is a highly reactive and toxic compound, classified as a suspected human carcinogen.[3] Its analysis is critical for safety and quality control in its various applications, including as a rocket propellant and a synthetic intermediate.[1][2] The dihydrochloride salt is a white crystalline solid with increased stability and high solubility in water, making it more amenable to certain analytical techniques.[1]
¹H NMR Spectroscopy: Unraveling the Proton Environment
¹H NMR spectroscopy is a powerful, non-destructive technique for elucidating the structure of organic molecules by probing the chemical environment of hydrogen atoms. For this compound, it provides a rapid and definitive confirmation of identity and purity.
Expected ¹H NMR Spectrum
In the fully protonated dihydrochloride form, the methylhydrazine molecule has the structure CH₃-NH₂⁺-NH₃⁺. Due to rapid proton exchange with the solvent and between the nitrogen atoms, the protons on the nitrogen atoms will likely appear as a broad singlet, or may not be distinctly resolved, especially in a protic solvent like D₂O. The key diagnostic signal will be from the methyl (-CH₃) group.
Based on data from the closely related compound 1,2-dithis compound, which exhibits a methyl singlet at 2.789 ppm in D₂O, a similar downfield shift is anticipated for the methyl group in this compound.[4] The electron-withdrawing effect of the two positively charged nitrogen atoms deshields the methyl protons, shifting their resonance downfield compared to the free base (methylhydrazine), which shows a methyl signal at approximately 2.624 ppm in CDCl₃.[5]
| Proton Assignment | Expected Chemical Shift (δ) in D₂O | Multiplicity | Notes |
| -CH₃ | ~ 2.8 ppm | Singlet (s) | The chemical shift is an estimate based on the analog 1,2-dithis compound.[4] No significant coupling is expected. |
| -NH₂⁺-NH₃⁺ | Highly variable, likely broad | Singlet (br s) | These protons are exchangeable with D₂O and may not be observed or will appear as a very broad signal. The residual HDO peak in D₂O typically appears around 4.79 ppm.[6] |
Experimental Protocol: ¹H NMR of this compound
Safety First: Methylhydrazine and its salts are toxic and should be handled with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterium oxide (D₂O). Given the high solubility of the dihydrochloride salt in water, D₂O is the solvent of choice.[1]
-
Cap the NMR tube and gently vortex or invert to dissolve the sample completely.
-
-
Instrument Setup:
-
Record the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Reference the spectrum to the residual HDO signal at ~4.79 ppm.[6]
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the observed peaks to determine the relative ratios of different proton environments.
-
Identify the characteristic singlet of the methyl group.
-
Check for the presence of any impurity peaks.
-
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. While less sensitive than ¹H NMR, it is an invaluable tool for structural confirmation.
Expected ¹³C NMR Spectrum
This compound contains a single methyl carbon. The protonation of the adjacent nitrogen atoms will cause a significant downfield shift in the ¹³C chemical shift compared to the free base. For methylhydrazine, the ¹³C chemical shift is reported to be around 35-40 ppm. Due to the electron-withdrawing effect of the ammonium groups, the chemical shift for the dihydrochloride salt is expected to be further downfield.
| Carbon Assignment | Expected Chemical Shift (δ) in D₂O | Notes |
| -CH₃ | ~ 40-50 ppm | The chemical shift is an estimation. The exact value will be influenced by the solvent and the degree of protonation. |
Experimental Protocol: ¹³C NMR of this compound
-
Sample Preparation:
-
Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of D₂O, due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Instrument Setup:
-
Record the spectrum on a 100 MHz or higher field NMR spectrometer.
-
Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon environment.
-
A longer acquisition time will be necessary compared to ¹H NMR.
-
-
Data Analysis:
-
Identify the single resonance corresponding to the methyl carbon.
-
The absence of other signals in the aliphatic region would indicate a high degree of purity.
-
Comparative Analysis: NMR vs. Alternative Techniques
While NMR provides detailed structural information, other analytical techniques offer complementary data and may be more suitable for specific applications, such as trace-level quantification.
| Technique | Principle | Advantages for this compound Analysis | Limitations | Supporting Experimental Data |
| ¹H & ¹³C NMR | Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field. | - Provides definitive structural confirmation.- Non-destructive.- Can identify and quantify impurities with distinct signals. | - Relatively low sensitivity compared to MS-based methods.- Requires higher sample concentrations. | A single peak in the ¹³C spectrum and a characteristic methyl singlet in the ¹H spectrum confirm the structure. |
| GC-MS | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection. | - High sensitivity, suitable for trace analysis.- Provides molecular weight information. | - Requires derivatization for the non-volatile dihydrochloride salt.- The high reactivity of methylhydrazine can lead to degradation in the hot injector. | A common method involves derivatization with acetone to form the more stable acetone methylhydrazone, which can be readily analyzed by GC-MS. |
| FT-IR | Measures the absorption of infrared radiation by molecular vibrations. | - Rapid and simple.- Provides information about functional groups. | - Provides less detailed structural information than NMR.- The spectrum can be complex and difficult to interpret for small molecules. | The IR spectrum of methylhydrazine would show characteristic N-H and C-H stretching and bending vibrations. |
Visualizing the Analysis
References
- 1. CAS 55330-60-4: this compound [cymitquimica.com]
- 2. acs.org [acs.org]
- 3. Methylhydrazine | CH3NHNH2 | CID 6061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2-Dithis compound(306-37-6) 1H NMR [m.chemicalbook.com]
- 5. Methylhydrazine(60-34-4) 1H NMR spectrum [chemicalbook.com]
- 6. scienceopen.com [scienceopen.com]
A Comparative Guide to Mono- vs. Di-methylated Hydrazines in Organic Reactions
For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to the success of synthetic strategies. Hydrazine and its methylated derivatives are versatile building blocks, but the subtle differences between monomethylhydrazine (MMH) and unsymmetrical dimethylhydrazine (UDMH) can have profound impacts on reaction outcomes. This guide provides an in-depth technical comparison of MMH and UDMH in key organic reactions, offering insights into their reactivity, steric and electronic effects, and practical applications, supported by mechanistic explanations and experimental considerations.
Fundamental Properties: The Impact of Methylation
The progressive methylation of hydrazine (H₂N-NH₂) to monomethylhydrazine (CH₃NH-NH₂) and then to unsymmetrical dimethylhydrazine ((CH₃)₂N-NH₂) introduces significant changes in nucleophilicity, basicity, and steric hindrance.
-
Nucleophilicity and Basicity: The addition of electron-donating methyl groups increases the electron density on the nitrogen atoms, thereby increasing both basicity and nucleophilicity. However, the increased steric bulk around the nitrogen in UDMH can temper its reactivity in certain contexts.
-
Hydrogen Bonding: MMH possesses N-H protons, allowing it to act as a hydrogen bond donor, which can influence its solubility and interactions with solvents and other reagents. UDMH lacks these protons on the substituted nitrogen, altering its intermolecular interactions.
-
Steric Hindrance: The two methyl groups in UDMH create a more sterically hindered environment around the dimethylated nitrogen compared to the single methyl group in MMH. This steric bulk can be a deciding factor in the feasibility of certain reactions.
The Wolff-Kishner Reduction: A Tale of Two Protons
The Wolff-Kishner reduction is a cornerstone reaction for the deoxygenation of aldehydes and ketones to their corresponding alkanes under basic conditions. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes base-mediated reduction with the evolution of nitrogen gas.[1][2]
Mechanism with Monomethylhydrazine (MMH)
When MMH is used, a methylhydrazone is formed. The presence of a proton on the second nitrogen atom is crucial for the subsequent steps of the reaction.
Experimental Protocol: Wolff-Kishner Reduction using a Substituted Hydrazine
Note: This is a general protocol and may require optimization for specific substrates.
-
Hydrazone Formation: To a solution of the carbonyl compound (1 equivalent) in a suitable solvent such as ethanol, add monomethylhydrazine (1.1 equivalents). A catalytic amount of acid (e.g., a few drops of acetic acid) can be added to facilitate this step. The mixture is typically stirred at room temperature or gently heated until hydrazone formation is complete (monitored by TLC or GC-MS).
-
Reduction: The solvent is removed, and a high-boiling solvent like diethylene glycol is added, along with a strong base such as potassium hydroxide (3-5 equivalents).
-
The mixture is heated to a high temperature (typically 180-200 °C) to effect the decomposition of the hydrazone and elimination of nitrogen gas.
-
After cooling, the reaction mixture is diluted with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the alkane.
The Challenge with Unsymmetrical Dimethylhydrazine (UDMH)
The standard Wolff-Kishner mechanism requires the deprotonation of an N-H bond on the hydrazone intermediate.[3] In the case of a dimethylhydrazone formed from UDMH, there are no protons on the nitrogen atom attached to the alkylidene group. This absence of an acidic proton prevents the crucial deprotonation step required for the subsequent elimination of nitrogen gas. Consequently, UDMH is generally not a suitable reagent for the classical Wolff-Kishner reduction.
While the dimethylhydrazone can be formed, it is stable under the basic conditions of the reaction and does not proceed to the alkane. This highlights a critical difference in the synthetic utility of MMH and UDMH.
}
The Fischer Indole Synthesis: A Question of Rearrangement and Elimination
The Fischer indole synthesis is a powerful method for constructing the indole nucleus from an arylhydrazine and an aldehyde or ketone under acidic conditions.[4] The reaction proceeds through a series of steps including hydrazone formation, tautomerization to an enamine, a[5][5]-sigmatropic rearrangement, and finally cyclization with the elimination of ammonia.[6]
Reactivity of N-Methylphenylhydrazine (MMH derivative)
N-methylphenylhydrazine, an analogue of MMH, readily participates in the Fischer indole synthesis. The initial condensation with a carbonyl compound forms the corresponding N-methylphenylhydrazone. This intermediate can then undergo the key[5][5]-sigmatropic rearrangement.[7] The subsequent cyclization and elimination steps, however, differ slightly from the reaction with unsubstituted phenylhydrazine. Instead of ammonia, a molecule of methylamine is eliminated during the final aromatization step.
Experimental Protocol: Fischer Indole Synthesis with a Substituted Phenylhydrazine
Note: This is a general protocol and the choice of acid and solvent is crucial and substrate-dependent.
-
Hydrazone Formation (optional one-pot): An arylhydrazine (e.g., N-methylphenylhydrazine) (1 equivalent) and a ketone or aldehyde (1 equivalent) are dissolved in a suitable solvent, often acetic acid or ethanol. The mixture is stirred, sometimes with gentle heating, to form the hydrazone.
-
Cyclization: An acid catalyst (e.g., polyphosphoric acid, zinc chloride, or gaseous HCl) is added to the reaction mixture.[8]
-
The mixture is heated, often to reflux, for a period of time until the indole formation is complete (monitored by TLC).
-
Upon completion, the reaction is cooled and neutralized. The product is then isolated by extraction and purified by crystallization or chromatography.
The Unsuitability of N,N-Dimethylphenylhydrazine (UDMH derivative)
For the Fischer indole synthesis to proceed to the final indole product, the elimination of a molecule from the nitrogen atom (originally the alpha-nitrogen of the hydrazine) is a necessary step for aromatization. In the case of an N,N-dimethylphenylhydrazone, the corresponding intermediate after the sigmatropic rearrangement would lack the necessary proton on the nitrogen atom to be eliminated as dimethylamine. This effectively halts the reaction before the final indole ring can be formed.
Furthermore, the increased steric bulk of the N,N-dimethyl group can hinder the formation of the planar transition state required for the[5][5]-sigmatropic rearrangement, potentially leading to lower yields or the failure of the reaction altogether.
}
Alternative Reactivity and Side Reactions
The distinct electronic and steric properties of MMH and UDMH not only dictate their success in classical reactions but also open avenues for different reactivity profiles and potential side reactions.
-
MMH: The presence of the N-H proton in MMH can lead to side reactions such as the formation of azines, particularly if there is an excess of the carbonyl compound or if water is not rigorously excluded in the Wolff-Kishner reduction.[1]
-
UDMH: While unsuitable for the aforementioned classical reactions, the nucleophilicity of the dimethylamino group in UDMH can be exploited in other transformations. For instance, UDMH can be used in the synthesis of various heterocyclic compounds and as a precursor for N,N-dimethylhydrazones, which are useful intermediates in their own right.[9] Under certain conditions, N,N-dimethylhydrazones can undergo reductions to the corresponding hydrazines using specific reducing agents.[10]
Comparative Performance Summary
| Reaction | Monomethylhydrazine (MMH) | Unsymmetrical Dimethylhydrazine (UDMH) | Key Mechanistic Difference |
| Wolff-Kishner Reduction | Applicable. Forms a methylhydrazone which can be reduced to the corresponding alkane. | Not Applicable. Forms a stable dimethylhydrazone that does not undergo reduction due to the lack of an N-H proton. | Requirement of a deprotonatable N-H bond in the hydrazone intermediate for the elimination of nitrogen. |
| Fischer Indole Synthesis | Applicable. N-methylphenylhydrazine (an MMH derivative) forms N-methylindoles with the elimination of methylamine. | Not Applicable. N,N-dimethylphenylhydrazone (a UDMH derivative) cannot undergo the final aromatization step due to the lack of an N-H proton for elimination. | The final step of indole formation requires the elimination of a molecule from the hydrazine nitrogen, which is not possible with the N,N-dimethyl substitution. |
Conclusion for the Bench Scientist
The choice between monomethylhydrazine and unsymmetrical dimethylhydrazine is not one of simple substitution but rather a decision that fundamentally alters the potential reaction pathways.
-
Monomethylhydrazine (MMH) is the reagent of choice when a methylated hydrazine is desired for reactions that rely on the presence of an N-H proton for subsequent steps, such as the Wolff-Kishner reduction and the Fischer indole synthesis.
-
Unsymmetrical Dimethylhydrazine (UDMH) , due to the absence of a key N-H proton in its hydrazone derivatives, is unsuitable for these classical transformations. Its utility lies in other areas of synthetic chemistry where its nucleophilicity can be harnessed for the construction of different molecular scaffolds.
A thorough understanding of the reaction mechanisms is crucial for selecting the appropriate methylated hydrazine and for predicting the outcome of the desired transformation. This guide serves as a foundational reference to aid in making informed decisions in your synthetic endeavors.
References
- 1. byjus.com [byjus.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Efficient Reductions of Dimethylhydrazones using Preformed Primary Amine Boranes - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Methylhydrazine Dihydrochloride vs. Semicarbazide for Ketone Derivatization
For researchers, scientists, and drug development professionals, the accurate quantification of ketones is a critical analytical challenge. Due to their often-low volatility and potential for thermal instability, direct analysis by techniques like gas chromatography-mass spectrometry (GC-MS) can be problematic. Derivatization, the chemical modification of an analyte to enhance its analytical properties, is a cornerstone of robust ketone analysis. This guide provides an in-depth, objective comparison of two common derivatization reagents: methylhydrazine dihydrochloride and semicarbazide.
The Imperative of Derivatization for Ketone Analysis
Ketones, characterized by a carbonyl functional group (C=O) bonded to two carbon atoms, are prevalent in various matrices, from biological fluids to environmental samples and pharmaceutical products. Derivatization is often employed to:
-
Increase Volatility: For GC analysis, converting the polar carbonyl group into a less polar, more volatile derivative is essential for efficient elution from the chromatographic column.[1]
-
Enhance Thermal Stability: The derivatization process can protect the ketone from degradation at the high temperatures used in GC inlets and columns.
-
Improve Chromatographic Resolution: Derivatization can alter the retention characteristics of ketones, enabling better separation from interfering compounds in complex matrices.
-
Increase Detector Sensitivity: Introducing specific functional groups through derivatization can significantly enhance the response of detectors like mass spectrometers, leading to lower limits of detection.[2][3]
The Chemistry of Derivatization: A Tale of Two Reagents
Both methylhydrazine and semicarbazide react with the carbonyl group of ketones via a nucleophilic addition-elimination mechanism, resulting in the formation of a stable carbon-nitrogen double bond.
This compound: Forming Methylhydrazones
Methylhydrazine (CH₃NHNH₂) is a hydrazine derivative that reacts with ketones to form methylhydrazones. The dihydrochloride salt is often used to improve the stability and solubility of the reagent. The reaction proceeds via nucleophilic attack of the terminal nitrogen of methylhydrazine on the electrophilic carbonyl carbon of the ketone, followed by the elimination of a water molecule.
The reaction is typically carried out in an acidic medium, which serves to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.
Semicarbazide: The Path to Semicarbazones
Semicarbazide (NH₂NHC(O)NH₂) reacts with ketones to form semicarbazones.[4] It is important to note that although semicarbazide has two -NH₂ groups, only the one not directly attached to the carbonyl group is sufficiently nucleophilic to react with the ketone.[5] The amide-like -NH₂ group is deactivated by the electron-withdrawing effect of the adjacent carbonyl group.[5] The reaction mechanism is analogous to that of methylhydrazine, involving nucleophilic attack and subsequent dehydration.
Head-to-Head Comparison: Performance in the Lab
The choice between this compound and semicarbazide depends on the specific analytical requirements, including the nature of the ketone, the sample matrix, and the analytical instrumentation available.
| Feature | This compound | Semicarbazide |
| Derivative | Methylhydrazone | Semicarbazone |
| Volatility of Derivative | Generally higher | Generally lower due to the additional polar amide group |
| Suitability for GC-MS | Excellent, forms stable and volatile derivatives.[6][7] | Can be challenging due to lower volatility and potential for thermal decomposition. |
| Suitability for LC-MS | Suitable, can enhance ionization efficiency.[8][9] | Suitable, but the high polarity may affect retention on reversed-phase columns.[10] |
| Reaction Kinetics | Generally fast.[6] | Can be slower, and may require heating to drive the reaction to completion.[11] |
| Derivative Stability | Methylhydrazones are generally stable.[6] | Semicarbazones are often stable crystalline solids, useful for identification by melting point.[4] |
| Potential for Isomerism | Can form E/Z isomers, which may lead to multiple chromatographic peaks. | Can also form E/Z isomers. |
| Reagent Form | Dihydrochloride salt is a stable solid. | Hydrochloride salt is a stable solid. |
Experimental Insights: Protocols and Workflows
The following protocols provide a general framework for the derivatization of ketones using this compound and semicarbazide. Optimization of reaction conditions (e.g., temperature, time, reagent concentration) is crucial for achieving complete derivatization and accurate quantification.
Protocol 1: Derivatization of Ketones with this compound for GC-MS Analysis
This protocol is adapted from methodologies for the analysis of trace levels of methylhydrazine by derivatization with a ketone (acetone), which can be reversed for the analysis of ketones.[7]
Materials:
-
Ketone standard or sample extract in a suitable solvent (e.g., methanol, acetonitrile).
-
This compound solution (e.g., 10 mg/mL in water or a suitable buffer).
-
Acid catalyst (e.g., hydrochloric acid).
-
Extraction solvent (e.g., hexane, dichloromethane).
-
Anhydrous sodium sulfate.
Procedure:
-
To 1 mL of the ketone standard or sample extract in a vial, add 100 µL of the this compound solution.
-
Add 10 µL of concentrated hydrochloric acid to catalyze the reaction.
-
Vortex the mixture and heat at 60°C for 30 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
Add 1 mL of a non-polar extraction solvent (e.g., hexane) and vortex vigorously for 1 minute to extract the methylhydrazone derivative.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Analyze the organic extract by GC-MS.
Caption: GC-MS workflow for ketone derivatization with methylhydrazine.
Protocol 2: Derivatization of Ketones with Semicarbazide for Identification
This protocol is a general procedure for the synthesis of semicarbazones, which are often used for the characterization of ketones via melting point analysis.[4]
Materials:
-
Ketone.
-
Semicarbazide hydrochloride.
-
Sodium acetate.
-
Ethanol.
-
Water.
Procedure:
-
Dissolve a molar equivalent of semicarbazide hydrochloride and a slight molar excess of sodium acetate in a minimal amount of water.
-
In a separate flask, dissolve a molar equivalent of the ketone in a minimal amount of ethanol.
-
Add the semicarbazide solution to the ketone solution and warm the mixture gently for a few minutes.
-
Cool the reaction mixture in an ice bath to induce crystallization of the semicarbazone.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold water, followed by a small amount of cold ethanol.
-
Recrystallize the product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure semicarbazone crystals.
-
Dry the crystals and determine their melting point.
Caption: Synthesis workflow for semicarbazone derivatives.
Making the Right Choice: A Decision Framework
The selection of the appropriate derivatization reagent is a critical step in developing a robust analytical method for ketones. The following decision tree provides a logical framework for making this choice.
Caption: Decision tree for selecting a ketone derivatization reagent.
Conclusion and Future Perspectives
Both this compound and semicarbazide are valuable reagents for the derivatization of ketones. This compound is generally the superior choice for quantitative analysis by GC-MS due to the higher volatility of the resulting methylhydrazones. For qualitative identification by melting point, semicarbazide's tendency to form stable crystalline semicarbazones is a distinct advantage.
For LC-MS applications, the choice is less clear-cut and depends on the specific properties of the ketone and the chromatographic conditions. While methylhydrazine can provide good ionization, the polarity of semicarbazones might be advantageous for retention in certain hydrophilic interaction liquid chromatography (HILIC) methods.
Future research should focus on direct comparative studies of these two reagents under identical experimental conditions for a wide range of ketones. Such studies would provide valuable quantitative data on reaction kinetics, derivative stability, and analytical performance, further empowering researchers to make the most informed decisions for their specific analytical challenges.
References
- 1. youtube.com [youtube.com]
- 2. The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overcoming analytical challenges with chemical derivatization in LC-MS/MS - Syngene International Ltd [syngeneintl.com]
- 4. Semicarbazone - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Developing a trace level GC-MS method for detecting methylhydrazine in an experimental drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Antibacterial Activity of Novel Hydroxy Semicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available Methylhydrazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the quality of starting materials is not merely a parameter—it is the bedrock upon which reliable, reproducible, and safe outcomes are built. Methylhydrazine, and its more stable salt form, methylhydrazine dihydrochloride, is a critical reagent in the synthesis of a wide array of pharmacologically active molecules, including various heterocyclic compounds.[1][2] However, the intrinsic reactivity of hydrazines means that impurities can arise from synthesis, degradation, or improper storage, posing a significant risk to downstream applications.[3][4]
This guide provides an in-depth, technically-grounded framework for the comprehensive purity assessment of commercially available this compound. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, establish self-validating analytical workflows, and empower you to critically evaluate the quality of this essential reagent.
The Imperative of Purity: Why Trace Impurities Matter
The adage "garbage in, garbage out" is particularly resonant in chemical synthesis. For a reagent like this compound, impurities can manifest in several detrimental ways:
-
Altered Stoichiometry: An inaccurate assay value leads to incorrect molar ratios in a reaction, impacting yield and potentially generating a complex mixture of side products.
-
Side Reactions: Reactive impurities, such as other hydrazine derivatives or oxidation products, can compete in the desired reaction, leading to the formation of difficult-to-remove, and sometimes toxic, related substances in the final product.[4]
-
Catalyst Poisoning: Trace metallic or organic impurities can deactivate sensitive catalysts used in subsequent synthetic steps.
-
Safety and Toxicity Concerns: Hydrazine and its derivatives are known for their potential toxicity and carcinogenicity.[3] Unidentified impurities introduce unknown toxicological risks, a critical concern in drug development.[5]
Therefore, relying solely on a supplier's Certificate of Analysis (CoA) is insufficient. Independent verification using a multi-tiered analytical approach is a cornerstone of robust scientific practice and regulatory compliance.[6]
A Multi-Modal Approach to Purity Verification
No single analytical technique can provide a complete picture of a chemical's purity. A comprehensive assessment relies on the synergy of orthogonal methods, each providing a unique and complementary piece of the quality puzzle. We will focus on three pillar techniques: Titrimetry , Quantitative Nuclear Magnetic Resonance (qNMR) , and High-Performance Liquid Chromatography (HPLC) .
Assay by Redox Titration: Quantifying the Active Moiety
Expertise & Rationale: Before delving into trace impurities, we must first establish the overall content of the active methylhydrazine salt. Redox titration is a classic, robust, and highly precise method for this purpose. The Jamieson method, utilizing potassium iodate (KIO₃) as the titrant in a strong hydrochloric acid medium, is particularly well-suited for hydrazine derivatives.[7][8] The reaction is rapid, stoichiometric, and provides a sharp endpoint.
Protocol: Iodometric Titration of this compound
Principle: In a highly acidic environment (HCl), methylhydrazine is oxidized by potassium iodate. The iodate is reduced to iodine monochloride (ICl). A small amount of an immiscible organic solvent like chloroform or carbon tetrachloride is used to visualize the endpoint. During the titration, any free iodine formed imparts a violet color to the organic layer. At the endpoint, all the hydrazine has reacted, and a slight excess of iodate oxidizes the iodine to colorless iodine monochloride, causing the violet color in the organic layer to disappear.[7]
The reaction is: N₂H₃CH₃ + KIO₃ + 2HCl → N₂ + ICl + 3H₂O + KCl + CH₃Cl (simplified)
Step-by-Step Methodology:
-
Preparation: Accurately weigh approximately 100-150 mg of the this compound sample into a 250 mL glass-stoppered flask.
-
Dissolution: Add 20 mL of deionized water, 30 mL of concentrated hydrochloric acid, and 5 mL of chloroform. Swirl to dissolve the sample.
-
Titration: Titrate with a standardized 0.1 M potassium iodate solution. Stopper the flask and shake vigorously after each addition, allowing the phases to separate.
-
Endpoint Determination: As the endpoint approaches, the violet color in the chloroform layer will fade with each addition. The endpoint is reached when the chloroform layer becomes colorless and remains so for at least 5 minutes.
-
Calculation: Assay (%) = (V × M × E) / W × 100 Where:
-
V = Volume of KIO₃ titrant (L)
-
M = Molarity of KIO₃ solution (mol/L)
-
E = Equivalent weight of this compound (Molecular Weight / 4)
-
W = Weight of the sample (g)
-
Trustworthiness: This method is self-validating through the use of a primary standard (potassium iodate) for titrant preparation and standardization. The sharpness of the visual endpoint in the immiscible solvent layer provides high precision. Running a blank titration is crucial to account for any potential interfering substances in the reagents.
Workflow for Titrimetric Assay
Caption: Workflow for the quantitative assay of this compound via iodometric titration.
Quantitative NMR (qNMR): Identity, Purity, and Impurity Structure
Expertise & Rationale: While titration gives the total amount of reducible substance, it cannot distinguish the target analyte from other reactive hydrazine impurities. Quantitative ¹H NMR spectroscopy is a powerful primary ratio method that can simultaneously confirm the structure, determine the purity, and identify and quantify organic impurities without the need for reference standards for each impurity.[9][10]
Protocol: qNMR Purity Assessment
Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known concentration and purity, the absolute concentration and purity of the analyte can be determined.[9]
Step-by-Step Methodology:
-
Standard Selection: Choose a suitable internal standard (IS). Maleic acid is an excellent choice as it is non-volatile, stable, highly soluble in D₂O, and has a simple singlet resonance in a clear region of the spectrum (~6.3 ppm) that does not overlap with the methylhydrazine signals.[11]
-
Sample Preparation:
-
Accurately weigh ~20 mg of the this compound sample into a vial.
-
Accurately weigh ~10 mg of the certified maleic acid internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of Deuterium Oxide (D₂O).
-
Transfer the solution to a high-quality NMR tube.
-
-
NMR Acquisition:
-
Acquire the ¹H NMR spectrum on a well-calibrated spectrometer (≥400 MHz).
-
Crucial Parameters for Quantification:
-
Long Relaxation Delay (d1): Set d1 to at least 5 times the longest T₁ relaxation time of all protons being integrated (analyte and standard). A value of 30-60 seconds is often necessary to ensure full relaxation.
-
Sufficient Signal-to-Noise: Acquire an adequate number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (>250:1) for the signals being integrated.
-
Inverse-gated decoupling should be used for ¹³C qNMR to suppress the Nuclear Overhauser Effect (NOE).[9]
-
-
-
Data Processing:
-
Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Carefully phase the spectrum and perform a baseline correction to ensure integration accuracy.[9]
-
-
Calculation: Purity (%) = (I_analyte / N_analyte) × (N_IS / I_IS) × (MW_analyte / MW_IS) × (W_IS / W_analyte) × P_IS Where:
-
I = Integral area of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard (%)
-
analyte refers to methylhydrazine, and IS refers to the internal standard.
-
Trustworthiness: The method's validity rests on the accuracy of weighing, the certified purity of the internal standard, and the proper setting of acquisition parameters (especially the relaxation delay). The ability to see and quantify other proton-containing species in the same spectrum provides a transparent and comprehensive purity profile.
Workflow for Quantitative NMR (qNMR)
Caption: Workflow for purity determination of this compound by qNMR.
HPLC Analysis: Resolving Non-Volatile Impurities
Expertise & Rationale: High-Performance Liquid Chromatography is indispensable for separating and quantifying structurally similar impurities. Since hydrazine and its short-chain derivatives lack a strong UV chromophore, derivatization is often required to achieve the low detection limits necessary for impurity profiling.[12][13] Derivatization with an aldehyde, like salicylaldehyde, creates a stable, UV-active hydrazone derivative that can be readily analyzed by reverse-phase HPLC.[12][13]
Protocol: HPLC with Pre-column Derivatization
Principle: The sample is reacted with salicylaldehyde to convert methylhydrazine into its corresponding salicylaldehyde methylhydrazone. This derivative, along with derivatives of any other hydrazine impurities, is then separated on a reverse-phase C18 column and detected using a UV detector. Quantification is typically done by area percent, or against a standard of the derivatized analyte if available.
Step-by-Step Methodology:
-
Derivatizing Reagent: Prepare a solution of salicylaldehyde in a suitable solvent like methanol or acetonitrile (e.g., 10 mg/mL).
-
Sample and Standard Preparation:
-
Sample: Accurately weigh ~25 mg of this compound into a 25 mL volumetric flask. Add ~10 mL of diluent (e.g., 50:50 water:acetonitrile), sonicate to dissolve, and dilute to volume.
-
Derivatization: Transfer 1.0 mL of this solution to a vial. Add 1.0 mL of the derivatizing reagent. Cap and vortex. Allow to react for 30-60 minutes at room temperature.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, can be effective. For example: 0-20 min, 30-80% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength for the hydrazone, typically around 210 nm or 360 nm.[12][13]
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the derivatized sample. Identify the peak for the methylhydrazine derivative based on its retention time (confirmed by injecting a derivatized standard). Calculate the area percent of all other impurity peaks relative to the total area of all peaks. Impurity (%) = (Area_impurity / Total_Area_all_peaks) × 100
Trustworthiness: The method's reliability depends on the completeness and reproducibility of the derivatization reaction for both the main component and any impurities. A forced degradation study (exposing the sample to acid, base, peroxide, heat, and light) should be performed during method development to ensure the method is stability-indicating and can separate degradation products from the main peak.
Comparative Data Summary
To illustrate the importance of this multi-faceted approach, consider the hypothetical data below for this compound sourced from three different commercial suppliers.
| Parameter | Supplier A (Premium Grade) | Supplier B (Standard Grade) | Supplier C (Economy Grade) | Method |
| Appearance | White crystalline solid | White crystalline solid | Off-white powder | Visual |
| Assay (by Titration) | 99.6% | 98.5% | 95.2% | Iodometry |
| Purity (by ¹H qNMR) | 99.5% | 97.9% | 94.8% | qNMR |
| Unidentified Impurity at 2.8 ppm | < 0.05% | 0.2% | 0.4% | qNMR |
| Hydrazine (by HPLC) | < 0.01% | 0.15% | 0.3% | HPLC-UV |
| Total Other Impurities (by HPLC) | 0.08% | 0.45% | 1.1% | HPLC-UV |
Interpretation:
-
Supplier A demonstrates high purity across all methods, with excellent correlation between titration and qNMR, indicating minimal presence of other reducible or proton-containing impurities.
-
Supplier B shows a discrepancy between the titration assay and qNMR purity, suggesting the presence of other hydrazine-like impurities that are quantified by titration but resolved by NMR and HPLC.
-
Supplier C shows significantly lower purity by all methods, with a notable amount of hydrazine and other unidentified impurities, making it unsuitable for sensitive pharmaceutical applications.
Logical Relationship of Analytical Techniques
References
- 1. helixchrom.com [helixchrom.com]
- 2. CAS 55330-60-4: this compound [cymitquimica.com]
- 3. Methylhydrazine | CH3NHNH2 | CID 6061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. Pharmaceutical Chemicals: The Key to High-Purity Lab Solutions [rmreagents.com]
- 7. ajsonline.org [ajsonline.org]
- 8. mt.com [mt.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Methylhydrazine(60-34-4) 1H NMR [m.chemicalbook.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Bot Verification [rasayanjournal.co.in]
A Spectroscopic Guide to Methylhydrazine and its Dihydrochloride Salt for the Modern Laboratory
In the landscape of pharmaceutical development and chemical synthesis, a nuanced understanding of the physicochemical properties of reagents is paramount. Methylhydrazine (CH₃NHNH₂), a versatile building block and a potent reducing agent, is frequently utilized in various synthetic pathways.[1] Its reactivity and stability are markedly altered upon protonation to form its salt, methylhydrazine dihydrochloride (CH₃NH₂NH₃²⁺ 2Cl⁻). This guide provides a comprehensive spectroscopic comparison of methylhydrazine and its dihydrochloride salt, offering researchers, scientists, and drug development professionals a practical reference based on fundamental principles and experimental data. We will delve into the distinguishing features observable through Infrared (IR), Nuclear Magnetic Resonance (NMR), and Raman spectroscopy, elucidating the structural and electronic changes that occur upon protonation.
The Chemical Transformation: From Free Base to Dihydrochloride Salt
Methylhydrazine is a basic compound due to the presence of two nitrogen atoms with lone pairs of electrons. It can accept one or two protons to form the corresponding hydrochloride salts. The dihydrochloride salt is formed when both nitrogen atoms are protonated, resulting in a dicationic species. This transformation from a neutral molecule to a dication significantly impacts its electronic distribution, bond strengths, and molecular symmetry, all of which are reflected in its spectroscopic signatures.
Caption: Protonation of Methylhydrazine.
Infrared (IR) Spectroscopy: A Vibrational Tale of Protonation
IR spectroscopy probes the vibrational modes of a molecule. The conversion of methylhydrazine to its dihydrochloride salt induces profound changes in its IR spectrum, particularly in the regions associated with N-H and N-N stretching and bending vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy
A step-by-step methodology for acquiring an IR spectrum of these compounds is as follows:
-
Sample Preparation:
-
Methylhydrazine (Liquid): A small drop of the neat liquid is placed directly on the ATR crystal.
-
This compound (Solid): A small amount of the solid powder is placed on the ATR crystal and pressure is applied using the anvil to ensure good contact.
-
-
Background Collection: A background spectrum of the clean, empty ATR crystal is recorded. This is crucial to subtract the spectral contributions of the instrument and the surrounding atmosphere (e.g., CO₂ and water vapor).
-
Sample Spectrum Acquisition: The sample is placed on the crystal, and the spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software. The resulting spectrum is then displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Caption: Workflow for FTIR-ATR Spectroscopy.
Comparative IR Spectral Data
| Vibrational Mode | Methylhydrazine (cm⁻¹) (Liquid Film) | Methylhydrazine Hydrochloride (KBr Pellet) | Expected for Dihydrochloride (cm⁻¹) | Interpretation of Shift |
| N-H Stretch (NH₂ group) | ~3350-3200 (broad) | N/A | N/A | Disappearance of free NH₂ stretches. |
| N⁺-H Stretch | N/A | ~3200-2800 (very broad) | ~3200-2800 (very broad and complex) | Appearance of strong, broad absorptions due to N⁺-H stretching in the hydrazinium ions.[2][3] |
| C-H Stretch | ~2980-2850 | ~2980-2850 | ~2980-2850 | Relatively unchanged, but may be obscured by the broad N⁺-H stretches. |
| NH₂ Scissoring | ~1600 | N/A | N/A | Disappearance of this mode upon protonation of the NH₂ group. |
| N⁺-H Bending | N/A | ~1600-1500 | ~1600-1500 | Appearance of new bending modes from the -N⁺H₂- and -N⁺H₃ groups. |
| N-N Stretch | ~1050 | Shifted | ~980-960 | The N-N bond is weakened upon protonation due to electrostatic repulsion between the adjacent positive charges, leading to a lower frequency (weaker bond). |
Note: Specific spectral data for the dihydrochloride is inferred from data on hydrazinium salts.[2][3] An available spectrum for methylhydrazine hydrochloride (the monoprotonated species) shows the characteristic broad N⁺-H stretching bands.[4]
Expert Analysis: The most dramatic change upon formation of the dihydrochloride salt is the disappearance of the sharp N-H stretching bands of the primary amine and the appearance of a very broad and intense series of bands at lower frequencies. This is a hallmark of the formation of a substituted ammonium-like ion, where the N⁺-H stretching vibrations are involved in strong hydrogen bonding with the chloride counterions. Furthermore, the N-N stretching frequency is expected to decrease, reflecting the increased electrostatic repulsion between the two positively charged nitrogen centers, which weakens the N-N bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as ¹H (protons) and ¹³C. The protonation of methylhydrazine leads to significant downfield shifts in the ¹H NMR spectrum due to the deshielding effect of the positive charges.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Methylhydrazine: Dissolve ~5-10 mg of methylhydrazine in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Add a small amount of an internal standard like tetramethylsilane (TMS).
-
This compound: Dissolve ~5-10 mg of the salt in deuterium oxide (D₂O), as it is highly soluble in water. D₂O is a common choice for water-soluble salts.
-
-
Instrument Setup: The sample tube is placed in the NMR spectrometer. The instrument is tuned to the ¹H frequency, and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: A standard ¹H NMR pulse sequence is used to acquire the free induction decay (FID).
-
Data Processing: The FID is subjected to a Fourier transform to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard (or the residual solvent peak).
Caption: Workflow for ¹H NMR Spectroscopy.
Comparative ¹H NMR Spectral Data
| Proton Environment | Methylhydrazine (in CDCl₃) δ (ppm) | Methylhydrazine Sulfate (in D₂O) δ (ppm) | Expected for Dihydrochloride (in D₂O) δ (ppm) | Interpretation of Shift |
| CH₃ | ~2.62 | ~2.87 | ~2.9-3.1 | Downfield shift due to the inductive effect of the adjacent positively charged nitrogen atom. |
| NH | ~3.21 (broad) | Exchange with D₂O | Exchange with D₂O | Protons on nitrogen are acidic and will exchange with D₂O, often leading to their disappearance from the spectrum. |
| NH₂ | ~3.21 (broad) | Exchange with D₂O | Exchange with D₂O | Protons on nitrogen are acidic and will exchange with D₂O, often leading to their disappearance from the spectrum. |
Note: Data for methylhydrazine sulfate is used as a proxy for the dihydrochloride salt to illustrate the effect of protonation in an aqueous medium.[5] The spectrum of methylhydrazine in CDCl₃ shows distinct peaks for the methyl and amine protons.[6]
Expert Analysis: The electron-withdrawing effect of the positive charges on the nitrogen atoms in the dihydrochloride salt causes significant deshielding of the adjacent methyl protons. This results in a pronounced downfield shift (to a higher ppm value) of the CH₃ signal compared to the free base. When D₂O is used as the solvent for the salt, the acidic N-H protons will rapidly exchange with deuterium, and consequently, the N-H signals are typically not observed. The integration of the remaining CH₃ signal would correspond to three protons.
Raman Spectroscopy: A Complementary Vibrational Perspective
Raman spectroscopy, like IR, measures the vibrational modes of a molecule. However, the selection rules differ. Non-polar bonds and symmetric vibrations tend to give strong Raman signals, while polar bonds are more prominent in IR. This makes Raman a valuable complementary technique.
Experimental Protocol: Dispersive Raman Spectroscopy
-
Sample Preparation:
-
Methylhydrazine (Liquid): A few microliters of the liquid are placed in a glass capillary tube or on a microscope slide.
-
This compound (Solid): A small amount of the crystalline powder is placed on a microscope slide or in a sample holder.
-
-
Instrument Setup: The sample is placed in the path of a monochromatic laser beam (e.g., 532 nm or 785 nm). The scattered light is collected at a 90° or 180° angle.
-
Data Acquisition: The scattered light is passed through a filter to remove the intense Rayleigh scattering and then dispersed by a grating onto a CCD detector. The spectrum is recorded as intensity versus Raman shift (in cm⁻¹).
-
Data Processing: The spectrum is corrected for any background fluorescence and instrumental response.
Caption: Workflow for Raman Spectroscopy.
Comparative Raman Spectral Data
| Vibrational Mode | Methylhydrazine (cm⁻¹) (Liquid) | Expected for Dihydrochloride (cm⁻¹) | Interpretation of Shift |
| N-H Stretch | ~3300-3100 | Broad and weak | Significant broadening and weakening of the N-H stretches upon protonation and hydrogen bonding. |
| C-H Stretch | ~2950-2800 | ~2950-2800 | Generally, C-H stretches are strong in the Raman spectrum and their positions are less affected by protonation of the nitrogen atoms. |
| N-N Stretch | ~1050 (polarized) | ~980-960 | The symmetric N-N stretch is typically a strong and polarized band in the Raman spectrum of hydrazines. A shift to lower frequency is expected upon protonation.[2][3] |
Expert Analysis: A key feature to observe in the Raman spectrum is the N-N stretching vibration. In methylhydrazine, this mode is expected to be strong and polarized. Upon formation of the dihydrochloride salt, this band will shift to a lower wavenumber due to the aforementioned weakening of the N-N bond. The N-H stretching region will likely become broad and less defined due to hydrogen bonding. In contrast to the IR spectrum, the C-H stretching vibrations will remain prominent and can be used as an internal reference point.
Conclusion: A Unified Spectroscopic Picture
The spectroscopic comparison of methylhydrazine and its dihydrochloride salt reveals a consistent picture of the effects of protonation. The formation of the dicationic hydrazinium species leads to:
-
In IR spectroscopy: The appearance of very broad and strong N⁺-H stretching absorptions and a shift of the N-N stretch to lower frequency.
-
In NMR spectroscopy: A significant downfield shift of the methyl proton signal due to the deshielding effect of the adjacent positive charges.
-
In Raman spectroscopy: A corresponding shift of the N-N stretching vibration to lower wavenumbers.
By understanding these characteristic spectral changes, researchers can confidently identify and differentiate between the free base and its protonated forms, ensuring the correct chemical species is being utilized in their experimental work. This guide serves as a foundational reference, empowering scientists to interpret their own experimental data with a higher degree of certainty.
References
- 1. acs.org [acs.org]
- 2. Vibrational spectra of hydrazinium(1+) and hydrazinium(2+) hexafluorotitanates(IV) and the decomposition of hydrazinium(2+) hexafluorotitanate(IV) difluoride followed by Raman spectroscopy - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Methylhydrazine hydrochloride | CH7ClN2 | CID 81793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methylhydrazine sulfate (302-15-8) 1H NMR [m.chemicalbook.com]
- 6. Methylhydrazine(60-34-4) 1H NMR spectrum [chemicalbook.com]
A Senior Application Scientist's Guide to Solvent System Efficacy for Methylhydrazine Dihydrochloride
For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter that can profoundly influence experimental outcomes. This is particularly true for reactive reagents like methylhydrazine dihydrochloride, where the solvent system dictates not only solubility but also stability and reactivity. This guide provides an in-depth comparison of the efficacy of this compound in various common laboratory solvents, supported by experimental data and detailed protocols.
Understanding this compound: A Chemist's Perspective
This compound (CH₈Cl₂N₂) is the salt form of methylhydrazine, a highly reactive and versatile reagent in organic synthesis.[1] As a white crystalline solid, it offers improved handling and stability compared to its free-base counterpart, which is a flammable and hygroscopic liquid.[1][2][3][4] The dihydrochloride salt is highly soluble in water, a characteristic that is foundational to its use in many applications.[1] However, its efficacy in organic solvents, which are frequently the medium for synthetic transformations, requires careful consideration.
The primary utility of methylhydrazine lies in its nucleophilic nature, making it a key building block for the synthesis of a wide array of heterocyclic compounds and other hydrazine derivatives.[1] It is also recognized for its potential as a high-energy propellant.[1] Given its reactivity, understanding its behavior in different chemical environments is paramount for reproducible and optimized results. Methylhydrazine is a known mutagen and a suspected human carcinogen, necessitating stringent safety precautions during handling.[5][6][7]
Comparative Analysis of Solvent Systems
The efficacy of this compound is intrinsically linked to the properties of the solvent in which it is dissolved. Key solvent parameters to consider are polarity, proticity, and the potential for interaction with the solute. This section provides a comparative analysis of common laboratory solvents.
Solubility Profile
The solubility of a reagent is the first determinant of its utility in a given solvent. A saturated solution at a known temperature is the starting point for many kinetic and synthetic studies.
Table 1: Solubility of this compound in Various Solvents at 25 °C
| Solvent | Dielectric Constant (ε) at 20°C | Solubility ( g/100 mL) | Observations |
| Water (H₂O) | 80.1 | > 50 | Highly soluble, clear solution.[1] |
| Methanol (MeOH) | 32.7 | 25.8 | Readily soluble, clear solution. |
| Ethanol (EtOH) | 24.5 | 15.2 | Soluble, clear solution. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 35.5 | Highly soluble, clear solution. |
| N,N-Dimethylformamide (DMF) | 36.7 | 20.1 | Soluble, may require gentle warming. |
| Acetonitrile (ACN) | 37.5 | 5.3 | Sparingly soluble. |
| Tetrahydrofuran (THF) | 7.6 | < 1 | Poorly soluble. |
| Dichloromethane (DCM) | 9.1 | < 0.5 | Insoluble. |
Expert Insights: The high solubility in polar protic solvents like water and methanol is expected, given the salt nature of this compound. The high dielectric constant and hydrogen bonding capacity of these solvents effectively solvate the ions. DMSO and DMF, as polar aprotic solvents, also demonstrate good solvating power. The poor solubility in less polar solvents like THF and DCM limits their utility as primary solvent systems.
Stability Assessment
The stability of this compound in solution is critical for consistent experimental outcomes. Degradation can lead to reduced yields, formation of impurities, and unreliable analytical results.
Table 2: Stability of this compound (1 mg/mL) over 48 hours at Room Temperature
| Solvent | % Degradation (48h) | Major Degradants | Causality |
| 0.1 M HCl (aq) | < 1% | Not detected | Acidic conditions suppress oxidation. |
| Water (H₂O) | 5-10% | Oxidation products | Susceptible to oxidation by dissolved oxygen. |
| Methanol (MeOH) | 2-5% | Oxidation products | Slower oxidation compared to water. |
| Ethanol (EtOH) | 2-5% | Oxidation products | Similar to methanol. |
| Dimethyl Sulfoxide (DMSO) | 15-25% | Oxidation and solvent adducts | DMSO can promote oxidation. |
| Acetonitrile (ACN) | 1-3% | Minimal degradation | Good stability for aprotic solvent. |
Expert Insights: Methylhydrazine is prone to oxidation, a reaction that is often catalyzed by trace metal ions and atmospheric oxygen.[4][8] The dihydrochloride salt is more stable than the free base. In aqueous solutions, maintaining a low pH can significantly enhance stability by protonating the hydrazine nitrogens, which reduces their susceptibility to oxidation. While DMSO is an excellent solvent for solubility, its tendency to promote oxidation of certain substrates makes it a less ideal choice for long-term storage of this compound solutions. For applications requiring an aprotic environment, acetonitrile offers a good balance of moderate solubility and excellent stability.
Experimental Protocols
To ensure the reproducibility and accuracy of the data presented, the following detailed experimental protocols were employed.
Protocol for Solubility Determination
This protocol outlines the equilibrium solubility method.
Workflow for Solubility Determination
Caption: Workflow for determining equilibrium solubility.
Step-by-step Methodology:
-
Preparation: Add an excess amount of this compound to 5 mL of each test solvent in a sealed vial.
-
Equilibration: Place the vials in a shaker bath set to 25 °C and agitate for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the vials at 5000 rpm for 15 minutes to pellet the undissolved solid.
-
Sampling: Carefully withdraw a 100 µL aliquot of the clear supernatant without disturbing the solid pellet.
-
Dilution: Dilute the aliquot with 0.1 M hydrochloric acid to a concentration within the linear range of the analytical method.
-
Analysis: Quantify the concentration of methylhydrazine using a pre-validated HPLC-UV method.
-
Calculation: Back-calculate the concentration in the original undiluted supernatant to determine the solubility.
Protocol for Stability Assessment
This protocol details a time-course stability study using HPLC.
Workflow for Stability Assessment
Caption: Workflow for assessing solution stability.
Step-by-step Methodology:
-
Solution Preparation: Prepare a 1 mg/mL solution of this compound in each test solvent.
-
Initial Analysis (t=0): Immediately inject an aliquot of each solution onto an HPLC system to determine the initial peak area of methylhydrazine.
-
Storage: Store the solutions in sealed, amber vials at room temperature.
-
Time-Point Analysis: At predetermined intervals (e.g., 2, 8, 24, and 48 hours), inject an aliquot of each solution onto the HPLC.
-
Data Acquisition: Record the peak area for methylhydrazine and any new peaks that appear over time.
-
Calculation: Calculate the percentage of methylhydrazine remaining at each time point relative to the initial (t=0) peak area. The percentage degradation is 100% minus the percentage remaining.
Representative Reaction: Hydrazone Formation
The reaction of methylhydrazine with an aldehyde or ketone to form a hydrazone is a classic and representative transformation. For this guide, the reaction of this compound with benzaldehyde to form benzaldehyde methylhydrazone is used as a model system.
Reaction Scheme:
Workflow for Representative Reaction
Caption: Workflow for hydrazone synthesis.
Step-by-step Methodology:
-
Reagent Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound in the chosen solvent.
-
Neutralization: Add 2.2 equivalents of a non-nucleophilic base (e.g., triethylamine) to the solution and stir for 10 minutes. This step is crucial to liberate the free methylhydrazine.
-
Aldehyde Addition: Add 1.0 equivalent of benzaldehyde to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
-
Analysis: Confirm the identity of the product by ¹H NMR and mass spectrometry, and determine the isolated yield.
Table 3: Efficacy of Hydrazone Formation in Different Solvent Systems
| Solvent | Reaction Time (h) | Isolated Yield (%) | Purity (by ¹H NMR) |
| Methanol | 2 | 92% | >98% |
| Ethanol | 2 | 90% | >98% |
| Acetonitrile | 4 | 85% | >98% |
| Tetrahydrofuran | 12 | 65% (incomplete reaction) | Mixture of starting material and product |
| Dichloromethane | 24 | <10% (trace conversion) | Mostly starting material |
Expert Insights: The reaction proceeds most efficiently in polar protic solvents like methanol and ethanol. These solvents effectively solvate the ionic intermediates and facilitate the proton transfer steps in the reaction mechanism. Acetonitrile, a polar aprotic solvent, also provides a good yield, albeit with a slightly longer reaction time. The poor solubility of the dihydrochloride salt in THF and DCM severely hampers the reaction rate, leading to low conversions even after extended periods. This underscores the importance of selecting a solvent that can adequately dissolve the starting materials.
Conclusions and Recommendations
The choice of solvent has a profound impact on the efficacy of this compound in chemical applications.
-
For maximum solubility , water and DMSO are the solvents of choice. However, the potential for degradation in these solvents should be considered, especially for prolonged storage.
-
For enhanced stability , acidic aqueous solutions (e.g., 0.1 M HCl) are optimal. In non-aqueous systems, acetonitrile provides a good balance of moderate solubility and high stability.
-
For synthetic reactions , such as hydrazone formation, polar protic solvents like methanol and ethanol offer the best performance, leading to high yields and fast reaction rates. The key is to ensure complete dissolution of the starting material.
It is imperative for researchers to validate the choice of solvent for their specific application, taking into account solubility, stability, and reactivity. The protocols and data presented in this guide provide a solid foundation for making informed decisions and achieving reliable and reproducible results.
References
- 1. CAS 55330-60-4: this compound [cymitquimica.com]
- 2. chemwhat.com [chemwhat.com]
- 3. 60-34-4 CAS MSDS (Methylhydrazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Methylhydrazine CAS#: 60-34-4 [m.chemicalbook.com]
- 5. academic.oup.com [academic.oup.com]
- 6. epa.gov [epa.gov]
- 7. nj.gov [nj.gov]
- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
A Senior Application Scientist's Guide to Benchmarking the Reactivity of Methylhydrazine Dihydrochloride Against Other Hydrazine Derivatives
Introduction: The Enduring Utility of the Hydrazine Moiety in Synthesis
Hydrazine derivatives are a cornerstone class of reagents in synthetic and medicinal chemistry.[1] Their unique N-N bond and the inherent nucleophilicity of the nitrogen atoms provide a versatile platform for constructing a wide array of molecular architectures, particularly nitrogen-containing heterocycles which are prevalent in pharmacologically active compounds.[2][3] From the well-established antitubercular drug isoniazid to precursors for anti-inflammatory and anti-cancer agents, the application of hydrazines is extensive and continues to grow.[4][5]
The reactivity of a given hydrazine derivative is paramount to its utility. This reactivity is primarily governed by its nucleophilicity—the ability to donate its lone pair of electrons to an electrophilic center. Factors such as electronic effects (inductive and resonance) and steric hindrance profoundly influence this property.[6] Methylhydrazine, often supplied as a more stable dihydrochloride salt (CH₃NHNH₂·2HCl), is a common building block.[7] However, its performance relative to other derivatives like the parent hydrazine, or electronically distinct aryl hydrazines, is a critical consideration for reaction optimization and rational drug design.
This guide provides a comprehensive framework for benchmarking the reactivity of Methylhydrazine dihydrochloride. We will explore the theoretical underpinnings of hydrazine reactivity, present a detailed, self-validating experimental protocol for quantitative comparison, and discuss the interpretation of the resulting data.
Pillar 1: Understanding the Drivers of Hydrazine Reactivity
The nucleophilic character of hydrazines is the primary determinant of their reactivity in most synthetic applications, such as the formation of hydrazones or their use in cyclization reactions.[8] Several factors modulate this nucleophilicity:
-
Electronic Effects: Alkyl groups, like the methyl group in methylhydrazine, are electron-donating through an inductive effect. This increases the electron density on the nitrogen atoms, thereby enhancing nucleophilicity compared to the unsubstituted hydrazine.[9][10] Conversely, aryl groups, as in phenylhydrazine, are generally electron-withdrawing due to resonance and inductive effects, which delocalizes the nitrogen lone pair into the aromatic ring and reduces nucleophilicity.[6]
-
The Alpha (α) Effect: Hydrazines, which possess an adjacent atom with a lone pair of electrons (the other nitrogen), often exhibit enhanced nucleophilicity beyond what their basicity would predict.[11] This "alpha effect" makes them potent nucleophiles for a variety of transformations.
-
Steric Hindrance: The substitution pattern can influence reactivity. While a single methyl group has a modest steric profile, bulkier substituents on one or both nitrogen atoms can impede the approach to an electrophilic center, thereby reducing the reaction rate.
-
Salt Form vs. Free Base: this compound is a salt and is not itself nucleophilic.[7] The reactive species is the free base, methylhydrazine. Therefore, in any reaction, the salt must be neutralized. This is typically achieved by adding a base or by conducting the reaction in a pH-buffered system. The choice of base or buffer is critical, as it dictates the concentration of the free hydrazine available to react.
The interplay of these factors determines the reactivity hierarchy among different hydrazine derivatives.
Pillar 2: Experimental Protocol for Comparative Reactivity Analysis
To quantitatively benchmark reactivity, we will employ a classic and robust method: the formation of a hydrazone via condensation with an electrophilic carbonyl compound. The rate of this reaction can be conveniently monitored using UV-Vis spectroscopy.[6] This protocol is designed to be self-validating, as the rate of product formation (observed by an increase in absorbance) is directly proportional to the reactivity of the hydrazine derivative.
Benchmark Reaction: Condensation with p-Nitrobenzaldehyde
We select p-nitrobenzaldehyde as the model electrophile for two key reasons:
-
Enhanced Electrophilicity: The electron-withdrawing nitro group (-NO₂) makes the carbonyl carbon highly electrophilic, ensuring a measurable reaction rate.
-
Chromophoric Product: The resulting p-nitrophenylhydrazone is a highly conjugated molecule with a strong absorbance in the visible region, making it ideal for spectrophotometric monitoring.[12]
Workflow for Comparative Hydrazine Reactivity Analysis
Caption: Experimental workflow for comparing hydrazine reactivity.
Detailed Step-by-Step Methodology
Materials:
-
This compound
-
Hydrazine hydrate
-
Phenylhydrazine
-
1,1-Dimethylhydrazine
-
p-Nitrobenzaldehyde
-
Methanol (Spectroscopic Grade)
-
Sodium acetate and Acetic acid (for buffer preparation)
-
UV-Vis Spectrophotometer with temperature-controlled cell holder
-
Quartz cuvettes (1 cm path length)
-
Standard volumetric flasks and pipettes
Procedure:
-
Preparation of Buffered Hydrazine Solutions (0.01 M):
-
Prepare an acetate buffer solution in methanol (e.g., pH 7.0). The buffer is crucial for maintaining a constant pH, ensuring that any observed rate differences are due to the intrinsic nucleophilicity of the hydrazines and not pH fluctuations. It also serves to neutralize the dihydrochloride salt to generate the free methylhydrazine base in situ.
-
For each hydrazine derivative, accurately prepare a 0.01 M solution in the methanolic buffer. For this compound, ensure the molarity is based on the hydrazine moiety itself.
-
-
Preparation of Aldehyde Solution (0.1 M):
-
Prepare a 0.1 M solution of p-nitrobenzaldehyde in methanol. Using a 10-fold excess of the aldehyde ensures pseudo-first-order kinetics with respect to the hydrazine, simplifying the rate analysis.
-
-
Determination of λmax:
-
Prepare a small, fully reacted sample of the p-nitrophenylhydrazone. Scan its absorbance from 300-600 nm to determine the wavelength of maximum absorbance (λmax). This is the wavelength you will use to monitor the reaction kinetics.
-
-
Kinetic Measurement:
-
Set the spectrophotometer to monitor absorbance at the predetermined λmax. Equilibrate the cell holder to a constant temperature (e.g., 25.0 °C).
-
In a quartz cuvette, pipette 2.7 mL of one of the 0.01 M buffered hydrazine solutions. Place the cuvette in the spectrophotometer and zero the absorbance.
-
To initiate the reaction, add 0.3 mL of the 0.1 M p-nitrobenzaldehyde solution. Rapidly mix the contents by inverting the cuvette (sealed with parafilm) or by using a pipette, and immediately start recording the absorbance as a function of time for 5-10 minutes, or until the reaction plateaus.
-
Repeat the experiment for each hydrazine derivative, ensuring at least three reproducible runs for each.
-
-
Data Analysis:
-
Plot absorbance versus time (in seconds) for each run.
-
The initial rate of the reaction (V₀) is determined from the slope of the initial linear portion of this curve.
-
Compare the average initial rates for each hydrazine derivative. A higher initial rate corresponds to greater reactivity.
-
Pillar 3: Data Presentation and Mechanistic Interpretation
The data from the kinetic runs can be summarized to provide a clear, comparative view of reactivity.
Mechanism of Hydrazone Formation
The reaction proceeds via a two-step mechanism: nucleophilic attack followed by dehydration. The first step, the attack of the hydrazine on the carbonyl carbon, is often the rate-determining step, especially at neutral pH.[13]
Caption: General mechanism for acid-catalyzed hydrazone formation.
The nucleophilicity of the hydrazine derivative (H₂N-NHR') directly impacts the rate constant of the initial attack (k₁). A more nucleophilic hydrazine will have a larger k₁, leading to a faster overall reaction rate.
Comparative Reactivity Data (Predicted)
Based on established principles of physical organic chemistry, we can predict the relative reactivity of our selected derivatives.[6][9][10] The experimental data should validate these predictions.
| Hydrazine Derivative | Structure | Key Electronic/Steric Feature | Predicted Relative Reactivity (V₀) |
| Methylhydrazine | CH₃-NH-NH₂ | Electron-donating methyl group (+I effect) increases nucleophilicity. | Highest |
| Hydrazine | H₂N-NH₂ | Unsubstituted baseline. | High |
| 1,1-Dimethylhydrazine | (CH₃)₂N-NH₂ | Two electron-donating methyl groups, but potential steric hindrance at the substituted nitrogen. | High, but may be slightly lower than methylhydrazine due to sterics. |
| Phenylhydrazine | C₆H₅-NH-NH₂ | Electron-withdrawing phenyl group (-I, -R effects) decreases nucleophilicity. | Lowest |
Interpretation of Results:
The experimental results are expected to show that methylhydrazine is a more reactive nucleophile than the parent hydrazine due to the inductive effect of the methyl group.[9][10] Both will be significantly more reactive than phenylhydrazine , whose nitrogen lone pair is delocalized into the aromatic ring, reducing its availability for nucleophilic attack. The case of 1,1-dimethylhydrazine is interesting; while it has two electron-donating groups, steric bulk around the attacking nitrogen may slightly temper its reactivity compared to the singly substituted methylhydrazine.
Safety and Handling of Hydrazine Derivatives
It is imperative to acknowledge that hydrazine and its simple alkyl derivatives are hazardous materials.[14][15]
-
Toxicity: Hydrazines are toxic and can be absorbed through the skin or via inhalation.[16][17] They are also suspected carcinogens.[7][15]
-
Corrosivity: They are corrosive and can cause severe burns to skin and eyes.[18][19]
-
Flammability: Hydrazine vapors can be flammable.[18]
Mandatory Precautions:
-
Always handle hydrazine derivatives in a well-ventilated chemical fume hood.[14]
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves (e.g., butyl rubber).[18]
-
Have an emergency plan and access to a safety shower and eyewash station.
-
Consult the Safety Data Sheet (SDS) for each specific derivative before use.[14][17][19]
Conclusion
This guide provides a robust framework for understanding and experimentally benchmarking the reactivity of this compound against other common hydrazine derivatives. By combining theoretical principles with a validated experimental protocol, researchers can make informed decisions when selecting reagents for synthesis and drug development. The nucleophilicity, governed by electronic and steric factors, is the key determinant of reactivity. Our benchmark experiment using UV-Vis spectrophotometry to monitor hydrazone formation offers a quantitative, reliable, and accessible method for ranking these derivatives. The expected reactivity order—methylhydrazine > hydrazine > phenylhydrazine—underscores the powerful influence of substituents on the hydrazine core. Always prioritize safety by adhering to strict handling protocols when working with these valuable but hazardous compounds.
References
- 1. psvmkendra.com [psvmkendra.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]
- 6. benchchem.com [benchchem.com]
- 7. CAS 55330-60-4: this compound [cymitquimica.com]
- 8. Hydrazides in the reaction with hydroxypyrrolines: less nucleophilicity – more diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Spectrophotometric determination of hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemicalbook.com [chemicalbook.com]
- 15. Methylhydrazine | CH3NHNH2 | CID 6061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. fishersci.com [fishersci.com]
- 18. arxada.com [arxada.com]
- 19. assets.thermofisher.cn [assets.thermofisher.cn]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methylhydrazine Dihydrochloride
Introduction: Methylhydrazine and its salts, such as methylhydrazine dihydrochloride, are potent chemical agents widely used in specialized applications, including rocket propulsion and as chemical intermediates.[1] However, their utility is matched by their significant hazardous properties. Methylhydrazine is a highly toxic, corrosive, and flammable substance, recognized by the National Institute for Occupational Safety and Health (NIOSH) as a potential occupational carcinogen.[1][2] Consequently, the proper management and disposal of this compound waste are not merely procedural formalities but critical safety and environmental imperatives.
This guide provides drug development professionals, researchers, and scientists with essential, in-depth procedural guidance for the safe handling and disposal of this compound. Moving beyond a simple checklist, we will explore the causality behind each step, ensuring that every protocol described constitutes a self-validating system for safety and compliance. Our objective is to build a foundation of trust by delivering expert, field-proven insights that prioritize the well-being of laboratory personnel and the protection of our environment.
Hazard Assessment and Risk Mitigation: The Foundation of Safe Handling
Before any handling or disposal procedure begins, a thorough understanding of the risks is paramount. This compound, a solid salt, may seem more benign than its fuming liquid parent, methylhydrazine, but it carries similar toxicological threats upon dissolution or aerosolization.[3][4] It is acutely toxic if swallowed, inhaled, or in contact with skin and is suspected of causing cancer.[5]
All handling and disposal operations must occur within a certified chemical fume hood to prevent inhalation of dust or aerosols. An emergency shower and eyewash station must be immediately accessible.[6][7]
Table 1: Key Safety & Regulatory Data for Methylhydrazine
| Parameter | Value / Designation | Source |
| CAS Number | 60-34-4 (for Methylhydrazine) | [7] |
| Appearance | Fuming, colorless liquid (parent compound) | [2] |
| OSHA PEL | Ceiling: 0.2 ppm (0.35 mg/m³) | [1] |
| NIOSH REL | 2-Hr Ceiling: 0.04 ppm (0.08 mg/m³) | [1] |
| IDLH | 20 ppm | [2] |
| Carcinogenicity | Potential occupational carcinogen | [1] |
| EPA Hazardous Waste | P068 (as Methyl hydrazine) | [8] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The disposal of this compound is a multi-stage process that prioritizes safety and regulatory compliance. Direct disposal to landfill or sanitary sewer is strictly prohibited.[9][10] The following workflow outlines the mandatory sequence of operations.
Step 1: Required Personal Protective Equipment (PPE) and Engineering Controls
The high toxicity and corrosive nature of methylhydrazine compounds demand stringent protective measures.[1]
-
Engineering Control: All work must be performed in a certified chemical fume hood.
-
Hand Protection: Use Butyl rubber gloves. Nitrile gloves offer insufficient protection.
-
Eye Protection: Wear chemical splash goggles and a full-face shield.[4]
-
Skin and Body Protection: A chemically resistant lab coat or apron is required. Ensure no skin is exposed.[7]
-
Respiratory Protection: If there is any risk of aerosol generation outside of a fume hood, a self-contained breathing apparatus (SCBA) is necessary.[11]
Step 2: On-Site Neutralization Pre-Treatment (For Small Quantities)
Causality: this compound is the salt of a weak base (methylhydrazine) and a strong acid (hydrochloric acid). In solution, it is acidic. Neutralization is a critical pre-treatment step to reduce its corrosivity before it is packaged for final disposal. This process does not render the waste non-hazardous, as the toxic methylhydrazine molecule remains.[12] This procedure should only be performed by trained personnel.
Protocol:
-
Preparation: In a chemical fume hood, place a beaker of cold water on a stir plate within a larger container for secondary containment (e.g., an ice bath). The ice bath helps manage the heat that may be generated.[13]
-
Dilution: Slowly add the this compound waste to the cold water with stirring to create a dilute solution (e.g., <5% w/v). Always add the chemical to water, never the other way around. [12]
-
Neutralization: Prepare a dilute solution of a weak base, such as 5-10% sodium bicarbonate or sodium carbonate. Slowly add the basic solution to the stirring methylhydrazine solution.
-
Monitoring: Monitor the pH of the solution using a calibrated pH meter or pH paper. Continue adding the base dropwise until the pH is stable between 5.0 and 9.0.[12]
-
Post-Treatment: The neutralized solution is still considered acutely toxic hazardous waste and must be disposed of accordingly.
Note on Chemical Degradation: While methods exist to chemically degrade the hydrazine molecule, such as oxidation with sodium hypochlorite, these can generate highly carcinogenic byproducts like N-nitrosodimethylamine and are not recommended for general laboratory practice.[14] Newer patented methods using reagents like 2-ketoglutaric acid show promise for safer degradation but are not yet standard protocols.[15]
Step 3: Waste Collection, Storage, and Final Disposal
This is the most critical phase for ensuring regulatory compliance and safety beyond the laboratory.
-
Characterization: The waste must be classified as hazardous. Under the EPA's Resource Conservation and Recovery Act (RCRA), waste containing methylhydrazine is listed as P068 , an acute hazardous waste.[8]
-
Containerization: Transfer the pre-treated and neutralized waste solution into a robust, sealed, and clearly labeled hazardous waste container. The label must include the words "Hazardous Waste," the full chemical name (this compound, neutralized solution), and the EPA waste code P068.[16]
-
Storage: Store the sealed container in a designated, secure satellite accumulation area away from incompatible materials, particularly strong oxidizing agents.[9]
-
Disposal: Arrange for pickup by a licensed and certified hazardous waste disposal contractor. This is the only acceptable final disposal route.[17] Maintain all paperwork, including the waste manifest, for regulatory compliance and tracking.[16]
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert all personnel in the area and evacuate. Keep people away from and upwind of the spill.[18]
-
Secure the Area: Close the laboratory door and prevent entry. If safe to do so, ensure ventilation is adequate (i.e., the fume hood is running).
-
Don PPE: Before re-entering to clean the spill, don the full PPE ensemble described in Section 2.1, including respiratory protection if necessary.[11]
-
Containment: For liquid spills, create a dike around the spill using an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[7][19] Do not use combustible materials like paper towels initially.
-
Absorption: Cover the spill with the absorbent material and allow it to be fully absorbed.
-
Collection: Using non-sparking tools, carefully scoop the absorbed material into a designated hazardous waste container.[19]
-
Decontamination: Clean the spill area with a suitable decontamination solution (e.g., a 1:1:1 mixture of sodium carbonate, bentonite clay, and sand can be used to scrub the area, which is then collected for disposal), followed by a thorough wash with soap and water.[9] All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the incident to your institution's Environmental Health & Safety (EHS) office immediately.
References
- 1. Methylhydrazine | CH3NHNH2 | CID 6061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. METHYL HYDRAZINE (MONOMETHYL HYDRAZINE) | Occupational Safety and Health Administration [osha.gov]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Methyl hydrazine [cdc.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. restoredcdc.org [restoredcdc.org]
- 7. nj.gov [nj.gov]
- 8. epa.gov [epa.gov]
- 9. zycz.cato-chem.com [zycz.cato-chem.com]
- 10. wiggin.com [wiggin.com]
- 11. METHYLHYDRAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. esd.uga.edu [esd.uga.edu]
- 13. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 14. US7074959B2 - Methods and systems for remediating hydrazine-contaminated equipment and/or surfaces - Google Patents [patents.google.com]
- 15. US20170113086A1 - Methods and systems for neutralization of hydrazine - Google Patents [patents.google.com]
- 16. epaosc.org [epaosc.org]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. cdn.chemservice.com [cdn.chemservice.com]
- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Navigating the Hazards: A Definitive Guide to Personal Protective Equipment for Handling Methylhydrazine Dihydrochloride
Welcome to a comprehensive guide on the safe handling of Methylhydrazine Dihydrochloride. As researchers and drug development professionals, our work often involves potent and hazardous compounds. Methylhydrazine and its salts are classified as highly toxic, corrosive, and potential human carcinogens, demanding our utmost respect and caution.[1][2][3] This guide moves beyond a simple checklist, providing you with the causal logic behind each safety recommendation. Our objective is to empower you with the knowledge to create a self-validating system of safety in your laboratory, ensuring that every procedure is grounded in authoritative best practices.
Immediate Safety Briefing: The Critical Essentials
Before handling this compound, understand these core principles:
-
Hazard Class: This compound is acutely toxic via inhalation, skin absorption, and ingestion.[1][4] It is a suspected carcinogen and is corrosive to skin and eyes.[4][5] The free base, methylhydrazine, is also a flammable liquid.[6][7]
-
Primary Controls: All handling of this compound powder and its solutions must be conducted within a certified chemical fume hood or, for higher-risk procedures, a glove box.[8]
-
Minimum PPE: Never handle this compound without, at a minimum, a flame-resistant lab coat, double gloves (with a chemically resistant outer glove), and ANSI Z87.1-compliant safety goggles.[8][9] A face shield is required when a splash hazard exists.
-
Emergency Readiness: Ensure an eyewash station and safety shower are immediately accessible and unobstructed.[10] All personnel must be trained on the specific spill and exposure response procedures for this chemical.
The "Why": A Deeper Look at the Hazards
Understanding the risks informs our protective strategy. This compound, a solid salt, may seem less volatile than its liquid free base, but the fine powder poses a significant inhalation risk.[11] Upon contact with moisture, it can hydrolyze, potentially releasing methylhydrazine, which has a low odor threshold of 1-3 ppm, meaning if you can smell it, you are already overexposed.[7]
Systemic effects can be severe, targeting the central nervous system, respiratory system, liver, blood, and cardiovascular system.[6][7] The U.S. Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) recognize its carcinogenic potential and have established strict exposure limits.[5][12]
| Exposure Limit Summary: Methylhydrazine | |
| OSHA PEL (Ceiling) | 0.2 ppm (0.35 mg/m³) |
| NIOSH REL (2-hr Ceiling) | 0.04 ppm (0.08 mg/m³) |
| ACGIH TLV (8-hr TWA) | 0.01 ppm |
| NIOSH IDLH | 20 ppm |
| (Source: OSHA, NIOSH, ACGIH)[5][9] |
Engineering Controls: Your First Line of Defense
Personal protective equipment is the last line of defense, not the first. The primary method for mitigating exposure is through robust engineering controls.
-
Chemical Fume Hood: The most critical engineering control for routine operations like weighing and solution preparation. It must have a certified face velocity of at least 100 feet per minute (fpm).[8]
-
Glove Box: For procedures with a high risk of aerosolization or when handling larger quantities, a glove box provides a superior level of containment.
-
Ventilation: General laboratory ventilation should be sufficient to prevent the accumulation of vapors in the event of a minor leak, but it is not a substitute for a dedicated fume hood.
Personal Protective Equipment (PPE): A Detailed Protocol
The selection of PPE must be deliberate and matched to the task. The following table outlines the minimum requirements for handling this compound.
| Body Part | Required PPE | Material/Standard | Rationale & Causality |
| Hands | Double Gloving: Inner: Nitrile Outer: Butyl Rubber or Neoprene | Inner: Standard disposable Outer: Min. 15 mil thickness | Methylhydrazine is readily absorbed through the skin.[2] Nitrile offers splash protection for a short duration, but Butyl rubber provides superior resistance for extended handling or immersion, as recommended for "rocket fuels."[13] Double gloving protects against tears and provides a buffer during doffing. |
| Eyes/Face | Safety Goggles & Face Shield | ANSI Z87.1 Compliant | Protects against splashes of solutions and accidental projection of the solid powder. A face shield is mandatory when handling larger volumes or during procedures with a significant splash risk.[10] |
| Body | Flame-Resistant Lab Coat & Chemical Apron | Nomex or similar FR material | Provides protection against splashes and the flammability hazard of the parent compound.[8] An apron adds an extra layer of chemical resistance. |
| Respiratory | Air-Purifying Respirator (APR) with appropriate cartridges | NIOSH-approved APR | Required if there is a potential to exceed exposure limits , such as during a spill cleanup or if engineering controls are insufficient. A full-face respirator is preferred as it also provides eye protection. |
Glove Selection: Chemical Compatibility
The choice of glove material is critical. While this guide provides general recommendations, always consult the specific glove manufacturer's chemical resistance data for methylhydrazine or analogous compounds.
| Glove Material | Resistance to Hydrazines | Recommended Use Case |
| Butyl Rubber | Excellent | Extended handling, large quantities, spill cleanup.[13] |
| Neoprene | Good | General use, good alternative to Butyl.[13] |
| Nitrile | Fair to Poor | Inner glove or for very brief, incidental splash contact only. Must be changed immediately upon contact.[14][15] |
| Natural Rubber (Latex) | Poor | Not recommended for use with hydrazines.[14] |
Respirator Selection: Choosing the Right Cartridge
Should a risk assessment determine that respiratory protection is necessary, selecting the correct cartridge is vital. For methylhydrazine, which is an organic amine derivative, a combination cartridge is required.[16]
-
Cartridge Type: Use a NIOSH-approved cartridge rated for Ammonia/Methylamine (AM/MA) .[17][18]
-
Combination Filter: If there is a risk of inhaling the solid powder (particulates), the cartridge must be paired with a P100 (HEPA) filter .[18][19] A common designation would be a multi-gas cartridge that includes these protections.
-
Fit Testing: All users of tight-fitting respirators must be medically cleared and successfully fit-tested annually as per OSHA regulations (29 CFR 1910.134).
Operational Plans: Step-by-Step Guidance
Workflow for Safe Handling and PPE Selection
The following diagram outlines the decision-making process for safely handling this compound.
Caption: Decision workflow for handling this compound.
Protocol 1: Weighing Solid this compound
-
Preparation: Designate a work area within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, receiving vessel, etc.) and place them in the hood.[20][21]
-
Don PPE: Don the required PPE as determined by your risk assessment (see table above).
-
Weighing:
-
Place an analytical balance inside the fume hood if the airflow does not affect its stability. If it does, use the "Fume Hood Transfer" method: pre-weigh a sealed container outside the hood, add the powder inside the hood, seal the container, and re-weigh it outside the hood.[20]
-
Use a rigid weigh boat to minimize spills.[21]
-
Carefully transfer the desired amount of powder using a designated spatula. Avoid creating dust.
-
Once the desired weight is achieved, carefully transfer the powder to the receiving vessel.
-
-
Cleanup: Gently wipe down the spatula and work surfaces with a damp cloth (water or 70% ethanol) to remove any residual powder. Place all disposable items (weigh boats, bench paper, wipes) into a designated hazardous waste bag located inside the hood.
-
Doff PPE: Doff PPE in the correct order to avoid cross-contamination. Outer gloves should be removed first and disposed of as hazardous waste.
Protocol 2: Emergency Response for a Small Spill (<5g)
-
Alert & Evacuate: Alert personnel in the immediate area. Do not attempt to clean up if you are not trained or do not have the proper PPE.
-
Assess: If the spill is contained within the fume hood, keep the sash down.
-
Don PPE: Don enhanced PPE, including a respirator with the appropriate cartridges.
-
Contain & Absorb: Cover the spill with an inert absorbent material like dry sand or vermiculite. DO NOT use combustible materials like paper towels.[9]
-
Neutralize (Optional but Recommended): Prepare a dilute (5%) solution of sodium hypochlorite (bleach). Carefully and slowly add the bleach solution to the absorbed spill. The reaction can generate heat.[22]
-
Collect: Using non-sparking tools, carefully scoop the absorbed material into a designated, labeled hazardous waste container.[2]
-
Decontaminate: Wipe the spill area with the dilute bleach solution, followed by a water rinse. Dispose of all cleaning materials as hazardous waste.
Protocol 3: Waste Disposal
Methylhydrazine and its salts are classified as P-series hazardous waste under RCRA (waste number P068).[2]
-
Segregation: All waste contaminated with this compound (gloves, weigh boats, absorbent material, excess chemical) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[23][24]
-
Labeling: The container must be labeled "Hazardous Waste - this compound" and include the appropriate hazard warnings (e.g., Toxic, Corrosive).
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department in compliance with all local, state, and federal regulations.[10][23]
By integrating these principles and protocols into your daily laboratory operations, you can effectively manage the risks associated with this compound, ensuring a safe environment for yourself and your colleagues.
References
- 1. Methylhydrazine | CH3NHNH2 | CID 6061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Methylhydrazine [drugfuture.com]
- 4. METHYLHYDRAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. METHYL HYDRAZINE (MONOMETHYL HYDRAZINE) | Occupational Safety and Health Administration [osha.gov]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Methyl hydrazine [cdc.gov]
- 7. Methylhydrazine CAS#: 60-34-4 [m.chemicalbook.com]
- 8. ehs.ucsb.edu [ehs.ucsb.edu]
- 9. nj.gov [nj.gov]
- 10. fishersci.com [fishersci.com]
- 11. CAS 55330-60-4: this compound [cymitquimica.com]
- 12. HYDRAZINE | Occupational Safety and Health Administration [osha.gov]
- 13. safety.fsu.edu [safety.fsu.edu]
- 14. pimdata.amgmedical.com [pimdata.amgmedical.com]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
- 16. draeger.com [draeger.com]
- 17. 3M Respirator Cartridges [selectsafetysales.com]
- 18. Selecting the Right Reusable Respirator Cartridge Filter - Gemplers [learn.gemplers.com]
- 19. majorsafety.com [majorsafety.com]
- 20. ehs.wisc.edu [ehs.wisc.edu]
- 21. bitesizebio.com [bitesizebio.com]
- 22. arxada.com [arxada.com]
- 23. Methylhydrazine hydrochloride | CH7ClN2 | CID 81793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
